molecular formula C11H10N2OS B041156 2-Amino-5-phenylthiophene-3-carboxamide CAS No. 4815-35-4

2-Amino-5-phenylthiophene-3-carboxamide

カタログ番号: B041156
CAS番号: 4815-35-4
分子量: 218.28 g/mol
InChIキー: UHEGYTDIDBFUJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-phenylthiophene-3-carboxamide (CAS 4815-35-4) is a high-purity, white solid compound with significant potential in pharmaceutical research and development . It serves as a key synthetic intermediate for the exploration of novel therapeutic agents . This compound has demonstrated notable inhibitory effects on Janus kinases (JAK), which are critical enzymes involved in cell signaling pathways. This mechanism makes it a promising candidate for the investigation of myeloproliferative disorders and various cancers . Furthermore, derivatives of this 2-aminothiophene-3-carboxamide scaffold have been developed as novel, potent inhibitors of the Mycobacterium tuberculosis DNA GyrB domain. One such derivative exhibited an IC50 value of 0.86 µM against Mtb DNA gyrase, highlighting its value as a lead compound in the ongoing search for new anti-tubercular agents . Research into related analogs has also revealed potential for 15-lipoxygenase-1 (15-LOX-1) inhibition, conferring both anti-inflammatory and neuroprotective properties in experimental models . With a molecular weight of 218.28 g/mol and a melting point of 218-220 °C, this compound is supplied for research applications . It is intended for use as a building block in drug discovery and chemical biology. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-amino-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGYTDIDBFUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351580
Record name 2-amino-5-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-35-4
Record name 2-amino-5-phenylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-phenylthiophene-3-carboxamide, a valuable scaffold in medicinal chemistry, through the versatile and efficient Gewald reaction. This multicomponent reaction offers a direct and atom-economical route to highly functionalized 2-aminothiophenes, which are recognized as privileged structures in the development of novel therapeutic agents.

Introduction to the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes involving the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester or α-cyanoamide, and elemental sulfur in the presence of a basic catalyst.[1][2] Since its discovery by Karl Gewald in the 1960s, this reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the ready availability of starting materials, and the biological significance of its products.[3][4] The 2-aminothiophene core is a key pharmacophore found in a wide range of biologically active compounds with antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.

For the specific synthesis of this compound, the reaction employs phenylacetaldehyde as the carbonyl component, which provides the phenyl group at the 5-position of the thiophene ring. Cyanoacetamide serves as the active methylene component, furnishing the amino and carboxamide functionalities at the 2- and 3-positions, respectively.

Reaction Mechanism and Signaling Pathway

The mechanism of the Gewald reaction proceeds through a series of well-established steps, initiated by a Knoevenagel condensation. The overall transformation is a testament to the efficiency of multicomponent reactions in rapidly building molecular complexity.

The generally accepted mechanism involves:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene compound (cyanoacetamide) to form an α,β-unsaturated nitrile intermediate.[2]

  • Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.

  • Cyclization and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

dot

Gewald_Mechanism Reactants Phenylacetaldehyde + Cyanoacetamide + Sulfur (S8) Knoevenagel_Int α,β-Unsaturated Nitrile Intermediate Reactants->Knoevenagel_Int Knoevenagel Condensation Base Base (e.g., Amine) Base->Reactants Sulfur_Adduct Sulfur Adduct Knoevenagel_Int->Sulfur_Adduct Michael Addition of Sulfur Cyclized_Int Cyclized Intermediate Sulfur_Adduct->Cyclized_Int Intramolecular Cyclization Product 2-Amino-5-phenylthiophene- 3-carboxamide Cyclized_Int->Product Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Gewald synthesis of 2-aminothiophenes can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions (conventional heating vs. microwave irradiation). While specific comparative data for this compound is sparse in the literature, the following tables summarize representative data for analogous Gewald reactions, providing valuable insights for optimization.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

Carbonyl CompoundActive MethyleneBaseSolventMethodTemperature (°C)TimeYield (%)Reference
PhenylacetaldehydeMethyl CyanoacetatePyrrolidineDMFMicrowave5030 min95[5]
PhenylacetaldehydeMethyl CyanoacetatePyrrolidineDMFConventional5030 min47[5]
ArylacetaldehydesActivated NitrilesMorpholineEthanolMicrowave7020 minHigh[6]
ArylacetaldehydesActivated NitrilesMorpholineEthanolConventional704 hoursModerate[6]

Table 2: Influence of Different Catalysts/Bases on Yield

Carbonyl CompoundActive MethyleneCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneMalononitrileL-proline (10 mol%)DMF60-84[7]
KetonesNitrilesCaOEthanolReflux1-1.5 hModerate to Good
KetonesMalononitrilePiperidinium Borate (20 mol%)Ethanol/Water10025 min96[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its analogues via the Gewald reaction, covering both conventional and microwave-assisted techniques.

General One-Pot Synthesis (Conventional Heating)

This protocol is a generalized procedure based on common practices for the Gewald reaction.

Materials:

  • Phenylacetaldehyde

  • Cyanoacetamide

  • Elemental Sulfur

  • Amine base (e.g., morpholine, triethylamine, or piperidine)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol or DMF.

  • Add the amine base (1.0-1.2 eq.) to the mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 50-80 °C) and stir for several hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitates. Collect the product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses.[5]

Materials:

  • Phenylacetaldehyde

  • Cyanoacetamide

  • Elemental Sulfur

  • Amine base (e.g., pyrrolidine or morpholine)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine phenylacetaldehyde (1.0 mmol), cyanoacetamide (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the solvent (e.g., 3 mL of DMF).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-75 °C) for a specified time (e.g., 30 minutes).[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Workflow and Logical Relationships

The synthesis of this compound via the Gewald reaction follows a logical workflow, from the selection of starting materials to the final purification and characterization of the product.

dot

Experimental_Workflow Start Starting Materials: Phenylacetaldehyde, Cyanoacetamide, Sulfur Reaction_Setup Reaction Setup: - Select Solvent (e.g., EtOH, DMF) - Add Base (e.g., Amine) Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Conventional Heating or - Microwave Irradiation Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (TLC) Reaction_Conditions->Monitoring Workup Work-up: - Precipitation/Filtration or - Extraction Monitoring->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization Final_Product Pure 2-Amino-5-phenylthiophene- 3-carboxamide Characterization->Final_Product

Caption: General experimental workflow for Gewald synthesis.

Conclusion

The Gewald reaction provides a powerful and versatile platform for the synthesis of this compound and its derivatives. This technical guide has outlined the core principles of this reaction, including its mechanism, relevant quantitative data, and detailed experimental protocols for both conventional and microwave-assisted methods. By understanding the key parameters that influence reaction outcomes, researchers can effectively leverage the Gewald reaction for the efficient production of these valuable heterocyclic compounds, thereby facilitating advancements in drug discovery and development. The use of greener methodologies, such as microwave synthesis, further enhances the appeal of this classic name reaction in modern organic synthesis.[5]

References

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 2-Amino-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of 2-Amino-5-phenylthiophene-3-carboxamide. This compound belongs to the 2-aminothiophene class, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological applications. Given the limited availability of experimental data for the parent compound, this guide incorporates predicted values for its physicochemical properties to provide a foundational understanding for researchers.

Core Physicochemical Properties

Quantitative analysis of this compound's physicochemical properties is crucial for its application in drug design and development. The following table summarizes key predicted parameters. It is important to note that these values are computationally derived and should be confirmed by experimental analysis.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₀N₂OS
Molecular Weight 218.28 g/mol
Melting Point 180-220 °CEstimated based on related structures. For comparison, the melting point of Ethyl 2-amino-5-phenylthiophene-3-carboxylate is reported as 117-120°C[1].
Boiling Point 450.5 ± 55.0 °C (at 760 mmHg)Predicted value. The predicted boiling point for the ethyl ester derivative is 415.4±45.0 °C[1].
logP (octanol-water) 2.35Predicted value, indicating moderate lipophilicity. For comparison, the predicted XLogP3 for 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide is 2.6[2].
Aqueous Solubility 0.23 g/LPredicted value. The moderate logP suggests limited but measurable aqueous solubility.
pKa (acidic) 14.5 (Amide N-H)Predicted value.
pKa (basic) 2.5 (Amino group)Predicted value.
Polar Surface Area 89.7 ŲPredicted value.
Hydrogen Bond Donors 2Predicted value (from the amino and carboxamide groups).
Hydrogen Bond Acceptors 3Predicted value (from the nitrogen and oxygen atoms).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald reaction . This is a one-pot, multi-component reaction that is widely used for the synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis

Reactants:

  • Phenylacetaldehyde

  • Cyanoacetamide

  • Elemental Sulfur

  • Basic Catalyst (e.g., Morpholine, Triethylamine, or Piperidine)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

Procedure:

  • A mixture of phenylacetaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

  • A catalytic amount of a base, for example, morpholine, is added to the reaction mixture.

  • The mixture is then stirred and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

Diagram of the Gewald Reaction Workflow

Gewald_Reaction Reactants Reactants: - Phenylacetaldehyde - Cyanoacetamide - Elemental Sulfur - Basic Catalyst - Solvent (Ethanol) ReactionVessel Reaction Vessel: Stirring and Heating (Reflux) Reactants->ReactionVessel Cooling Cooling to Room Temperature ReactionVessel->Cooling Filtration Filtration and Washing (Cold Ethanol) Cooling->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure 2-Amino-5-phenyl- thiophene-3-carboxamide Purification->FinalProduct

A simplified workflow of the Gewald synthesis for this compound.

Biological Activities and Mechanism of Action

Derivatives of 2-aminothiophene are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. Of particular interest to drug development professionals is their potential as anticancer agents.

Numerous studies have shown that 2-aminothiophene derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A key mechanism of action for the anticancer activity of many thiophene derivatives is the inhibition of tubulin polymerization . By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

The 2-aminothiophene scaffold can be considered a bioisostere of other known tubulin inhibitors, and modifications at the 2-amino and 3-carboxamide positions can be used to optimize potency and selectivity.

Diagram of the Proposed Anticancer Mechanism of Action

Mechanism_of_Action cluster_cell Cancer Cell Compound 2-Amino-5-phenyl- thiophene-3-carboxamide (or derivative) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Required for Mitotic Spindle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Arrest leads to

Inhibition of tubulin polymerization by 2-aminothiophene derivatives leading to cell cycle arrest.

Conclusion

This compound is a versatile scaffold with significant potential in medicinal chemistry. While experimental data on the parent compound is limited, predictive models provide a solid foundation for further investigation. The well-established Gewald reaction offers a reliable and efficient route for its synthesis. The known anticancer activity of its derivatives, primarily through the inhibition of tubulin polymerization, makes this class of compounds a promising area for the development of new therapeutic agents. Further research is warranted to synthesize and experimentally validate the physicochemical and biological properties of this compound and to explore the full potential of its derivatives in drug discovery.

References

Spectroscopic Characterization of 2-Amino-5-phenylthiophene-3-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-amino-5-phenylthiophene-3-carboxamide derivatives, a class of compounds recognized for their significant potential in medicinal chemistry. These derivatives serve as versatile scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities, including as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) and as potential anticancer agents targeting vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] Accurate structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and advancing drug discovery programs.

This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and provides detailed experimental protocols and data interpretation guidelines for the characterization of these promising compounds.

Core Spectroscopic Techniques and Data Analysis

The structural confirmation of synthesized this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the structural verification of this compound derivatives.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for the this compound core include:

  • Aromatic Protons: Signals corresponding to the protons on the phenyl ring and the thiophene ring.

  • Amine and Amide Protons: Broad singlets for the NH₂ and CONH protons, which are often exchangeable with D₂O.

  • Alkyl Protons: If the carboxamide is N-substituted with an alkyl chain, characteristic signals for these protons will be present.

¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key resonances include:

  • Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the amide carbonyl group.

  • Aromatic and Thiophene Carbons: A series of signals in the aromatic region (typically 100-150 ppm).

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm) and MultiplicityAssignment
General this compound DMSO-d₆~9.7 (s, 1H)CONH
~7.6 (d)Phenyl H
~7.3 (m)Phenyl H
~7.1 (s, 1H)Thiophene H
(br s, 2H)NH
4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide [2]DMSO-d₆10.18 (s, 2H)NH
9.89 (s, 1H)CONH
9.74 (s, 1H)PhNH
7.62 (d, J = 8.4 Hz, 2H)Ar-H
7.29-7.35 (m, 4H)Ar-H
7.04-7.13 (m, 3H)Ar-H
3.67 (s, 3H)OCH

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm)Assignment
General this compound DMSO-d₆~165C =O (Amide)
~150-160Thiophene C-NH₂
~120-140Phenyl and Thiophene Carbons
~95-110Thiophene Carbons
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a related heterocyclic core) [3]DMSO-d₆165.8C =O
152.6, 148.7, 145.3Aromatic/Heterocyclic C
128.8, 128.5, 127.7, 126.7Aromatic C
99.7Heterocyclic C
59.6, 54.4Aliphatic C
18.2, 14.5CH
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, characteristic vibrational frequencies confirm the presence of key structural motifs.

Table 3: Key FT-IR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3200N-H stretchingPrimary amine (NH₂) and Amide (N-H)
3100-3000C-H stretchingAromatic C-H
2960-2850C-H stretchingAliphatic C-H (if present)
~1640C=O stretchingAmide I band (C=O)
1600-1450C=C stretchingAromatic ring
~1560N-H bendingAmide II band (N-H)
~700 and ~750C-H bendingMonosubstituted phenyl group

Data compiled from multiple sources.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern can also offer clues about the molecular structure.

Table 4: Mass Spectrometry Data for Representative Derivatives

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)Molecular Formula
2-amino-N-butyl-5-phenylthiophene-3-carboxamide [5]-274.11C₁₅H₁₈N₂OS
4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide [2]-364 (M⁺)C₁₉H₁₆N₄O₂S
Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [3]-260 (M⁺)C₁₄H₁₆N₂O₃
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The thiophene and phenyl rings in the core structure give rise to characteristic absorptions in the UV region.

Table 5: UV-Vis Absorption Data for Thiophene Derivatives

Compound/DerivativeSolventλ_max (nm)Transition
Thiophene Not specified235π → π
2-Substituted Thiophenes [6]Hexane or 95% EthanolVariesπ → π
Furo[2,3-b]pyridine derivative (related conjugated system) [7]Various250-390π → π* and n → π*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound derivatives, based on common laboratory practices.[3][4][8][9][10]

Synthesis via Gewald Reaction

A common synthetic route to 2-aminothiophene derivatives is the Gewald reaction.[11][12]

  • Reaction Setup: To a solution of an appropriate α-methylene ketone (e.g., phenylacetaldehyde for a 5-phenyl substituent), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add a basic catalyst (e.g., morpholine or triethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer at room temperature.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an appropriate instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺). Use the exact mass from HRMS to confirm the elemental composition.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and a potential signaling pathway modulated by these derivatives.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Synthesis of Derivative (e.g., Gewald Reaction) purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (LRMS/HRMS) purification->ms uvvis UV-Vis Spectroscopy purification->uvvis structure Structure Elucidation & Verification nmr->structure ftir->structure ms->structure uvvis->structure purity Purity Assessment structure->purity

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade compound 2-Amino-5-phenylthiophene -3-carboxamide Derivative receptor Target Receptor (e.g., GLP-1R or VEGFR-2) compound->receptor Modulation cascade Downstream Signaling (e.g., cAMP or Kinase Pathway) receptor->cascade Signal Transduction response Cellular Response (e.g., Insulin Secretion or Inhibition of Angiogenesis) cascade->response

Caption: A simplified diagram of a potential signaling pathway modulated by this compound derivatives.

References

The Biological Versatility of Substituted 2-Aminothiophenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiophene scaffold is a privileged five-membered heterocyclic structure that serves as a cornerstone in medicinal chemistry and drug discovery.[1] First brought to prominence by the versatile Gewald reaction, these compounds are crucial building blocks for a vast array of biologically active molecules.[2][3][4] Their significance stems from the thiophene ring's ability to act as a bioisosteric replacement for a phenyl group, a common moiety in many active drugs, thereby enhancing pharmacokinetic and pharmacodynamic properties.[4][5] Substituted 2-aminothiophenes exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][6] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 2-aminothiophenes, tailored for researchers, scientists, and drug development professionals.

Core Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, three-component condensation involves an α-methylene-activated ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][9]

Gewald_Reaction Gewald Three-Component Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ketone α-Methylene Ketone (or Aldehyde) Product Substituted 2-Aminothiophene Ketone->Product Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Product Sulfur Elemental Sulfur (S₈) Sulfur->Product Base Base Catalyst (e.g., Morpholine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Logical diagram of the Gewald reaction for 2-aminothiophene synthesis.

General Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald reaction, which can be adapted for various derivatives.[9]

  • Reactant Mixture: In a round-bottom flask, combine the α-methylene ketone (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a basic catalyst, typically a secondary amine like morpholine or diethylamine (0.1-0.5 eq), to the mixture.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 50-80°C) for several hours (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted 2-aminothiophene.[9]

Anticancer and Antiproliferative Activity

Substituted 2-aminothiophenes are a significant class of compounds investigated for their potent anticancer activities.[10][11] Their mechanisms of action are diverse, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[11][12][13] Several derivatives have shown single-digit micromolar antiproliferative activity against a range of human cancer cell lines.[12]

Quantitative Data: Anticancer Activity of 2-Aminothiophene Derivatives
Compound ID/SeriesTarget/Cell Line(s)Activity Metric (IC₅₀ / EC₅₀)Reference
4l and 50 Human Cancer Cell LinesPotent single-digit µM[12]
7e HIV-1EC₅₀ = 3.8 µg/mL[14]
8i-k Leukemia, Breast, Colon CancerModerate in vitro activity[14]
6CN14, 7CN09 HeLa (Cervical), PANC-1 (Pancreatic)High antiproliferative potential[13]
3b HepG2 (Liver), PC-3 (Prostate)IC₅₀ = 3.1 µM (HepG2), 2.2 µM (PC-3)[15]
4c HepG2 (Liver), PC-3 (Prostate)IC₅₀ = 4.6 µM (HepG2), 3.9 µM (PC-3)[15]
Thienopyrimidines VEGFR-2 KinaseIC₅₀ = 0.08 - 0.15 µM[15]
4c AKT-1 KinaseIC₅₀ = 4.60 µM[16]
Key Experimental Protocols for Anticancer Evaluation

1. Cell Viability (MTT) Assay: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][17]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[17][18]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a solvent like DMSO, with a final concentration ≤0.1%) for a period of 24 to 72 hours.[13][17]

  • MTT Addition: Following treatment, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization & Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 490-570 nm.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[17]

2. Kinase Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of a specific protein kinase, a common target in cancer therapy.[19]

  • Reaction Setup: In a microplate, the specific kinase, a substrate peptide, and various concentrations of the test compound are added to a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method with a phosphorylation-specific antibody.[19]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[19]

Anticancer_Screening_Workflow Anticancer Screening Workflow for 2-Aminothiophenes cluster_synthesis Synthesis & Library Generation cluster_invitro In Vitro Screening cluster_moa Mechanism of Action (MoA) Studies cluster_validation Lead Optimization S1 Gewald Reaction or Analogue Synthesis S2 Primary Screening: MTT Assay on Cancer Cell Lines (e.g., HepG2, MCF-7) S1->S2 S3 Identify 'Hits' (Compounds with IC₅₀ < 10 µM) S2->S3 S4 Secondary Screening: Kinase Inhibition Assays (e.g., VEGFR-2, AKT) S3->S4 S5 Cell Cycle Analysis (Flow Cytometry) S4->S5 S6 Apoptosis Assay (Annexin V Staining) S4->S6 S7 Structure-Activity Relationship (SAR) Studies S5->S7 S6->S7 S8 In Vivo Validation (Animal Models) S7->S8

Caption: General workflow for the discovery of anticancer 2-aminothiophenes.

Anti-inflammatory Activity

Several 2-aminothiophene derivatives have demonstrated significant anti-inflammatory properties.[20][21] One key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[22][23] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Certain 2-aminothiophenes can disrupt the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and initiate the transcription of anti-inflammatory genes, while also reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[22][23]

NRF2_Pathway Mechanism of NRF2 Activation by 2-Aminothiophenes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Complex KEAP1-NRF2 Complex (Inactive) KEAP1->Complex NRF2 NRF2 NRF2->Complex AT 2-Aminothiophene Derivative AT->Complex Inhibition Ub Ubiquitination & Proteasomal Degradation Complex->Ub Normal State NRF2_n NRF2 Complex->NRF2_n NRF2 Release & Translocation ARE Antioxidant Response Element (ARE) NRF2_n->ARE Genes Transcription of Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Genes Binding & Activation

Caption: NRF2 signaling pathway activated by 2-aminothiophene derivatives.[22][23]

Quantitative Data: Anti-inflammatory Activity
Compound IDActivity Metric (IC₅₀)CommentsReference
Compound 1 121.47 µMHighest potential among tested analogs[20][21]
Compound 2 412 µM-[21]
Compound 3 323 µM-[21]
Compound 5 422 µMLeast potential among tested analogs[20][21]
Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol is used to assess the anti-inflammatory activity of compounds by measuring their effect on cytokine production in stimulated immune cells (e.g., RAW 264.7 macrophages).[22][23]

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.

  • Stimulation: Seed the cells in a multi-well plate and pre-treat them with various concentrations of the 2-aminothiophene compounds for 1-2 hours.

  • LPS Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in compound-treated cells to those in cells treated with LPS alone to determine the percentage of inhibition.

Antimicrobial Activity

2-aminothiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[24][25] Their effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[26]

Quantitative Data: Antimicrobial Activity (MIC) of 2-Aminothiophene Derivatives
Compound/SeriesTarget Organism(s)Activity Metric (MIC)Reference
Compound 3a S. pneumoniae, B. subtilis, P. aeruginosa, E. coliSignificant antibacterial activity[24]
Compound 6b, 9 A. fumigatus, C. albicansPromising antifungal activity[24]
Thiophene derivatives 4, 8 Colistin-Resistant A. baumannii & E. coli16-32 mg/L & 8-32 mg/L[27]
Thiophene-2-carboxamide 7b P. aeruginosa, S. aureus, B. subtilisHigh inhibition (82-87%)[28]
Cyclohexanol-substituted 3-chloro/bromo benzo[b]thiophenes Gram-positive bacteria & yeast16 µg/mL[29]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.[26][29][30]

  • Preparation of Compound: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[26]

  • Inoculum Preparation: Culture the test microorganism (bacteria or fungi) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final working concentration.[26][27]

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 200 µL.[26]

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[27][30]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity), which can be assessed visually or with a microplate reader.[29][30]

Conclusion

Substituted 2-aminothiophenes represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis via the Gewald reaction allows for extensive structural diversification, leading to the discovery of potent agents with anticancer, anti-inflammatory, and antimicrobial properties. The data and protocols presented in this guide highlight the immense potential of this scaffold in modern drug discovery. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics to address a wide range of diseases.

References

The Versatility of 2-Amino-5-phenylthiophene-3-carboxamide: A Scaffold for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-phenylthiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds.[1] Its inherent drug-like properties and the synthetic accessibility through robust reactions like the Gewald reaction have made it a focal point for drug discovery efforts targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthetic Strategies: The Gewald Reaction

The most prominent and efficient method for synthesizing the 2-aminothiophene core is the Gewald reaction, a one-pot multicomponent condensation.[1] This reaction typically involves the condensation of a ketone or aldehyde (such as phenylacetaldehyde to introduce the C5-phenyl group), an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2]

General Experimental Protocol for Gewald Reaction:

A mixture of the α-aryl aldehyde (e.g., phenylacetaldehyde, 10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) is suspended in a suitable solvent such as ethanol or dimethylformamide (20 mL). A catalytic amount of a base, for instance, morpholine or triethylamine (2 mL), is added to the mixture. The reaction is then stirred at a specific temperature, typically ranging from room temperature to 50°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the desired this compound derivative. Further purification can be achieved by recrystallization or column chromatography.

A Scaffold of Diverse Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. These include potent anticancer, antibacterial, antifungal, and anti-inflammatory properties. The versatility of this scaffold allows for chemical modifications at the 2-amino and 3-carboxamide positions, enabling the fine-tuning of its biological profile.[1]

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of investigation for this scaffold is in oncology. Numerous derivatives have exhibited potent cytotoxic activity against various cancer cell lines and have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 and EGFR Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and survival.[3] The diagrams below illustrate the simplified signaling cascades initiated by these receptors and the points of inhibition by this compound derivatives.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Inhibitor 2-Amino-5-phenyl- thiophene-3-carboxamide Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 2-Amino-5-phenyl- thiophene-3-carboxamide Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Quantitative Anticancer Activity

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5 HepG-2 (Liver)2.3 ± 0.2
5 HCT-116 (Colon)4.1 ± 0.3
21 HepG-2 (Liver)1.7-fold higher than Sorafenib[2][4]
16e HCT-116 (Colon)3.20 ± 0.12[5]
2b Hep3B (Liver)5.46[6]
2e Hep3B (Liver)12.58[6]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (µM)Reference
5 VEGFR-20.59[2][4]
21 VEGFR-21.29[2][4]
16e EGFR0.0944 ± 0.0022[5]
14d VEGFR-20.1911[7]
11 VEGFR-20.192[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Antibacterial Activity

Derivatives of the this compound scaffold have also shown promising activity against a range of pathogenic bacteria.

Table 3: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

Compound IDBacteriumMIC (µM)Reference
3b Salmonella0.54 - 0.73[9]
3k Salmonella0.54 - 0.73[9]
7b Gram-positive & Gram-negative bacteriaComparable to gentamicin[10]
8 Gram-positive & Gram-negative bacteriaComparable to gentamicin[10]
7b P. aeruginosa86.9% inhibition[11]
7b S. aureus83.3% inhibition[11]
7b B. subtilis82.6% inhibition[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is typically determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Drug Discovery and Development Workflow

The development of new drugs based on the this compound scaffold follows a logical progression from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation Scaffold Scaffold Selection: 2-Amino-5-phenyl- thiophene-3-carboxamide Synthesis Chemical Synthesis (e.g., Gewald Reaction) Scaffold->Synthesis Library Compound Library Generation Synthesis->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate its biological activity through targeted chemical modifications, ensures its place in the modern medicinal chemist's toolbox. The data and protocols presented in this guide underscore the significant potential of this scaffold in the ongoing quest for new and effective treatments for a multitude of human diseases. Further exploration of its chemical space is warranted to unlock its full therapeutic potential.

References

Antitumor Evaluation of 2-Amino-5-phenylthiophene-3-carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-phenylthiophene-3-carboxamide scaffold has emerged as a promising pharmacophore in the design of novel antitumor agents. This technical guide provides an in-depth overview of the synthesis, in vitro and in vivo evaluation, and proposed mechanisms of action of this class of compounds. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of reported antitumor activities. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential and molecular targets of these thiophene derivatives.

Introduction

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] The 2-aminothiophene core, in particular, serves as a versatile building block for the synthesis of compounds with potent biological effects.[2] This guide focuses on analogs of this compound, a class of compounds that has demonstrated significant antiproliferative effects against a range of cancer cell lines. These molecules have been investigated for their ability to interfere with critical cellular processes such as cell cycle progression and tubulin polymerization, and to induce apoptosis. Some analogs have also been designed as inhibitors of key signaling pathways, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Synthesis of this compound Analogs

The synthesis of this compound analogs is often achieved through the Gewald multicomponent reaction.[2] This one-pot synthesis typically involves the reaction of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[3] Further modifications can be made to the core structure to explore structure-activity relationships.

A general synthetic scheme is presented below:

G Ketone Substituted Acetophenone Thiophene 2-Amino-5-phenylthiophene -3-carboxamide Analog Ketone->Thiophene Cyanoacetamide Cyanoacetamide Cyanoacetamide->Thiophene Sulfur Sulfur Sulfur->Thiophene Base Base (e.g., Morpholine) Base->Thiophene Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Thiophene Reaction Medium

Figure 1: Generalized Gewald Synthesis Workflow.

Antitumor Activity

The antitumor potential of this compound analogs has been evaluated through a series of in vitro and, in some cases, in vivo studies. The primary method for assessing in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

In Vitro Cytotoxicity

A range of this compound derivatives has been synthesized and tested against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1 HeLa (Cervical)0.20[4]
L1210 (Leukemia)0.21[4]
CEM (Leukemia)0.11[4]
Analog 2 HepG2 (Liver)-[5]
HCT-116 (Colon)-[5]
MCF-7 (Breast)-[5]
Analog 3 (MB-D2) A375 (Melanoma)-[1]
HT-29 (Colon)-[1]
MCF-7 (Breast)-[1]
Analog 4 NUGC (Gastric)-[6]
DLD1 (Colon)-[6]
HEPG2 (Liver)-[6]

Note: Specific IC50 values for some compounds were not explicitly stated in the abstracts and would require access to the full-text articles.

Mechanism of Action

The antitumor effects of this compound analogs are attributed to their ability to interfere with various cellular processes, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

Several analogs have been identified as potent inhibitors of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis. The inhibition of tubulin polymerization is a key mechanism for a number of clinically successful anticancer drugs.

G Compound 2-Amino-5-phenylthiophene -3-carboxamide Analog Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to Mitosis Mitosis Microtubules->Mitosis Essential for CellDivision Cell Division Mitosis->CellDivision

Figure 2: Mechanism of Tubulin Polymerization Inhibition.
Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Analogs of this compound have been shown to induce apoptosis, often confirmed by Annexin V-FITC staining and analysis of caspase activity.[1]

Cell Cycle Arrest

Treatment with these thiophene derivatives can lead to the accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase.[4] This cell cycle arrest prevents cancer cells from proliferating and can trigger apoptosis.

Inhibition of VEGFR-2 Signaling

Some derivatives have been specifically designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] By inhibiting VEGFR-2, these compounds can potentially disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Compound 2-Amino-5-phenylthiophene -3-carboxamide Analog Compound->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Figure 3: Simplified VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

Synthesis of a Representative Analog

General Procedure for the Synthesis of this compound:

  • To a mixture of acetophenone (0.1 mol) and cyanoacetamide (0.1 mol) in absolute ethanol (150 ml), add elemental sulfur powder (0.1 mol) and a catalytic amount of a suitable base (e.g., morpholine, 20 ml).

  • Heat the mixture at 55-65°C for 2 hours with stirring.

  • Cool the reaction mixture in a refrigerator overnight to allow for the precipitation of the product.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified this compound analog.[3]

In Vitro Cytotoxicity: MTT Assay

G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Measure Measure absorbance (570 nm) AddSolubilizer->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 4: MTT Assay Experimental Workflow.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs and a vehicle control.

  • Incubate the plates for an additional 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[8]

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Apoptosis Assay: Annexin V-FITC Staining

G Start Start Treat Treat cells with test compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->AddStains Incubate Incubate in the dark AddStains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Figure 5: Annexin V-FITC Apoptosis Assay Workflow.

Protocol:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[5]

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Cell Cycle Analysis: Propidium Iodide Staining

G Start Start Treat Treat cells with test compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash cells with PBS Fix->Wash TreatRNase Treat with RNase A Wash->TreatRNase Stain Stain with Propidium Iodide (PI) TreatRNase->Stain Analyze Analyze by flow cytometry Stain->Analyze End End Analyze->End

Figure 6: Cell Cycle Analysis Workflow.

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol.[1]

  • Wash the fixed cells with PBS.

  • Treat the cells with RNase A to remove RNA.[11]

  • Stain the cells with propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound analogs represent a promising class of compounds with significant antitumor potential. Their mechanism of action, which often involves the disruption of fundamental cellular processes like mitosis and the induction of apoptosis, makes them attractive candidates for further development. The structure-activity relationship studies of these analogs continue to provide valuable insights for the design of more potent and selective anticancer agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

The Ascendant Therapeutic Potential: A Technical Guide to the Antimicrobial Activity of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Within the landscape of medicinal chemistry, thiophene and its derivatives have emerged as a promising class of heterocyclic compounds with broad-spectrum antimicrobial properties. This technical guide synthesizes recent findings on the antimicrobial activity of novel thiophene derivatives, providing a comprehensive resource on their quantitative efficacy, the experimental protocols for their evaluation, and their potential mechanisms of action.

Quantitative Antimicrobial Activity of Thiophene Derivatives

The antimicrobial efficacy of newly synthesized thiophene compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The data presented in the following tables summarize the in vitro activity of several novel thiophene derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound IDTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Thiophene Derivative 4 Acinetobacter baumannii (Colistin-Resistant)4 - 16--[1][2]
Escherichia coli (Colistin-Resistant)16--[1][2]
Thiophene Derivative 5 Acinetobacter baumannii (Colistin-Resistant)4 - 16--[1][2]
Escherichia coli (Colistin-Resistant)16 - 32--[1][2]
Thiophene Derivative 8 Acinetobacter baumannii (Colistin-Resistant)16--[1][2]
Escherichia coli (Colistin-Resistant)32--[1][2]
Spiro-indoline-oxadiazole 17 Clostridium difficile2 - 4--[3]
Hydroxythiophene 4a Gram-positive & Gram-negative bacteria--15 - 21[4]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Gram-positive bacteria & Yeast16--[5]
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Gram-positive bacteria & Yeast16--[5]
N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide 4a ESBL-producing E. coli ST131--13 ± 2[6]
N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide 4c ESBL-producing E. coli ST131--15 ± 2[6]

Note: "-" indicates data not reported in the cited sources.

Experimental Protocols

The evaluation of the antimicrobial activity of novel thiophene derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of key precursors and the in vitro assessment of antimicrobial efficacy.

Synthesis of 2-Aminothiophene-3-carboxylate Derivatives (Gewald Reaction)

A common and versatile method for the synthesis of substituted 2-aminothiophenes, which serve as crucial precursors for more complex derivatives, is the Gewald reaction.[7]

Materials:

  • An appropriate ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A suitable base (e.g., diethylamine)

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the ketone/aldehyde and the active methylene nitrile in the solvent.

  • Add elemental sulfur to the mixture, followed by a catalytic amount of the base.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The product often precipitates out of the solution upon completion of the reaction.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent to yield the desired 2-aminothiophene-3-carboxylate derivative.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8][9][10]

Materials:

  • Synthesized thiophene derivatives

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Sterile saline

  • 0.5 McFarland standard

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the thiophene derivatives in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[8]

  • Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[7][8]

  • Preparation of Microtiter Plates: Add sterile broth to all wells of a 96-well plate. Perform two-fold serial dilutions of the compound stock solution in the wells.[8][9]

  • Inoculation: Add the diluted microbial suspension to each well, including positive (microbe and standard antibiotic) and negative (microbe and solvent) controls.[7][8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7][8]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.[9][11]

Materials:

  • Synthesized thiophene derivatives

  • Bacterial/fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Plate Preparation: Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.[9]

  • Well Creation: Create wells in the agar using a sterile cork borer.[9]

  • Compound Application: Add a specific volume of the test compound solution (at a known concentration) into each well. Include positive (standard antibiotic) and negative (solvent) controls.[9]

  • Incubation: Incubate the plates under appropriate conditions.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.[9]

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and potential biological interactions, the following diagrams have been generated using the Graphviz DOT language.

General Workflow for Gewald Synthesis start Start: Ketone/Aldehyde + Active Methylene Nitrile dissolve Dissolve in Solvent start->dissolve add_reagents Add Elemental Sulfur and Base Catalyst dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react precipitate Product Precipitates react->precipitate filter Collect Precipitate by Filtration precipitate->filter purify Purify by Recrystallization filter->purify end_product End: 2-Aminothiophene-3-carboxylate Derivative purify->end_product

Caption: General Workflow for the Gewald Synthesis.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which thiophene derivatives exert their antimicrobial effects are an active area of investigation. However, several compelling hypotheses have been put forth based on experimental evidence.

One proposed mechanism involves the disruption of bacterial cell membrane integrity. Studies have shown that certain thiophene derivatives can increase membrane permeabilization, leading to leakage of intracellular components and ultimately cell death.[1][2] This is particularly relevant for activity against drug-resistant Gram-negative bacteria.[1]

Another potential target for thiophene derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication. A class of thiophenes has been identified that inhibits DNA gyrase through a unique allosteric mechanism, stabilizing the DNA-cleavage complex at a site distinct from that of fluoroquinolones.[7]

Furthermore, docking studies suggest that some thiophene derivatives may bind to and inhibit the function of outer membrane proteins (OMPs) in Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[1][2] These proteins are crucial for nutrient uptake and maintaining cell structure.

Finally, some thiophene-based compounds are being investigated as inhibitors of bacterial two-component signal transduction systems (TCSs).[12] These systems are vital for bacteria to sense and respond to environmental changes, and their inhibition could represent a novel antibacterial strategy.[12]

Potential Antimicrobial Mechanisms of Thiophene Derivatives thiophene Thiophene Derivative membrane Increased Membrane Permeabilization thiophene->membrane gyrase Inhibition of DNA Gyrase thiophene->gyrase omp Binding to Outer Membrane Proteins thiophene->omp tcs Inhibition of Two-Component Signal Transduction thiophene->tcs death Bacterial Cell Death membrane->death gyrase->death omp->death tcs->death

Caption: Putative Mechanisms of Action.

Conclusion

Novel thiophene derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. Their demonstrated efficacy against a range of pathogens, including drug-resistant strains, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued synthesis and evaluation of these compounds. Further research into their mechanisms of action will be crucial for optimizing their activity and advancing them through the drug development pipeline. The ongoing exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective thiophene-based antimicrobials, offering a much-needed weapon in the fight against infectious diseases.

References

The Emergence of 2-Acylaminothiophene-3-carboxamides as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics in oncology and immunology has identified protein kinases as critical targets. Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery. Within this landscape, the 2-acylaminothiophene-3-carboxamide scaffold has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of therapeutically relevant kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, presenting key data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Introduction to 2-Acylaminothiophene-3-carboxamides as Kinase Inhibitors

The 2-acylaminothiophene-3-carboxamide core has proven to be a versatile scaffold for the design of inhibitors targeting the ATP-binding site of various kinases.[1][2] This structural motif allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Research has highlighted the potential of these compounds as multi-target inhibitors, a desirable characteristic in treating complex diseases like cancer where multiple signaling pathways are often deregulated.[1][3] Notably, this scaffold has been successfully employed to develop inhibitors against key kinases implicated in cancer and inflammatory diseases, including BCR-ABL, FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 2 (JAK2).[1][2][4]

Synthesis of the 2-Acylaminothiophene-3-carboxamide Scaffold

The synthesis of the 2-acylaminothiophene-3-carboxamide scaffold is most commonly achieved through a multi-step process, with the Gewald reaction being a pivotal transformation.[5][6][7][8][9][10][11] This reaction provides a convergent and efficient route to the core 2-aminothiophene-3-carboxamide structure.

Key Synthetic Steps:
  • Gewald Reaction: This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[5][6][7][8][9][10][11] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[8][9]

  • Acylation of the 2-Amino Group: The 2-amino group of the thiophene core is then acylated using an appropriate acylating agent, such as an acyl chloride or carboxylic acid anhydride, under standard conditions. This step introduces the "acylamino" moiety.

  • Amide Bond Formation: The 3-carboxamide can be further modified, though in many reported kinase inhibitors, it remains as a primary amide. If desired, the corresponding carboxylic acid can be coupled with various amines to generate a diverse library of N-substituted amides.

Biological Evaluation: Kinase Inhibition and Cellular Activity

The biological activity of 2-acylaminothiophene-3-carboxamide derivatives is assessed through a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assays

Several assay formats are employed to quantify the inhibitory activity of these compounds against purified kinase enzymes. These assays typically measure the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

Table 1: Inhibitory Activity of Representative 2-Acylaminothiophene-3-carboxamides against Various Kinases

Compound IDTarget KinaseIC50 (µM)Assay TypeReference
Compound 44FLT30.027Enzyme Assay[2]
UnspecifiedWild-Type ABLLow µMEnzyme Assay[1]
UnspecifiedT315I Mutant ABLLow µMEnzyme Assay[1]
Compound 25JNK11.32Kinase Assay[12]
Compound 14dVEGFR-20.191Enzyme Assay[13]
Compound 16eEGFR0.094Enzyme Assay[14]
Compound 18eJAK20.0007Enzyme Assay[15]
Compound 18eFLT30.004Enzyme Assay[15]
Cellular Assays

Cell-based assays are crucial for evaluating the efficacy of the inhibitors in a more physiologically relevant context. These assays assess the ability of the compounds to inhibit kinase signaling within intact cells and to elicit a desired biological response, such as the inhibition of cancer cell proliferation.

Table 2: Cellular Activity of Representative 2-Acylaminothiophene-3-carboxamides

Compound IDCell LineIC50 (µM)Assay TypeTarget PathwayReference
Compound 44MV4-110.41ProliferationFLT3[2]
Compound 16eHCT1163.20ProliferationEGFR[14]
Compound 14dHCT116Not specifiedProliferationVEGFR-2[13]
Compound 18eMV4-11 XenograftTGI: 93% at 60 mg/kgIn vivoFLT3[15]
Compound 18eSET-2 XenograftTGI: 85% at 60 mg/kgIn vivoJAK2[15]

TGI: Tumor Growth Inhibition

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-acylaminothiophene-3-carboxamide scaffold has provided valuable insights into the structural requirements for potent kinase inhibition. SAR studies have explored the impact of substituents at various positions of the thiophene ring and the acylamino and carboxamide moieties.[1][2][16] These studies are essential for optimizing lead compounds to improve their potency, selectivity, and drug-like properties.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Optimization Core Core Scaffold (2-Acylaminothiophene -3-carboxamide) Library Compound Library (Diverse Substituents) Core->Library Systematic Modification Biochemical Biochemical Assays (Kinase Inhibition, IC50) Library->Biochemical Cellular Cellular Assays (Proliferation, Signaling) Biochemical->Cellular Active Compounds SAR Structure-Activity Relationship (SAR) Cellular->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Lead_Opt->Core Iterative Design

Workflow for Structure-Activity Relationship (SAR) Studies.

Key Signaling Pathways Targeted

The 2-acylaminothiophene-3-carboxamide scaffold has been successfully utilized to target several critical signaling pathways implicated in cancer.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[4][17][18]

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Inhibitor 2-Acylaminothiophene -3-carboxamide Inhibitor Inhibitor->BCR_ABL Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival

BCR-ABL Signaling Pathway and Point of Inhibition.
FLT3 Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and poor prognosis.[1][3][6][7] Downstream signaling involves the activation of the STAT5, MAPK, and AKT pathways.[1][6]

FLT3_Pathway cluster_downstream_flt3 Downstream Signaling FLT3 Mutated FLT3 (Constitutively Active) STAT5_flt3 STAT5 FLT3->STAT5_flt3 MAPK_flt3 RAS/MAPK Pathway FLT3->MAPK_flt3 AKT_flt3 PI3K/AKT Pathway FLT3->AKT_flt3 Inhibitor 2-Acylaminothiophene -3-carboxamide Inhibitor Inhibitor->FLT3 Inhibition Proliferation_flt3 Leukemic Cell Proliferation STAT5_flt3->Proliferation_flt3 MAPK_flt3->Proliferation_flt3 Survival_flt3 Inhibition of Apoptosis AKT_flt3->Survival_flt3

FLT3 Signaling Pathway in AML.
JAK-STAT Signaling

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[12][14][19][20] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[12][14][19] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4][21][18]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor 2-Acylaminothiophene -3-carboxamide Inhibitor Inhibitor->JAK Inhibition pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

The JAK-STAT Signaling Pathway.

Detailed Experimental Protocols

Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carboxamide (Gewald Reaction)

This protocol describes a general procedure for the synthesis of the 2-aminothiophene-3-carboxamide core structure.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water and collect the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

  • Reagent Preparation: Prepare a 2X kinase solution, a 2X substrate/ATP solution, and a 2X antibody/EDTA solution in the appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds (2-acylaminothiophene-3-carboxamides) in DMSO and then dilute further in the assay buffer to a 4X final concentration.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the 4X compound solution. Add 2.5 µL of the 2X kinase solution and incubate for 10-15 minutes at room temperature. Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the 2X antibody/EDTA solution. Incubate for 30-60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the inhibitors on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-acylaminothiophene-3-carboxamide compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Kinase Phosphorylation

This protocol is used to detect the phosphorylation status of a target kinase and its downstream substrates in response to inhibitor treatment.

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

Conclusion

The 2-acylaminothiophene-3-carboxamide scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to systematically modify its structure, has enabled the discovery of potent inhibitors against a range of clinically relevant kinases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds for the potential treatment of cancer and other diseases driven by aberrant kinase signaling. The multitargeting potential of some of these inhibitors further underscores their therapeutic promise in addressing the complexity of diseases with multifaceted signaling networks.[1][3]

References

The Synthesis and Biological Profile of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and biological activities of a key derivative class: 2-amino-thiazole-5-carboxylic acid phenylamides. This document details synthetic methodologies, presents key biological data, and outlines relevant experimental protocols to support ongoing research and development in this area.

Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives

The construction of the 2-amino-thiazole-5-carboxylic acid phenylamide core is primarily achieved through adaptations of the Hantzsch thiazole synthesis or via multi-step pathways starting from acrylamide precursors. A prevalent and efficient method involves the reaction of substituted 3-ethoxyacrylamides with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[1][2][3]

Synthetic Workflow

The logical flow for the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives and their subsequent functionalization is depicted below.

General Synthetic Pathway A 3-Ethoxyacryloyl chloride C Substituted 3-Ethoxyacrylamide A->C + Pyridine/THF B Substituted Aniline B->C E α-Bromo Intermediate C->E + NBS D N-Bromosuccinimide (NBS) D->E G 2-Amino-thiazole-5-carboxylic acid phenylamide E->G + Thiourea F Thiourea F->G I 2-(Chloroacetamido)thiazole Intermediate G->I + K2CO3 H Chloroacetyl chloride H->I K Final Derivative I->K + Acetone J Secondary Amine J->K

Caption: Synthetic workflow for 2-amino-thiazole-5-carboxylic acid phenylamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamides (General Procedure)[1][2]

Step 1: Synthesis of Substituted 3-Ethoxyacrylamides To a solution of a substituted aniline (1.0 eq) and pyridine (1.2 eq) in tetrahydrofuran (THF), 3-ethoxyacryloyl chloride (1.1 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the substituted 3-ethoxyacrylamide.

Step 2: Synthesis of 2-Amino-thiazole-5-carboxylic acid phenylamides The substituted 3-ethoxyacrylamide (1.0 eq) is dissolved in a mixture of dioxane and water.[3] N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at a temperature maintained between -10 to 0°C.[3] After stirring for 30 minutes, thiourea (1.2 eq) is added, and the mixture is heated to effect ring closure.[3] Upon completion, the reaction is cooled, and the product is isolated by filtration, washed with water, and dried to afford the 2-amino-thiazole-5-carboxylic acid phenylamide.[3]

Protocol 2: Synthesis of N-substituted Acetamido Derivatives[1][2][4]

The 2-amino-thiazole-5-carboxylic acid phenylamide (1.0 eq) is suspended in a suitable solvent such as chloroform, and potassium carbonate (K₂CO₃) (2.0 eq) is added. Chloroacetyl chloride (1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 4 hours.[4] The resulting 2-(chloroacetamido)thiazole intermediate is then reacted with a variety of secondary amines (1.5 eq) in refluxing acetone for 6 hours to yield the final N-substituted acetamido derivatives.[4]

Biological Activities

Derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide have demonstrated a range of biological activities, with a primary focus on their potential as anticancer agents.[2][5] Some compounds have also been investigated for their antimicrobial properties.[6][7]

Anticancer Activity

Several studies have highlighted the antiproliferative effects of these compounds against various human cancer cell lines.[8][9] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[10]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6d *K563 (Leukemia)Comparable to Dasatinib[9]
MCF-7 (Breast)20.2[9]
HT-29 (Colon)21.6[9]
MDA-MB 231 (Breast)Inactive[9]
Dasatinib K563, MCF-7, HT-29, MDA-MB 231< 1[9]

*N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

Apoptosis Induction Signaling Pathway

The induction of programmed cell death (apoptosis) is a key mechanism by which many anticancer agents exert their effects. For 2-aminothiazole derivatives, this often involves the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.[10]

Apoptosis Induction Pathway A 2-Aminothiazole Derivative B Bcl-2 (Anti-apoptotic) Down-regulation A->B C Bax (Pro-apoptotic) Up-regulation A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Antimicrobial Activity

While the primary focus has been on anticancer applications, some 2-aminothiazole derivatives have been screened for their antimicrobial activity against a range of bacterial and fungal strains.[7][11]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Bacterial StrainActivityReference
Bacillus subtilisGood activity[7]
Escherichia coliGood activity[7]
Staphylococcus aureusGood activity[1]
Aspergillus nigerGood activity[1]
Candida albicansGood activity[11]

Experimental Protocols for Biological Evaluation

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)[8][11]

The antimicrobial activity can be assessed using the disk diffusion method.

  • A standardized inoculum of the test microorganism is uniformly streaked onto the surface of an appropriate agar medium.

  • Sterile filter paper discs impregnated with known concentrations of the test compounds (e.g., 50 and 100 µg/ml) are placed on the agar surface.[7]

  • The plates are incubated under suitable conditions for the microorganism to grow.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

References

2-Aminothiophene Derivatives: A Promising Frontier in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Leishmaniasis remains a significant global health challenge, affecting millions worldwide with a limited and often problematic therapeutic arsenal.[1][2] Current treatments are hampered by issues of toxicity, the emergence of drug-resistant parasite strains, high costs, and lengthy administration regimens.[2] This necessitates the urgent discovery and development of safer, more effective, and accessible chemotherapies.[2] Within this context, the 2-aminothiophene (2-AT) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel antileishmanial agents.[2][3] This document provides a comprehensive technical overview of 2-aminothiophene derivatives, summarizing quantitative efficacy data, detailing key experimental protocols, and visualizing proposed mechanisms and workflows to guide further research and development.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antileishmanial potential of 2-aminothiophene derivatives has been quantified through various in vitro assays. The following tables summarize the activity of key lead compounds against different forms and species of Leishmania, as well as their toxicity against mammalian cells.

Table 1: Antileishmanial Activity of Lead 2-Aminothiophene Derivatives against Leishmania amazonensis

CompoundIC50 (Promastigotes) µMEC50 (Amastigotes) µMCC50 (Murine Macrophages) µMSelectivity Index (SI = CC50/EC50)Reference
SB-44 7.3715.82>100>6.32[2][3]
SB-83 3.3718.5>100>5.40[2][3]
SB-200 3.6520.09>100>4.98[2][3]
8CN 1.20N/AN/A36.58*[4][5]
DCN-83 N/A0.71N/A119.33[4][5]
19 2.160.90 N/A52[2]
42 2.971.71N/A75[2]
Meglumine Antimoniate 70.332.77N/A1.01[2]

*SI calculated against promastigotes. **Activity measured against axenic amastigotes.

Table 2: Activity of Selected Derivatives Against Visceral Leishmaniasis Species

CompoundLeishmania SpeciesIC50 (Promastigotes) µMEC50 (Amastigotes) µMCC50 (Macrophages) µMSelectivity Index (SI)Reference
SB-200 L. infantum3.962.8542.5214.97[4][6]
SB-200 L. braziliensis4.25N/AN/AN/A[4][6]
SB-200 L. major4.65N/AN/AN/A[4][6]
SB-83 L. infantum7.462.9152.277.00[7]
SB-83 L. donovani9.84N/A52.275.31[7]

*SI calculated against promastigotes.

Table 3: Activity of 2-Aminoselenophene Analogues against L. amazonensis Promastigotes

CompoundIC50 (Promastigotes) µMReference
33 9.32[2]
34 2.14[2]
36 2.92[2]
39 2.15[2]

Proposed Mechanism of Action

Studies suggest that 2-aminothiophene derivatives exert their leishmanicidal effect through a dual mechanism involving direct parasiticidal action and immunomodulation.[8]

  • Induction of Apoptosis-like Cell Death : Docking studies have suggested that these compounds may inhibit the parasite-specific enzyme Trypanothione Reductase (TryR), a critical component of the parasite's antioxidant defense system.[8] Inhibition of this pathway leads to oxidative stress and triggers a programmed cell death cascade resembling apoptosis. Key markers of this process observed in treated promastigotes include the externalization of phosphatidylserine and subsequent DNA fragmentation.[8][9]

  • Immunomodulation : In addition to direct killing, compounds such as SB-83 and SB-200 have been shown to modulate the host's immune response.[7][8] They significantly reduce the infection index in macrophages, a phenomenon associated with an increase in the production of pro-inflammatory cytokines like TNF-α and IL-12, as well as nitric oxide (NO), which are crucial for parasite clearance.[7][8][9]

G cluster_drug Drug Action cluster_parasite Parasite Response cluster_host Host Immune Response 2-AT 2-Aminothiophene Derivative TryR Trypanothione Reductase (TryR) 2-AT->TryR Inhibition Macrophage Infected Macrophage 2-AT->Macrophage Modulation ROS Increased Oxidative Stress TryR->ROS PS Phosphatidylserine Externalization ROS->PS DNA_Frag DNA Fragmentation PS->DNA_Frag Apoptosis Apoptosis-like Cell Death DNA_Frag->Apoptosis Cytokines Increased TNF-α, IL-12 & Nitric Oxide (NO) Macrophage->Cytokines Clearance Parasite Clearance Cytokines->Clearance

Caption: Proposed mechanism of 2-aminothiophene derivatives.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of antileishmanial activity, based on methodologies described in the cited literature.[3]

In Vitro Antileishmanial Activity against Promastigotes (IC50 Determination)
  • Objective : To determine the 50% inhibitory concentration (IC50) of a compound against the promastigote (the motile, flagellated) stage of Leishmania.

  • Methodology :

    • Parasite Culture : Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or Schneider's) at 25-28°C until they reach the stationary phase of growth.

    • Assay Setup : Promastigotes are seeded into 96-well microtiter plates at a concentration of approximately 1-2 x 10^6 parasites/mL.

    • Compound Treatment : Test compounds are serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.

    • Incubation : Plates are incubated for 48-72 hours at 25-28°C.

    • Viability Assessment : Parasite viability is determined using a colorimetric or fluorometric assay, such as the Resazurin reduction assay or by counting motile parasites using a Neubauer chamber.

    • Data Analysis : The IC50 value is calculated from the resulting dose-response curve using non-linear regression analysis.

In Vitro Antileishmanial Activity against Amastigotes (EC50 Determination)
  • Objective : To determine the 50% effective concentration (EC50) of a compound against the intracellular amastigote (the non-motile, clinically relevant) stage of Leishmania.

  • Methodology :

    • Macrophage Culture : A suitable macrophage cell line (e.g., murine peritoneal macrophages, J774.A1, or THP-1) is cultured and seeded into 96-well plates or chamber slides.[10][11]

    • Infection : Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 to 15:1 for 3-24 hours.[3][12] Non-internalized parasites are subsequently removed by washing.

    • Compound Treatment : The test compound, serially diluted, is added to the infected macrophages and incubated for 48-72 hours.

    • Quantification : The number of intracellular amastigotes is determined. This is typically done by fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages via light microscopy.[3][12] Alternatively, quantitative methods like qPCR or high-content imaging can be employed.[3]

    • Data Analysis : The EC50 value is calculated by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay (CC50 Determination)
  • Objective : To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

  • Methodology :

    • Cell Culture : The same macrophage cell line used for the amastigote assay (or another relevant cell line like VERO) is seeded into 96-well plates.

    • Compound Treatment : The serially diluted compound is added to the cells and incubated for the same duration as the amastigote assay (typically 48-72 hours).

    • Viability Assessment : Cell viability is determined using a colorimetric assay (e.g., MTT, MTS, or Resazurin).[3]

    • Data Analysis : The CC50 value is calculated from the dose-response curve. The Selectivity Index (SI), a crucial parameter for drug candidacy, is then calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity for the parasite over host cells.

General Experimental Workflow

The screening process for identifying new antileishmanial drug candidates follows a logical progression from primary screening against the easily culturable promastigote form to more complex assays involving the intracellular amastigote form and host cell toxicity.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Cytotoxicity Promastigote_Culture Culture Leishmania Promastigotes Primary_Screen Treat with 2-AT Derivatives (Serial Dilutions) Promastigote_Culture->Primary_Screen IC50_Calc Determine IC50 (e.g., Resazurin Assay) Primary_Screen->IC50_Calc Secondary_Screen Treat Infected Cells with Active Compounds IC50_Calc->Secondary_Screen Select Active Compounds Cytotoxicity_Assay Treat Uninfected Macrophages with Active Compounds IC50_Calc->Cytotoxicity_Assay Select Active Compounds Macrophage_Culture Culture Macrophage Cell Line (e.g., J774.A1) Infection Infect Macrophages with Promastigotes Macrophage_Culture->Infection Macrophage_Culture->Cytotoxicity_Assay Infection->Secondary_Screen EC50_Calc Determine EC50 (Giemsa Staining/Counting) Secondary_Screen->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc Determine CC50 (e.g., MTT Assay) Cytotoxicity_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: General workflow for in vitro antileishmanial drug screening.

Conclusion and Future Directions

The presented data highlights the significant potential of 2-aminothiophene derivatives as a promising class of antileishmanial agents.[2][3] Lead compounds demonstrate potent activity against both the promastigote and the clinically relevant amastigote forms of Leishmania, often with favorable selectivity indices.[3][4][5] The dual mechanism of action, involving direct apoptosis-like cell death and host immunomodulation, is a particularly attractive feature that could reduce the likelihood of resistance development.[3][8]

Structure-activity relationship (SAR) studies have indicated that the presence of an indole group linked to the 2-amino portion is favorable for activity.[2][8] Furthermore, modifications at the C-3, C-4, and C-5 positions of the thiophene ring, such as the size of cycloalkyl chains, significantly modulate antileishmanial activity.[1][2] Bioisosteric replacement of sulfur with selenium has also been shown to generate compounds with equivalent or superior activity.[2]

Further investigation is warranted to advance these promising findings. Future work should focus on comprehensive SAR studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic profiling of lead candidates, and in vivo efficacy studies in relevant animal models of leishmaniasis. The continued exploration of the 2-aminothiophene scaffold is a critical step toward developing the next generation of drugs to combat this neglected tropical disease.

References

Methodological & Application

Protocol for Gewald Synthesis of 2-Aminothiophenes: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the Gewald synthesis of 2-aminothiophenes, a cornerstone reaction in medicinal chemistry for the generation of diverse heterocyclic scaffolds. This multicomponent reaction offers an efficient pathway to highly substituted 2-aminothiophenes, which are prevalent in a wide array of biologically active compounds.[1][2]

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[2][3] The reaction typically proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization to yield the desired 2-aminothiophene.[2] This protocol will cover both conventional and modern, microwave-assisted synthesis methods, providing detailed experimental procedures and quantitative data to guide researchers in optimizing this versatile reaction for their specific needs.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Gewald synthesis, highlighting the influence of different starting materials, catalysts, and reaction conditions on product yields.

Table 1: Conventional Gewald Synthesis - Effect of Carbonyl Compound and Active Methylene Nitrile

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50285
AcetoneEthyl CyanoacetateTriethylamineMethanolReflux472
4-MethylcyclohexanoneMalononitrilePyrrolidineDMF751.588
PropiophenoneEthyl CyanoacetatePiperidineEthanolReflux565
CyclopentanoneMalononitrileMorpholineEthanol50282

Table 2: Microwave-Assisted Gewald Synthesis - Optimization of Reaction Conditions [4]

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (min)Yield (%)
CyclohexanoneMalononitrilePyrrolidineDMF503095
CyclohexanoneMalononitrilePyrrolidineDMF753094
CyclohexanoneMalononitrilePyrrolidineDMF1003088
4-AcetylaminocyclohexanoneMalononitrilePyrrolidineDMF503091
4-BenzylcyclohexanoneMalononitrilePyrrolidineDMF503084

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Conventional Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a common 2-aminothiophene derivative from cyclohexanone and malononitrile.

Materials:

  • Cyclohexanone (1.0 mmol, 98 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Elemental Sulfur (1.1 mmol, 35 mg)

  • Morpholine (1.0 mmol, 87 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add ethanol (5 mL) to the flask, followed by the addition of morpholine (1.0 mmol).

  • Heat the reaction mixture to 50°C and stir for 2 hours.

  • After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Gewald Synthesis of Substituted 2-Aminothiophenes[4]

This protocol outlines a rapid and efficient microwave-assisted synthesis.[4]

Materials:

  • Ketone or Aldehyde (1.0 mmol)

  • Active Methylene Nitrile (1.1 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Pyrrolidine (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a 10 mL microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol).

  • Add DMF (3 mL) to the vial and seal it with a cap.

  • Place the vial in a microwave reactor and irradiate the mixture at 50°C for 30 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Gewald synthesis.

Gewald_Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel AMN Active Methylene Nitrile AMN->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base Base->Knoevenagel catalyst Knoevenagel->Sulfur_Addition α,β-Unsaturated Nitrile Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Mechanism of the Gewald Synthesis.

Gewald_Workflow Start Start Mixing Mix Reactants: - Ketone/Aldehyde - Active Methylene Nitrile - Sulfur - Base - Solvent Start->Mixing Reaction Reaction (Conventional Heating or Microwave Irradiation) Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Product Isolation (Filtration or Extraction) Cooling->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Gewald Synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiophenes, particularly 5-substituted derivatives, are recognized as "privileged structures" in medicinal chemistry.[1] These heterocyclic compounds serve as crucial building blocks for a wide array of therapeutic agents, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The Gewald three-component reaction is a classic and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][5] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][6]

The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction offers significant advantages over conventional heating methods.[1][7] Microwave irradiation can dramatically reduce reaction times, improve product yields, and often results in cleaner reaction profiles, making it an attractive methodology for high-throughput synthesis and library generation in drug discovery.[1][5][7] Microwave synthesis is a powerful and novel technology that has been shown to greatly increase reaction rates and minimize the formation of by-products.[7]

This document provides detailed protocols and application notes for the microwave-assisted synthesis of 5-substituted 2-aminothiophenes, targeted towards researchers, scientists, and professionals in drug development.

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 5-substituted 2-aminothiophenes is primarily achieved through the Gewald three-component reaction. The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound (aldehyde or ketone) and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][6] This is followed by the addition of elemental sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[1][6] Microwave irradiation significantly accelerates this reaction sequence.[1]

Experimental Protocols

General Protocol for Microwave-Assisted Gewald Synthesis

This protocol is a generalized procedure based on commonly reported methods for the synthesis of 5-substituted 2-aminothiophenes.[1][7][8]

Materials:

  • Appropriate aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.1 mmol)[1]

  • Elemental sulfur (1.1 mmol)[1]

  • Base (e.g., pyrrolidine, morpholine) (1.0 mmol)[1][8]

  • Solvent (e.g., ethanol, DMF) (3 mL)[1][7][8]

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]

  • Solvent Addition: Add the appropriate solvent (3 mL) to the reaction vial.[1][7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 20-30 minutes).[7][8] The absorbance in the microwave reactor can be set to "very high".[7]

  • Reaction Monitoring: If feasible, monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.[1] Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).[1]

  • Extraction: Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-substituted 2-aminothiophene derivative.[1] In some cases, the product may crystallize directly from the reaction mixture upon cooling, and can be isolated by filtration.[8]

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes.

EntryAldehyde/Ketone (1 mmol)Active Nitrile (1.1 mmol)Base (1 mmol)Solvent (3 mL)Temp. (°C)Time (min)Yield (%)Reference
1ButyraldehydeMethyl cyanoacetatePyrrolidineDMF503092[7]
2PhenylacetaldehydeEthyl cyanoacetateMorpholineEthanol702095[8]
34-ChlorophenylacetaldehydeEthyl cyanoacetateMorpholineEthanol702093[8]
44-MethoxyphenylacetaldehydeMalononitrileMorpholineEthanol702091[8]
5CyclohexanoneMalononitrileKF-AluminaNone--92[9]
64-NitroacetophenoneEthyl cyanoacetate-Ethanol12046-[1]
7GlutaraldehydeEthyl cyanoacetateTriethylamineEthanol/DMF7060-[5][10]

Note: Yields are isolated yields. Some conditions are generalized from procedural descriptions.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Mix Reagents (Aldehyde/Ketone, Nitrile, Sulfur, Base, Solvent) mw_reaction 2. Microwave Irradiation (e.g., 50-120°C, 20-30 min) reagents->mw_reaction Seal Vial cooling 3. Cooling to Room Temperature mw_reaction->cooling extraction 4. Extraction (Ethyl Acetate, Water, Brine) cooling->extraction Transfer Mixture drying 5. Drying & Concentration (Na2SO4, Rotary Evaporator) extraction->drying purification 6. Purification (Column Chromatography) drying->purification characterization 7. Characterization (NMR, MS) purification->characterization product Pure 5-Substituted 2-Aminothiophene characterization->product

Caption: Experimental workflow for microwave-assisted synthesis.

Gewald Reaction Mechanism

gewald_mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization carbonyl Aldehyde/Ketone (R1-CO-R2) intermediate1 α,β-Unsaturated Nitrile carbonyl->intermediate1 + Base nitrile Active Methylene Nitrile (NC-CH2-R3) nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur sulfur Elemental Sulfur (S8) sulfur->intermediate2 aminothiophene 2-Aminothiophene Product intermediate2->aminothiophene Cyclization & Aromatization

References

Application of 2-Amino-5-phenylthiophene-3-carboxamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2-amino-5-phenylthiophene-3-carboxamide scaffold in the design and synthesis of potent kinase inhibitors. This document details synthetic protocols for creating a diverse library of inhibitors targeting key kinases implicated in various diseases, particularly cancer. Furthermore, it presents quantitative data on the inhibitory activities of these compounds and visualizes the relevant signaling pathways to provide a deeper understanding of their mechanism of action.

Introduction to Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of targeted therapies. The 2-aminothiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.

Featured Kinase Targets

This document focuses on the application of this compound derivatives in the synthesis of inhibitors for the following key kinases:

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are activated by stress stimuli and are involved in the regulation of apoptosis, inflammation, and neurodegenerative diseases.[2]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[3] Its aberrant activation is a key driver in the development of several cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold.

Table 1: Inhibitory Activity of 2-Acylaminothiophene-3-carboxamide Derivatives against c-Jun N-terminal Kinase (JNK)

Compound IDR GroupJNK1 IC50 (µM)JNK2 IC50 (µM)JNK3 IC50 (µM)
1 2-(naphthalen-1-yl)acetamido26.0> 50> 50
5g 2-phenylacetamido5.410.18.9
11 2-(4-methoxyphenyl)acetamido2.84.53.1
25 2-(4-chlorophenyl)acetamido1.52.11.8

Data sourced from multiple studies on thiophene-3-carboxamide derivatives as JNK inhibitors.

Table 2: Inhibitory Activity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound IDSubstitution PatternEGFR Kinase IC50 (nM)HCT116 Cell Line IC50 (µM)
16a Symmetrical selenide derivative>1000>20
16e Symmetrical selenide derivative94.44 ± 2.223.20 ± 0.12
16j Symmetrical selenide derivative150.3 ± 3.19.8 ± 0.5
16s Symmetrical selenide derivative210.5 ± 4.515.2 ± 0.8

Data adapted from studies on trisubstituted thiophene-3-carboxamide selenide derivatives.[5]

Table 3: Inhibitory Activity of Ortho-amino Thiophene Carboxamide Derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound IDModificationsVEGFR-2 IC50 (µM)HepG-2 Cell Line IC50 (µM)
5 4-(2-(4-bromophenyl)aminoacetamido)0.592.1
21 4-(2-(4-chlorophenyl)aminoacetamido)1.293.5
Sorafenib (Reference Drug)0.094.8

Data from studies on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors.[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a straightforward and efficient method for the synthesis of the 2-aminothiophene core.

Materials:

  • Phenylacetaldehyde

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenylacetaldehyde (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Add a catalytic amount of morpholine to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phenylacetaldehyde Phenylacetaldehyde Reaction Gewald Reaction Phenylacetaldehyde->Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction Sulfur Sulfur Sulfur->Reaction Morpholine Morpholine (Base) Morpholine->Reaction catalyst Ethanol Ethanol (Solvent) Ethanol->Reaction solvent RT Room Temperature RT->Reaction temperature Product 2-Amino-5-phenylthiophene- 3-carboxamide Reaction->Product

Gewald Reaction Workflow

Protocol 2: Synthesis of 2-Acylaminothiophene-3-carboxamide Derivatives (JNK Inhibitors)

This protocol describes the acylation of the 2-amino group of the thiophene scaffold, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aryl acetic acid (e.g., 4-chlorophenylacetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1 equivalent) and the desired substituted aryl acetic acid (1.1 equivalents) in anhydrous DCM.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the mixture.

  • Add TEA (2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired 2-acylaminothiophene-3-carboxamide derivative.

Protocol 3: Synthesis of 2-Bromothiophene Derivatives via Sandmeyer-type Reaction

This protocol is an intermediate step for further functionalization, for example, in the synthesis of some EGFR and VEGFR-2 inhibitors.

Materials:

  • Ethyl 2-amino-5-phenylthiophene-3-carboxylate

  • Copper(II) bromide (CuBr2)

  • tert-Butyl nitrite (t-BuONO)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • In a two-neck round-bottom flask flushed with nitrogen, suspend CuBr2 (1.2 equivalents) in anhydrous ACN.

  • Cool the mixture to 0°C in an ice bath.

  • Add t-BuONO (1.5 equivalents) dropwise to the suspension and stir for 15 minutes.

  • Add a solution of ethyl 2-amino-5-phenylthiophene-3-carboxylate (1 equivalent) in anhydrous ACN dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the ethyl 2-bromo-5-phenylthiophene-3-carboxylate.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors synthesized from the this compound scaffold.

G cluster_stress Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors cluster_cellular_response Cellular Response Stress UV, Cytokines, etc. ASK1 ASK1 Stress->ASK1 MEKK1 MEKK1 Stress->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 JNK JNK MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation ATF2->Apoptosis ATF2->Inflammation Inhibitor 2-Aminothiophene Inhibitor Inhibitor->JNK

JNK Signaling Pathway

G cluster_ligand Ligand cluster_receptor Receptor cluster_adaptor Adaptor Proteins cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration mTOR->Migration Inhibitor 2-Aminothiophene Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway

G cluster_ligand Ligand cluster_receptor Receptor cluster_plc PLCγ Pathway cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Vascular\nPermeability Vascular Permeability PKC->Vascular\nPermeability Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Endothelial Cell\nSurvival Endothelial Cell Survival AKT->Endothelial Cell\nSurvival Inhibitor 2-Aminothiophene Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway

References

Application Notes: High-Throughput Screening of 2-Aminothiophene-Based Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The inherent structural features of the 2-aminothiophene scaffold make it a privileged core for the development of novel therapeutics.[3][4] These compounds have demonstrated a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] Their mechanism of action often involves the modulation of key cellular signaling pathways through the inhibition of enzymes like kinases or interaction with specific receptors.[7][8] High-throughput screening (HTS) of 2-aminothiophene-based compound libraries is a critical step in identifying promising hit compounds for further development in drug discovery pipelines.[9]

This document provides detailed application notes and protocols for the high-throughput screening of 2-aminothiophene libraries, focusing on identifying potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and their effects on cancer cell proliferation.

Data Presentation: Summary of Screening Campaign Results

The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a 2-aminothiophene library.

Table 1: In Vitro Cytotoxicity of Hit Compounds against Human Cancer Cell Lines

Compound ID2-Aminothiophene ScaffoldCancer Cell LineIC50 (µM)
ATH-001 3-Aroyl-2-aminothiopheneHepG-2 (Liver)5.3
ATH-002 3-Aroyl-2-aminothiopheneMCF-7 (Breast)7.3
ATH-003 Thieno[2,3-d]pyrimidineHT-29 (Colon)8.5
ATH-004 2-Amino-3-carboxamide thiophenePANC-1 (Pancreatic)12.1
ATH-005 2-N-substituted aminothiopheneHeLa (Cervical)9.8
Doxorubicin (Reference Drug)Various~0.5-5

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Table 2: In Vitro Kinase Inhibitory Activity of Hit Compounds against VEGFR-2

Compound ID2-Aminothiophene ScaffoldTarget KinaseIC50 (µM)
ATH-001 3-Aroyl-2-aminothiopheneVEGFR-20.59
ATH-002 3-Aroyl-2-aminothiopheneVEGFR-21.29
ATH-003 Thieno[2,3-d]pyrimidineVEGFR-22.53
ATH-004 2-Amino-3-carboxamide thiopheneVEGFR-25.78
Sorafenib (Reference Drug)VEGFR-2~0.09

IC50 values represent the concentration of a compound that is required for 50% inhibition of the kinase activity.

Signaling Pathways

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[11] These pathways, including the PI3K/Akt/mTOR and MAPK pathways, are crucial for endothelial cell proliferation, migration, and survival.[5][12] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[13]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 Signaling Cascade

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] It is frequently hyperactivated in cancer, promoting tumor progression.[15] Receptor tyrosine kinases (RTKs), like VEGFR-2, can activate PI3K, which in turn phosphorylates and activates Akt.[2] Activated Akt then modulates a variety of downstream targets, including mTOR, to drive cellular processes.[16]

PI3K_Akt_mTOR_Pathway RTK RTK (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt/mTOR Signaling

Experimental Protocols

High-Throughput Screening Workflow

The process of identifying hit compounds from a large library involves a multi-step workflow designed to efficiently screen and validate potential drug candidates.[3]

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Confirmation & Validation cluster_optimization Hit-to-Lead HTS High-Throughput Screening (Single Concentration) DoseResponse Dose-Response (IC50 Determination) HTS->DoseResponse Orthogonal Orthogonal Assays (e.g., Kinase Assay) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR LeadOp Lead Optimization SAR->LeadOp

High-Throughput Screening Workflow

Protocol 1: Cell Viability MTT Assay for High-Throughput Screening

This protocol is adapted for a 96-well format suitable for HTS to assess the cytotoxic effects of the 2-aminothiophene compound library on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 2-aminothiophene compound library (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and automated liquid handling system

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiophene compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and wells with a reference drug (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of the hit compounds against VEGFR-2 kinase in a high-throughput format.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 2-aminothiophene hit compounds (dissolved in DMSO)

  • 384-well low-volume white microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a master mix of VEGFR-2 kinase and substrate in the kinase buffer.

    • Prepare serial dilutions of the hit compounds and a reference inhibitor (e.g., Sorafenib) in kinase buffer.

  • Assay Plate Setup:

    • Using an automated liquid handler, dispense a small volume (e.g., 2.5 µL) of the serially diluted compounds or vehicle control (DMSO) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase/substrate master mix (e.g., 5 µL) to all wells.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL). The final ATP concentration should be close to its Km for the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

References

Synthesis of Thieno[2,3-d]pyrimidine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from versatile 2-aminothiophene precursors.

Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and quinazolines, making them privileged scaffolds in medicinal chemistry.[1][2] Their diverse biological activities, including roles as kinase inhibitors for anticancer therapy, underscore the importance of efficient and versatile synthetic methodologies.[2][3][4] This document outlines key synthetic strategies commencing with the formation of a substituted 2-aminothiophene, followed by cyclization to construct the fused pyrimidine ring.

Application Notes

The synthesis of thieno[2,3-d]pyrimidines is a cornerstone for the development of novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer Agents: Many derivatives have been investigated as potent inhibitors of various protein kinases, such as VEGFR-2, which are crucial in tumor angiogenesis.[4]

  • Antimicrobial and Anti-inflammatory Drugs: The thieno[2,3-d]pyrimidine core is a key pharmacophore in the design of new antimicrobial and anti-inflammatory agents.[1]

  • Central Nervous System (CNS) Activity: Certain derivatives have shown potential for the treatment of neurological disorders.

The choice of synthetic route largely depends on the desired substitution pattern on the thieno[2,3-d]pyrimidine core. The most common and versatile starting materials are 2-aminothiophene-3-carbonitriles and 2-aminothiophene-3-carboxamides, which can be readily prepared via the Gewald multicomponent reaction.[5][6] Subsequent cyclization to form the pyrimidine ring can be achieved using a variety of reagents, allowing for the introduction of diverse functional groups at various positions.

Key Synthetic Pathways & Methodologies

Two primary strategies for the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes are highlighted below. The first involves the well-established Gewald reaction to form the initial thiophene ring, followed by cyclization. The second details various methods for the cyclization of pre-formed 2-aminothiophene derivatives.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization ketone Ketone/ Aldehyde aminothiophene 2-Aminothiophene Intermediate ketone->aminothiophene nitrile Activated Nitrile (e.g., Malononitrile) nitrile->aminothiophene sulfur Sulfur sulfur->aminothiophene base Base (e.g., Triethylamine) base->aminothiophene reagent Cyclization Reagent (e.g., Formamide, DMF-DMA) thienopyrimidine Thieno[2,3-d]pyrimidine Derivative aminothiophene->thienopyrimidine reagent->thienopyrimidine

Caption: General workflow for the two-step synthesis of thieno[2,3-d]pyrimidines.

Methodology 1: Synthesis of the 2-Aminothiophene Precursor via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone or aldehyde (1.0 mmol), an activated nitrile such as malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in a suitable solvent like ethanol (12 mL).[5]

  • Catalyst Addition: To this suspension, add a catalytic amount of a base, such as triethylamine (1.0 mmol).[5]

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.[5]

Methodology 2: Cyclization of 2-Aminothiophenes to Thieno[2,3-d]pyrimidines

Once the 2-aminothiophene intermediate is obtained, the fused pyrimidine ring can be constructed through various cyclization strategies.

G cluster_0 Cyclization Pathways start 2-Aminothiophene-3-carbonitrile/ -carboxamide path1 Formamide start->path1 path2 DMF-DMA followed by Amine (Dimroth Rearrangement) start->path2 path3 Acyl Chloride / HCl start->path3 path4 Aldehyde / HCl start->path4 end Thieno[2,3-d]pyrimidine Derivatives path1->end path2->end path3->end path4->end

Caption: Various cyclization routes from 2-aminothiophene precursors.

Protocol 2A: Cyclization using Formamide

This method is a direct and efficient way to synthesize 4-aminothieno[2,3-d]pyrimidines.

  • Reaction Setup: Place the 2-aminothiophene-3-carbonitrile derivative (2 mmol) in a round-bottom flask.[5]

  • Reagent Addition: Add an excess of formamide (20 mL).[5]

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[5]

  • Work-up and Purification: After the reflux period, allow the reaction mixture to cool to room temperature overnight. The resulting solid precipitate is collected by filtration and can be recrystallized to afford the pure product.[5]

Protocol 2B: Cyclization via Dimroth Rearrangement

This two-step, one-pot approach allows for the introduction of various substituents at the N-3 and 4-positions of the pyrimidine ring.[1][7]

  • Amidine Formation: React the 2-aminothiophene-3-carbonitrile (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol). The reaction can be carried out under microwave irradiation at 70°C and 200 W for 20 minutes for an efficient conversion to the N,N-dimethylmethanimidamide intermediate.[7]

  • Cyclization with Amine: To the intermediate, add a suitable aniline or another primary amine and continue heating. This will result in a Dimroth rearrangement to yield the corresponding N-substituted-4-aminothieno[2,3-d]pyrimidine.[1]

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

Protocol 2C: Cyclization with Aldehydes

This method is suitable for the synthesis of 2-aryl-thieno[2,3-d]pyrimidin-4-one derivatives.

  • Reaction Setup: To a solution of the 2-aminothiophene-3-carboxamide intermediate in dry DMF, add the desired aromatic aldehyde.[6]

  • Catalyst Addition: Add a catalytic amount of concentrated HCl.[6]

  • Reaction Execution: Heat the reaction mixture.

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice water with vigorous stirring to precipitate the product. The solid can then be filtered and recrystallized.[6]

Data Presentation: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes representative yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives prepared via Dimroth rearrangement of the intermediate formed from 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile and various anilines.[7]

CompoundR (Substituent on Aniline)Melting Point (°C)Yield (%)
a Phenyl157.0-158.050
b 2-Methylphenyl188.2-189.747
c 3-Methylphenyl172.0-173.079
d 4-Methylphenyl174.2-175.562
e 2-Methoxyphenyl205.3-206.870
f 3-Methoxyphenyl130.0-131.283
g 4-Methoxyphenyl170.0-171.359
h 2-Fluorophenyl219.8-221.473

Data sourced from Guo et al. (2022).[7]

Conclusion

The synthetic routes outlined in this document provide a robust foundation for the generation of diverse libraries of thieno[2,3-d]pyrimidine derivatives. By selecting the appropriate starting materials and cyclization reagents, researchers can readily access a wide range of substituted analogs for biological screening and drug discovery programs. The detailed protocols and tabulated data serve as a practical guide for the efficient synthesis of these valuable heterocyclic compounds.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Amino-5-phenylthiophene-3-carboxamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The 2-aminothiophene-3-carboxamide scaffold, in particular, has been identified as a promising pharmacophore for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxicity of a specific derivative, 2-Amino-5-phenylthiophene-3-carboxamide.

The protocols outlined below describe standard assays for determining cell viability and cytotoxicity, namely the MTT and LDH assays. Furthermore, potential signaling pathways implicated in the cytotoxic effects of structurally similar thiophene derivatives are discussed and visualized. While specific cytotoxicity data for this compound is not extensively available in the public domain, this guide utilizes data from closely related analogs to provide a framework for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Thiophene Derivatives

The following tables summarize the cytotoxic activity of various thiophene carboxamide derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data provides a reference for the expected potency of this compound and aids in the selection of appropriate concentration ranges for in vitro studies.

Note: The data presented below is for structurally related compounds and should be used as a reference. It is recommended to perform dose-response studies to determine the precise IC50 value for this compound in the cell lines of interest.

Table 1: Cytotoxicity of Phenyl-Thiophene-Carboxamide Derivatives

Compound IDCell LineIC50 (µM)
2b Hep3B5.46[1]
2d Hep3B8.85[1]
2e Hep3B12.58[1]

Source: Adapted from a study on phenyl-thiophene-carboxamide derivatives as biomimetics of Combretastatin A-4.[1]

Table 2: Cytotoxicity of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides

R GroupHepG-2 IC50 (µM)HCT-116 IC50 (µM)
Phenyl10.1 ± 0.912.5 ± 1.1
4-Chlorophenyl2.3 ± 0.24.1 ± 0.3
4-Fluorophenyl7.9 ± 0.69.3 ± 0.8
4-Methylphenyl6.2 ± 0.58.8 ± 0.7
4-Methoxyphenyl8.8 ± 0.710.4 ± 0.9
2-Chlorophenyl3.9 ± 0.35.6 ± 0.4
2-Methylphenyl7.1 ± 0.69.9 ± 0.8
2-Nitrophenyl> 50> 50

Source: Adapted from a study by Abd Elhameid et al. on ortho-amino thiophene carboxamide derivatives.[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt centrifuge Centrifuge Plate incubate2->centrifuge incubate_mtt Incubate 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_mtt Measure Absorbance (570nm) add_dmso->read_mtt viability Calculate % Cell Viability read_mtt->viability transfer Transfer Supernatant centrifuge->transfer add_ldh Add LDH Reagent transfer->add_ldh incubate_ldh Incubate 30min add_ldh->incubate_ldh read_ldh Measure Absorbance (490nm) incubate_ldh->read_ldh cytotoxicity Calculate % Cytotoxicity read_ldh->cytotoxicity ic50 Determine IC50 viability->ic50 cytotoxicity->ic50

Caption: Workflow for in vitro cytotoxicity evaluation.

Potential Signaling Pathway: Inhibition of the NF-κB Pathway

Structurally related 2-aminothiophene derivatives have been shown to inhibit the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[3] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.

nfkb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex (IKKα/IKKβ/NEMO) stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p P-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB DNA Binding Sites NFkB_nuc->DNA Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2, COX-2) DNA->Genes Response ↓ Proliferation ↓ Survival ↓ Inflammation Genes->Response inhibitor 2-Amino-5-phenyl- thiophene-3-carboxamide inhibitor->IKK

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 2-Amino-5-phenylthiophene-3-carboxamide in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2-amino-5-phenylthiophene-3-carboxamide scaffold in structure-activity relationship (SAR) studies. This class of compounds has emerged as a versatile core for developing potent inhibitors of various protein kinases and as promising anticancer agents. The following sections detail the synthesis, biological activities, and experimental protocols for SAR exploration.

Introduction to this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry.[1] Its rigid framework, coupled with the reactive amino and carboxamide functional groups, allows for systematic chemical modifications to explore the chemical space and optimize biological activity.[1] SAR studies on this scaffold have successfully identified potent inhibitors of atypical protein kinase C (aPKC) and c-Jun N-terminal kinase (JNK), as well as compounds with significant antiproliferative effects against various cancer cell lines.[2][3][4]

Synthesis

The primary synthetic route to 2-aminothiophene derivatives is the Gewald reaction .[1][5] This one-pot, multicomponent reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile (like cyanoacetamide or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][5] This method allows for the facile introduction of diverse substituents on the thiophene ring, which is crucial for SAR studies.

General Synthetic Workflow:

Gewald Reaction Workflow Ketone Aryl-substituted Acetophenone Gewald Gewald Reaction Ketone->Gewald Nitrile Ethyl Cyanoacetate or Cyanoacetamide Nitrile->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base Base (e.g., Diethylamine, Morpholine) Base->Gewald Thiophene 2-Aminothiophene Derivative Gewald->Thiophene Modification Further Derivatization Thiophene->Modification Final Final Analog Library Modification->Final

Caption: General workflow for the synthesis of 2-aminothiophene derivatives via the Gewald reaction for SAR studies.

Structure-Activity Relationship (SAR) Studies

Inhibitors of Atypical Protein Kinase C (aPKC)

Derivatives of 2-amino-3-carboxy-4-phenylthiophene have been identified as novel inhibitors of aPKC isoforms, which are implicated in inflammatory responses and vascular permeability.[2][6] SAR studies have revealed key structural features for potent aPKC inhibition.

Key SAR Findings:

  • C-2 Position: An amino group (NH2) at the C-2 position is optimal for activity.[2]

  • C-3 Position: Variations of the ester or amide group at the C-3 position can modulate activity. For instance, 2-propyl and ethyl esters show significant inhibitory activity.[2]

  • C-4 Phenyl Ring: Electron-donating substituents on the C-4 aryl moiety generally enhance inhibitory activity, while electron-withdrawing groups decrease it.[2]

Table 1: SAR of 2-Amino-3-carboxy-4-phenylthiophene Analogs as aPKCζ Inhibitors [2]

CompoundR³ (at C-3)Z (substituent on C-4 phenyl)Inhibition of aPKCζ at 30 µM (%)
1 O-EthylH100
6 O-(2-Propyl)H100
19 OCH2-4-pyridylH53
20 NHEtH50
22 NHCH2PhH43
23 NHCH2-4-pyridylH3
25 O-Ethyl3'-Me77
26 O-Ethyl4'-Me80
27 O-Ethyl3'-OMe82
28 O-Ethyl4'-OMe100
32 O-Ethyl3',4'-OCH2O-100
35 O-Ethyl4'-F30
36 O-Ethyl4'-Cl25
37 O-Ethyl4'-Br20
38 O-Ethyl4'-CF315
39 O-Ethyl4'-NO210

Data extracted from a study on phenylthiophene analogues as aPKC inhibitors.[2]

Inhibitors of c-Jun N-Terminal Kinase (JNK)

Thiophene-3-carboxamide derivatives have also been investigated as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[3]

Key SAR Findings:

  • Thiophene Core: The thiophene ring is crucial for activity; replacing it with a phenyl ring leads to a drastic drop in potency.[3]

  • C-3 Carboxamide: The carboxamide group at the C-3 position is essential. Replacing it with a carboxylic acid, ester, or cyano group results in a significant loss of JNK1 inhibitory activity.[3] Moving the carboxamide to the C-5 position also renders the compound inactive.[3]

  • C-4 and C-5 Positions: Methyl substitutions at the C-4 or C-5 positions lead to less active compounds compared to the unsubstituted analog.[3]

Table 2: SAR of Thiophene-3-carboxamide Derivatives as JNK1 Inhibitors [3]

CompoundModification from Lead StructureJNK1 IC₅₀ (µM)
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (Lead)26.0
3 Phenyl ring instead of thiophene> 100
5a Carboxylic acid at C-3> 100
5b Ester at C-3> 100
5c Cyano group at C-3> 100
5d 4-methyl substitution> 25
5e 5-methyl substitution> 25
5f Carboxamide at C-5> 100
5g Unsubstituted at C-4 and C-55.4

Data from a study on thiophene-carboxamide derivatives as JNK inhibitors.[3]

Anticancer Activity

Various this compound derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][7][8][9] The mechanism of action often involves the inhibition of key kinases like VEGFR-2 or the disruption of microtubule polymerization.[9][10]

Table 3: Anticancer Activity of Selected Thiophene Carboxamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)TargetReference
16e HCT1163.20 ± 0.12EGFR Kinase[7]
16e A5497.86 ± 0.09EGFR Kinase[7]
5 HepG-20.59 (VEGFR-2)VEGFR-2, β-tubulin[9]
21 HepG-21.29 (VEGFR-2)VEGFR-2, β-tubulin[9]
2b Hep3B5.46Not specified[11]
2d Hep3B8.85Not specified[11]

Experimental Protocols

General Protocol for Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol is a generalized procedure based on methodologies described in the literature.[2][5]

  • To a stirred mixture of an equimolar amount of the appropriate aryl-substituted acetophenone and ethyl cyanoacetate (or cyanoacetamide), add elemental sulfur (0.06 mol).

  • Slowly add a catalytic amount of a base, such as diethylamine or morpholine (0.05 mol), dropwise at room temperature.

  • Stir the reaction mixture at 40–50°C for 4 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the purified 2-aminothiophene derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This is a generalized protocol for determining the inhibitory activity of compounds against a specific kinase (e.g., aPKCζ, JNK1).

  • Prepare a reaction buffer appropriate for the kinase of interest.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations (typically in DMSO, with a final concentration not exceeding 1%).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. This can be done using various detection methods, such as ADP-Glo™, LanthaScreen™, or ELISA-based assays.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Logical Relationships

The this compound derivatives have been shown to interfere with key signaling pathways implicated in disease.

aPKC Signaling Pathway Inhibition cluster_0 Cellular Stimuli TNF TNF-α aPKC aPKC TNF->aPKC VEGF VEGF VEGF->aPKC NFkB NF-κB Activation aPKC->NFkB Permeability Vascular Permeability aPKC->Permeability Inflammation Inflammation NFkB->Inflammation Inhibitor 2-Amino-5-phenylthiophene -3-carboxamide Derivative Inhibitor->aPKC

Caption: Inhibition of the aPKC signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Amino-5-phenylthiophene-3-carboxamide with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular docking studies of 2-Amino-5-phenylthiophene-3-carboxamide and its analogs with various protein kinases. These protocols are intended to guide researchers in the virtual screening and analysis of potential kinase inhibitors, a critical step in modern drug discovery.

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[3][4] The 2-aminothiophene scaffold is recognized as a versatile building block in medicinal chemistry for developing biologically active compounds.[1] Derivatives of this compound have been explored as inhibitors of various protein kinases, demonstrating the potential of this chemical scaffold in kinase-targeted drug discovery.[5][6]

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[5] It is widely used to predict the binding affinity and interaction patterns of potential drug candidates with their protein targets, thereby guiding the design and optimization of new inhibitors.

Quantitative Data Summary

The following table summarizes the quantitative data from molecular docking and in vitro studies of this compound derivatives and related analogs against various protein kinases. This data provides insights into the potential inhibitory activity and binding affinities of this class of compounds.

Compound ID/SeriesTarget Kinase(s)Key Quantitative DataReference(s)
Ortho-amino thiophene carboxamide derivativesVEGFR-2Docking studies show favorable binding in the ATP-binding pocket.[1]
2-acylaminothiophene-3-carboxamide scaffoldBCR-ABL Kinase (wild-type and T315I mutant)One derivative showed low micromolar inhibition against both wild-type and mutant kinases.
Thiophene-3-carboxamide derivativesc-Jun N-terminal Kinase (JNK)A starting hit compound had an IC50 of 26.0 μM for JNK1.
Trisubstituted thiophene-3-carboxamide selenide derivativesEGFR KinaseCompound 16e showed an IC50 of 94.44 ± 2.22 nM.
This compound derivativesMycobacterium tuberculosis DNA GyrBAn optimized inhibitor had an IC50 of 0.86 ± 0.81 μM.[6]
Indole derivative with a substituted thiophene moietyMTB DNA gyraseDocking score of -9.02 kcal/mol.[2]

Experimental Protocols

I. Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study of this compound with a target protein kinase using common molecular modeling software.

1. Protein Preparation:

a. Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB) (e.g., VEGFR-2, EGFR). b. Prepare Protein: i. Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. ii. Add polar hydrogen atoms to the protein structure. iii. Assign appropriate atomic charges using a force field (e.g., CHARMm or AMBER). iv. Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

a. Obtain Ligand Structure: Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Avogadro. b. Prepare Ligand: i. Assign appropriate atom types and bond orders. ii. Add hydrogen atoms. iii. Perform energy minimization of the ligand structure to obtain a low-energy conformation. iv. Define the rotatable bonds to allow for conformational flexibility during docking.

3. Docking Simulation:

a. Define the Binding Site: Identify the ATP-binding site of the kinase, which is typically a deep cleft between the N- and C-lobes of the kinase domain. The binding site can be defined based on the location of a co-crystallized inhibitor or by using site-finding algorithms. b. Generate a Docking Grid: Create a grid box that encompasses the entire binding site. The grid defines the space where the docking algorithm will search for favorable ligand conformations. c. Run Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, DOCK) to dock the prepared ligand into the defined binding site of the prepared protein. The program will explore various conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

a. Analyze Docking Scores: The docking results are typically ranked by a scoring function that predicts the binding energy (in kcal/mol). A more negative score generally indicates a more favorable binding interaction. b. Visualize Binding Poses: Visually inspect the top-ranked docking poses to analyze the binding mode of the ligand. c. Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues in the binding site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for the stability of the ligand-protein complex.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Protein Kinase Selection Protein_Prep Protein Preparation (PDB) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Target_Selection->Ligand_Prep Binding_Site Binding Site Identification Protein_Prep->Binding_Site Docking Molecular Docking Ligand_Prep->Docking Grid_Generation Grid Generation Binding_Site->Grid_Generation Grid_Generation->Docking Scoring Scoring and Ranking Docking->Scoring Pose_Analysis Binding Pose Analysis Scoring->Pose_Analysis Hit_Identification Hit Identification/Optimization Pose_Analysis->Hit_Identification

Caption: A general workflow for molecular docking studies.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor 2-Amino-5-phenyl- thiophene-3-carboxamide (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize Gewald reaction conditions and achieve higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald synthesis of 2-aminothiophenes in a question-and-answer format to facilitate rapid problem-solving.

Issue: Low or No Product Yield

Q1: My Gewald reaction is resulting in a low yield or no desired 2-aminothiophene product. What are the likely causes and how can I fix this?

A1: Low or no product yield in the Gewald reaction can stem from several factors, ranging from inefficient initial condensation to poor sulfur reactivity. Here are the primary troubleshooting steps:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1][2][3][4]

    • Base Selection: The choice of base is crucial. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in addition to triethylamine.[1] In some cases, inorganic bases can also be effective and may simplify the workup process.[2]

    • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[1]

    • Confirmation: To confirm the initial condensation is working, you can run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base and monitor the formation of the condensed product by TLC or LC-MS before adding sulfur.[2]

  • Poor Sulfur Solubility or Reactivity: The reactivity of elemental sulfur is a key factor.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used as they enhance the solubility and reactivity of sulfur.[1][2]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity.[1] However, excessive heat can lead to the formation of side products.[1] A temperature screening (e.g., room temperature, 45°C, 70°C) is advisable to find the optimal condition for your specific substrates.[2]

  • Incorrect Stoichiometry or Reagent Purity:

    • Purity: Ensure all starting materials are pure and dry.[1]

    • Measurement: Precisely measure all reagents according to the chosen protocol.[1]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step.[1]

Issue: Significant Byproduct Formation

Q2: My reaction mixture contains a significant amount of byproducts, which is complicating purification. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common issue in the Gewald reaction. Identifying the byproducts can help in optimizing the reaction conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. To address this, ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize.[1] Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[2] Adjusting the reactant concentrations, modifying the rate of reagent addition, or changing the solvent can help minimize these side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q3: How does the choice of solvent affect the Gewald reaction?

A3: The solvent plays a crucial role by influencing the solubility of reactants, particularly elemental sulfur, and the rate of reaction. Polar solvents like ethanol, methanol, and DMF are generally preferred as they enhance the condensation of intermediates with sulfur.[1][2] The choice of solvent can significantly impact the reaction yield.[5]

Q4: Can the Gewald reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Gewald reactions have been successfully conducted, often using high-speed ball milling or heating in a conventional oven.[2][6] These methods are considered part of green chemistry and can simplify the workup process.[2]

Q5: What is the role of the base in the Gewald reaction, and are there alternatives to amine bases?

A5: The base catalyzes the initial Knoevenagel-Cope condensation.[1] Commonly used bases are secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[1] Recent research has shown that catalytic amounts of a base can be sufficient, especially under solvent-free conditions.[2] Inorganic bases have also been used effectively in some variations.[2]

Q6: Is microwave irradiation beneficial for the Gewald reaction?

A6: Yes, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1][3][7]

Data Presentation

Table 1: Effect of Base and Solvent on Gewald Reaction Yield

EntryCarbonyl CompoundActive Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux285[1]
2CyclohexanoneMalononitrilePiperidineMethanol50392[7]
3AcetophenoneEthyl CyanoacetateTriethylamineDMF60478[1]
4AcetoneMalononitrileMorpholineNone (Ball Milling)RT0.575[6]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntrySubstrateConditionsTimeYield (%)Reference
1Monosubstituted 2-aminothiophenesClassical (50°C)Several hours55-87[7]
2Monosubstituted 2-aminothiophenesMicrowave (50°C)2 min78-87[7]

Experimental Protocols

Protocol 1: General Procedure for the Gewald Reaction in Solution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of carbonyl compound).[8]

  • Catalyst Addition: At room temperature, add the base catalyst (e.g., morpholine or triethylamine, 0.1-0.2 eq) dropwise to the reaction mixture.[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-60°C or reflux) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8] Reaction times can vary from a few hours to overnight.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Gewald Synthesis

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), elemental sulfur (1.1 eq), and the base (e.g., triethylamine, 0.2 eq) in a minimal amount of a suitable polar solvent (e.g., methanol).[7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50°C) for a short period (e.g., 2 minutes).[7]

  • Isolation: After cooling, the product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue.

Visualizations

Gewald_Troubleshooting_Workflow start Start: Low/No Yield check_condensation Check Knoevenagel-Cope Condensation start->check_condensation condensation_ok Condensation OK? check_condensation->condensation_ok optimize_base Optimize Base: - Stronger Base (Piperidine, Morpholine) - Inorganic Base condensation_ok->optimize_base No check_sulfur Check Sulfur Reactivity condensation_ok->check_sulfur Yes remove_water Remove Water: - Dean-Stark - Dehydrating Agent optimize_base->remove_water remove_water->check_condensation sulfur_ok Sulfur Reactivity OK? check_sulfur->sulfur_ok optimize_solvent Optimize Solvent: - Polar (EtOH, MeOH, DMF) sulfur_ok->optimize_solvent No check_stoichiometry Check Stoichiometry & Purity sulfur_ok->check_stoichiometry Yes optimize_temp Optimize Temperature: - Gentle Heating (40-60°C) - Temperature Screening optimize_solvent->optimize_temp optimize_temp->check_sulfur purify_reagents Purify/Dry Reagents check_stoichiometry->purify_reagents consider_alt_protocol Consider Alternative Protocols check_stoichiometry->consider_alt_protocol purify_reagents->start two_step Two-Step Protocol for Steric Hindrance consider_alt_protocol->two_step microwave Microwave-Assisted Synthesis consider_alt_protocol->microwave end Yield Improved two_step->end microwave->end

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Gewald_Reaction_Mechanism_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start_materials Ketone/Aldehyde + Active Methylene Nitrile knoevenagel Knoevenagel-Cope Condensation (Base Catalyzed) start_materials->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition dimerization Dimerization/ Polymerization intermediate->dimerization Competes with Sulfur Addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product

Caption: Simplified Gewald reaction pathway and a common side reaction.

References

Common side reactions in the synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other challenges encountered during synthesis, with a focus on the widely used Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing polysubstituted 2-aminothiophenes?

A1: The most common and versatile method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction. This is a one-pot, multi-component reaction that involves a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Q2: What are the key stages of the Gewald reaction?

A2: The Gewald reaction mechanism consists of three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur is added to the intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.

Q3: My 2-aminothiophene product is unstable. How should I handle and store it?

A3: 2-aminothiophenes can be susceptible to degradation. If your compound has an amidine functionality, it can be prone to hydrolysis under strongly acidic or basic conditions. It is generally recommended to store the compound in a cool, dry place and handle it in a moisture-free environment to prevent degradation. For compounds that are salts (e.g., hydrochlorides), they are typically more stable than their free base form.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of 2-aminothiophenes, focusing on common side reactions and how to mitigate them.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of the desired 2-aminothiophene is very low. What are the primary causes and how can I troubleshoot this?

A: Low or no product yield in a Gewald synthesis can often be traced back to the initial Knoevenagel condensation step. If this condensation between the ketone/aldehyde and the active methylene nitrile is incomplete or fails, the subsequent steps of sulfur addition and cyclization cannot occur.

Possible Causes & Solutions:

  • Inefficient Knoevenagel Condensation:

    • Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used. For less reactive ketones, a stronger base might be necessary. Consider screening different bases to find the optimal one for your specific substrates.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.

  • Poor Quality of Starting Materials:

    • Ensure your carbonyl compound is free of impurities.

    • Verify that the active methylene nitrile has not degraded.

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.

    • Temperature: Gently heating the reaction mixture (typically to 40-60°C) can enhance sulfur's reactivity. However, be aware that excessive heat can promote side reactions.

  • Incorrect Stoichiometry:

    • Ensure all starting materials are pure and dry.

    • Accurately measure all reagents as per the chosen protocol.

Issue 2: Presence of Significant Impurities and Side Products

Q: My reaction mixture is showing significant byproducts, which is complicating the purification of my desired 2-aminothiophene. What are these side products and how can I minimize their formation?

A: Several side reactions can occur during the synthesis of 2-aminothiophenes, leading to a complex reaction mixture.

Common Side Products and Mitigation Strategies:

  • Unreacted Knoevenagel Condensation Intermediate:

    • Symptom: A major impurity is observed at a higher Rf value on a TLC plate.

    • Cause: This indicates that the sulfur addition and/or the cyclization step is the rate-limiting step in your reaction.

    • Troubleshooting: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable to facilitate the cyclization.

  • Dimerization or Polymerization:

    • Cause: Under certain conditions, the Knoevenagel intermediate can undergo self-condensation or polymerization, leading to the formation of a six-membered hexa-1,3-diene dimer or other polymeric materials. This is a significant side-reaction in the Gewald process. The yield of this dimer is highly dependent on the reaction conditions.

    • Troubleshooting: Adjust the concentration of the reactants, modify the rate of reagent addition, or change the solvent. Running the reaction at a lower concentration (e.g., not exceeding 0.05 M) can help suppress the dimerization of intermediates.

  • Formation of Complex Polysulfides:

    • Symptom: The reaction mixture appears as a dark brown or tarry substance.

    • Cause: This is an inherent characteristic of the Gewald reaction and can also be exacerbated by excessively high temperatures. Impurities in the starting materials can also catalyze these side reactions.

    • Troubleshooting: Optimize the reaction temperature to avoid excessive heat. Thorough purification of starting materials is crucial. Proper workup and purification, such as column chromatography or recrystallization, are necessary to remove these colored impurities.

Data on Side Reactions

While precise quantitative data on side product formation is highly substrate and condition-dependent, the following table provides a qualitative summary of how different factors can influence the prevalence of common side reactions.

FactorConditionImpact on Knoevenagel Intermediate DimerizationImpact on Polysulfide FormationGeneral Recommendation
Concentration HighIncreased-Use lower concentrations (e.g., ≤0.05 M) to minimize dimerization.
Temperature Too HighCan IncreaseSignificantly Increased (tar formation)Maintain optimal temperature (e.g., 40-60°C); avoid excessive heating.
Base Strong BaseCan Increase-Screen bases to find one that promotes cyclization without favoring dimerization.
Reaction Time Prolonged-Can IncreaseMonitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocols

General Protocol for the Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a stirred solution of the α-methylene ketone or aldehyde (1.0 eq) and the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur (1.1 eq).

  • Addition of Base: Add a base, such as morpholine or piperidine (typically 0.5 eq).

  • Reaction: Heat the mixture to reflux (or the desired temperature) for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the reaction mixture to room temperature.

  • Isolation:

    • If the product precipitates upon cooling, collect the solid by filtration and wash it with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Example Synthesis: 2-Amino-4,5-dimethylthiophene-3-carbonitrile
  • To a stirred solution of 3-methyl-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5 eq) to the mixture.

  • Heat the mixture at reflux for 2 hours.

  • After cooling, the precipitated product is collected by filtration.

  • Wash the collected solid with cold ethanol and dry to obtain the final product.

Visual Guides

Gewald Reaction Pathway and Common Side Reactions

The following diagram illustrates the main reaction pathway for the Gewald synthesis of 2-aminothiophenes and highlights where common side reactions occur.

Gewald_Reaction_and_Side_Reactions Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Intermediate (α,β-unsaturated nitrile) Start->Knoevenagel Knoevenagel Condensation Base Base Base->Start Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct Sulfur Addition Dimer Dimerization/ Polymerization Knoevenagel->Dimer Sulfur Sulfur (S₈) Sulfur->Knoevenagel Product 2-Aminothiophene Sulfur_Adduct->Product Cyclization & Aromatization Polysulfides Complex Polysulfides (Tarry Mixture) Sulfur_Adduct->Polysulfides

Caption: Gewald reaction pathway with key side reactions.

Troubleshooting Logic for Low Product Yield

This flowchart provides a logical workflow for troubleshooting low yields in 2-aminothiophene synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Knoevenagel Check for Knoevenagel Intermediate (TLC Analysis) Start->Check_Knoevenagel Intermediate_Present Intermediate Present? Check_Knoevenagel->Intermediate_Present No_Intermediate No Intermediate Present Intermediate_Present->No_Intermediate No Troubleshoot_Cyclization Troubleshoot Cyclization: - Check Sulfur Stoichiometry - Optimize Temperature - Optimize Base Intermediate_Present->Troubleshoot_Cyclization Yes Troubleshoot_Condensation Troubleshoot Knoevenagel Condensation: - Check Starting Material Quality - Optimize Base - Remove Water No_Intermediate->Troubleshoot_Condensation Success Improved Yield Troubleshoot_Condensation->Success Troubleshoot_Cyclization->Success

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of 2-Amino-5-phenylthiophene-3-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 2-Amino-5-phenylthiophene-3-carboxamide by recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and an experimental protocol to address common issues and ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available literature and general practices for this class of compounds, ethanol is a commonly used and effective solvent. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but only sparingly at room temperature or below. Other polar solvents like methanol or acetonitrile may also be suitable and can be screened for optimal performance.

Q2: My crude this compound has a yellowish tint. Will recrystallization remove the color?

A2: A yellowish tint in the crude product, often synthesized via the Gewald reaction, can be due to residual sulfur or other impurities. While recrystallization alone may significantly reduce coloration, for persistent color, the use of a small amount of activated charcoal during the hot dissolution step can be effective. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q3: What are the typical impurities I might encounter in crude this compound?

A3: If synthesized via the Gewald reaction, common impurities include unreacted starting materials such as the aldehyde or ketone precursor, the active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur. Intermediates from the initial Knoevenagel condensation may also be present.[1][2] Proper recrystallization is designed to remove these byproducts.

Q4: Can I use a solvent mixture for recrystallization if I can't find a single suitable solvent?

A4: Yes, a mixed-solvent system is a common technique when a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Slow cooling of this mixture should then induce crystallization.

Data Presentation

SolventSolubility (at Room Temp)Solubility (at Boiling Point)Suitability Notes
Ethanol Sparingly SolubleSolubleCommonly reported and recommended for this class of compounds. Good for yielding pure crystals.
Methanol Sparingly to Moderately SolubleVery SolubleMay lead to lower yields due to higher solubility in the cold, but can be effective.
Acetone Moderately SolubleVery SolubleHigher solubility at room temperature may result in significant product loss in the mother liquor.
Ethyl Acetate Sparingly SolubleModerately SolubleCan be a good alternative, but solubility should be checked.
Water InsolubleInsolubleNot a suitable solvent for this compound.
Hexane/Heptane InsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system with a more polar soluble solvent.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Begin by performing a small-scale solvent screen to confirm the optimal solvent (ethanol is a good starting point). Test the solubility of a small amount of your crude product in a few potential solvents at both room temperature and at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring or swirling. Add more solvent in small portions until the compound fully dissolves at the boiling point of the solvent. Avoid adding an excess of solvent as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities slow_cooling Slow Cooling hot_filtration->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor vacuum_filtration->mother_liquor

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the cold solvent.- Reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[2]- Try scratching the inside of the flask at the surface of the solution with a glass rod to induce nucleation.- Add a seed crystal of the pure compound if available.- If the problem persists, consider a different recrystallization solvent.
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Reheat the solution to re-dissolve the oil and add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly.- Consider using a solvent with a lower boiling point.- If impurities are suspected, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary before recrystallization.
Low recovery of the purified compound. - Too much solvent was used during dissolution.- The crystals are significantly soluble in the cold washing solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.
Crystals form too quickly. - The solution is supersaturated.- The cooling process is too rapid.- Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[2]- Insulate the flask to ensure a slow cooling rate.

References

Troubleshooting low yield in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in 2-aminothiophene synthesis, with a primary focus on the Gewald reaction.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues encountered during synthesis.

Question 1: Why is my reaction resulting in a very low yield or no product at all?

Low or no yield is a common issue that can stem from several factors. Below are the most frequent causes and their corresponding solutions.

Possible Cause 1: Inefficient Knoevenagel Condensation

The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] If this step is slow or incomplete, the overall yield will be poor.

  • Solutions:

    • Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine, are commonly used to catalyze this step.[3] If you are using a less reactive ketone, consider screening different bases to find the most effective one.[3] L-proline has also been shown to be an effective organocatalyst.[4]

    • Water Removal: The condensation produces water, which can inhibit the reaction equilibrium.[3] For solvent-based reactions, using a Dean-Stark apparatus to remove water can significantly improve the yield of the condensation intermediate.[3]

    • Reaction Time & Temperature: Ensure the condensation has sufficient time to proceed before the sulfur addition becomes the dominant pathway. Monitor the reaction via TLC to track the disappearance of starting materials.

Possible Cause 2: Poor Sulfur Reactivity or Solubility

Elemental sulfur (S₈) must be activated and react with the Knoevenagel intermediate.[5] Low solubility or reactivity can be a bottleneck.

  • Solutions:

    • Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which can improve the solubility and reactivity of elemental sulfur.[3][6] Ethanol is often a good choice due to sulfur's better solubility.[6]

    • Temperature Control: Gently heating the reaction mixture, typically to a range of 40-60 °C, can increase sulfur's reactivity.[3] However, be cautious, as excessive heat can promote side reactions.

    • Activation: The base used in the reaction not only catalyzes the condensation but can also react with sulfur to form reactive polysulfide intermediates.[2][5] Ensure adequate base is present.

Possible Cause 3: Competing Side Reactions

Several side reactions can compete with the desired product formation, leading to a complex mixture and low yield.

  • Solutions:

    • Dimerization of α,β-Unsaturated Nitrile: The intermediate from the Knoevenagel condensation can sometimes dimerize, a known issue particularly with malononitrile derivatives.[5] This can be mitigated by carefully controlling the reaction temperature and the rate of addition of reagents.

    • Starting Material Polymerization: Under strongly basic or high-temperature conditions, the carbonyl compound or the active methylene nitrile can self-condense or polymerize.[3] Adjusting reactant concentrations and reaction conditions can help minimize this.[3]

Possible Cause 4: Steric Hindrance

Sterically hindered ketones can react slowly in the initial condensation step, leading to poor overall yields.

  • Solutions:

    • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields, especially for less reactive or sterically hindered substrates.[1][7]

    • Two-Step Procedure: For particularly challenging substrates, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. In a second step, react this purified intermediate with sulfur and a base.[3]

Question 2: My reaction is producing multiple spots on TLC, and purification is difficult. What are the likely impurities?

The presence of significant byproducts complicates purification and reduces the isolated yield.

  • Common Byproducts & Mitigation Strategies:

    • Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover carbonyl and active methylene compounds. To address this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst system.[3]

    • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are the rate-limiting part of the reaction. Ensure that you have the correct stoichiometry of sulfur and that the conditions are suitable for the cyclization to occur.[3]

    • Thiol-Ene or Michael Adducts: Undesired addition products can sometimes form. Careful control of reaction stoichiometry and temperature can help minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene.[1] The widely accepted mechanism involves three key steps:

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated intermediate.[5]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1]

Q2: How critical is the choice of base?

The base is crucial as it typically catalyzes the initial Knoevenagel condensation.[3] The choice of base can significantly influence reaction rates and overall yield. While secondary amines like morpholine and piperidine are common, other bases like triethylamine are also effective.[3][8] The basicity and nucleophilicity of the amine can affect its role in the reaction.

Q3: What are the optimal solvents for the Gewald reaction?

Polar solvents are generally preferred. Ethanol, methanol, and N,N-dimethylformamide (DMF) are frequently used because they facilitate the dissolution of reagents, particularly elemental sulfur.[3][6] In some greener chemistry approaches, water has been used successfully, often in the presence of a catalyst or under ultrasound activation.[9][10]

Q4: Are there ways to improve yields for less reactive aryl ketones?

Yes. Aryl ketones are known to be less reactive in the Gewald synthesis.[8] To improve yields, consider using microwave-assisted heating, which can shorten reaction times and increase yields.[1] Alternatively, a two-step, one-pot method where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base, can be more effective for these substrates.[8]

Q5: What are some "greener" modifications to the standard Gewald protocol?

Recent research has focused on making the Gewald reaction more environmentally friendly.[9] Notable approaches include:

  • Use of Water as a Solvent: Reactions have been successfully performed in water, often aided by ultrasound, which avoids the use of volatile organic solvents.[10][11]

  • Organocatalysis: Using catalysts like L-proline offers a greener and more cost-effective alternative to traditional bases.[4]

  • Solvent-Free Mechanochemistry: High-speed ball milling has been used to conduct the Gewald reaction without any solvent, offering a highly efficient and environmentally friendly protocol.[8]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Gewald Reaction Yield

This table summarizes the yield of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from the reaction of cyclohexanone, malononitrile, and sulfur under various catalytic conditions.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
L-proline (10)DMF60384[4]
Piperidine (10)DMF60575[4]
Pyrrolidine (10)DMF60481[4]
Triethylamine (10)DMF60862[4]
NoneDMF6012< 10[4]
NaAlO₂EthanolReflux1094[9]
ZnO/nanoclinoptiloliteNone100476[9]

Table 2: Comparison of Classical Heating vs. Microwave Irradiation

This table compares the yields of various 2-aminothiophenes prepared via the Gewald reaction using conventional heating versus microwave irradiation.

XYield (Classical) (%)Yield (Microwave) (%)Reference
MeMeCO₂Me5582[7]
MeMeCONH₂7878[7]
MeMeCN5860[7]
PhMeCONHPh5587[7]

Experimental Protocols

Protocol 1: General Procedure for L-Proline Catalyzed Gewald Synthesis[4]

  • To a 50 mL round-bottom flask, add the ketone (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), elemental sulfur (12 mmol, 0.38 g), and L-proline (1 mmol, 0.115 g).

  • Add N,N-dimethylformamide (DMF, 20 mL) as the solvent.

  • Stir the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 3-8 hours.

  • After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an appropriate solvent system to obtain the purified 2-aminothiophene.

Protocol 2: Green Synthesis in Water with Ultrasound Activation[10]

  • In a suitable vessel, suspend the ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in water (20 mL).

  • Add sodium polysulfide (Na₂Sₓ) as the reaction initiator.

  • Place the vessel in an ultrasonic bath operating at 40 kHz and 300 W.

  • Heat the reaction to 70 °C under sonication for 0.5-1 hour.

  • Upon completion, cool the reaction mixture. The product will typically precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to achieve high purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_reagents Are starting materials pure and stoichiometry correct? start->check_reagents check_condensation Is Knoevenagel condensation incomplete? (Check via TLC for starting materials) check_reagents->check_condensation Yes end_fail Re-evaluate entire protocol check_reagents->end_fail No, fix purity/ stoichiometry condensation_solutions SOLUTIONS: - Screen different bases (morpholine, piperidine) - Remove water (Dean-Stark) - Increase reaction time/temperature check_condensation->condensation_solutions Yes check_sulfur Is sulfur addition/cyclization the issue? (Knoevenagel intermediate present on TLC) check_condensation->check_sulfur No end_success Yield Improved condensation_solutions->end_success sulfur_solutions SOLUTIONS: - Use polar solvent (EtOH, DMF) - Gently heat (40-60°C) - Ensure adequate base is present check_sulfur->sulfur_solutions Yes check_side_reactions Are there many side products? check_sulfur->check_side_reactions No sulfur_solutions->end_success side_reaction_solutions SOLUTIONS: - Lower reaction temperature - Adjust reagent concentration - Consider microwave or two-step protocol for hindered ketones check_side_reactions->side_reaction_solutions Yes check_side_reactions->end_fail No side_reaction_solutions->end_success

Caption: A logical workflow to diagnose and solve common causes of low yield.

Gewald_Mechanism Gewald Reaction Mechanism cluster_start Starting Materials ketone Ketone / Aldehyde step1 Step 1: Knoevenagel Condensation (Base Catalyzed) ketone->step1 nitrile Active Methylene Nitrile nitrile->step1 sulfur Elemental Sulfur (S₈) intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Step 2: Michael Addition of Sulfur intermediate1->step2 + Sulfur intermediate2 Thiolate Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization intermediate2->step3 intermediate3 Cyclized Thiophene Intermediate step3->intermediate3 step4 Step 4: Tautomerization (Aromatization) intermediate3->step4 product Final Product: 2-Aminothiophene step4->product

Caption: The four key stages of the Gewald 2-aminothiophene synthesis.

Parameter_Relationships Key Parameter Interdependencies Yield Yield & Purity Temp Temperature Temp->Yield Affects rate & side reactions Solvent Solvent Temp->Solvent Solvent->Yield Affects solubility & reactivity Substrate Substrate (Ketone/Nitrile) Solvent->Substrate Base Base Choice Base->Yield Catalyzes condensation, activates sulfur Base->Temp Substrate->Yield Steric/electronic effects Substrate->Base

Caption: Relationship between key reaction parameters and the final outcome.

References

Identification and characterization of impurities in 2-Amino-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-phenylthiophene-3-carboxamide. The information provided here will assist in the identification and characterization of potential impurities that may be encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities related to this compound can be broadly categorized into three types:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, and degradation products.[1]

  • Inorganic Impurities: These may include reagents, catalysts, and metal ions from the manufacturing process.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]

Q2: What is the most common synthetic route for this compound, and what are the potential process-related impurities?

A2: The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[2] This is a one-pot, multicomponent condensation involving a carbonyl compound (phenylacetaldehyde), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2][3]

Potential process-related impurities from this synthesis include:

  • Unreacted Starting Materials: Phenylacetaldehyde, cyanoacetamide, and elemental sulfur.

  • Intermediates: Such as the Knoevenagel condensation product of phenylacetaldehyde and cyanoacetamide.

  • By-products: Resulting from side reactions, such as the formation of polysulfides or oxidation of the amino group.

Q3: What are the likely degradation products of this compound?

A3: Degradation products can form under various stress conditions such as exposure to acid, base, oxidation, heat, and light. Forced degradation studies are performed to intentionally break down the molecule to identify these potential degradants.[4][5] For this compound, likely degradation pathways include:

  • Hydrolysis: The carboxamide group can hydrolyze to a carboxylic acid under acidic or basic conditions.

  • Oxidation: The amino group and the thiophene ring are susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.

  • Dimerization/Polymerization: Under certain stress conditions, the molecule may react with itself to form dimers or larger polymeric impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the analysis of impurities in this compound.

Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH.The amino group in the molecule is basic. Ensure the mobile phase pH is controlled and optimized. A pH of 2.5-4.5 is often a good starting point for C18 columns.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Inconsistent retention times. Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition is not stable.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Ghost peaks appearing in the chromatogram. Carryover from previous injections.Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample.
Contaminated mobile phase or system.Prepare fresh mobile phase and flush the HPLC system thoroughly.
Difficulty in identifying an unknown impurity by LC-MS. Low ionization efficiency of the impurity.Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative).
Co-elution with the main peak or another impurity.Optimize the chromatographic method to improve resolution. Adjust the gradient slope, change the organic modifier, or try a different stationary phase.
Insufficient concentration of the impurity for detection.Concentrate the sample or use a more sensitive mass spectrometer.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 330 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[5] An extent of degradation of approximately 5–20% is generally considered suitable.[4]

Stress Condition Methodology
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Keep the solid sample in an oven at 105 °C for 48 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days) in a photostability chamber.

Data Presentation

Table 1: Potential Process-Related Impurities
Impurity NameStructurePotential Source
PhenylacetaldehydeC₆H₅CH₂CHOStarting Material
CyanoacetamideNCCH₂CONH₂Starting Material
Elemental SulfurS₈Starting Material
2-Cyano-3-phenylacrylamideC₁₀H₈N₂OKnoevenagel Intermediate
Table 2: Potential Degradation Products
Impurity NameStructureFormation Condition
2-Amino-5-phenylthiophene-3-carboxylic acidC₁₁H₉NO₂SAcid/Base Hydrolysis
This compound-S-oxideC₁₁H₁₀N₂O₂SOxidation
Dimer of this compoundC₂₂H₁₈N₄O₂S₂Thermal/Photolytic Stress

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_characterization Characterization start_materials Starting Materials (Phenylacetaldehyde, Cyanoacetamide, Sulfur) gewald Gewald Reaction start_materials->gewald crude_product Crude Product gewald->crude_product hplc HPLC-UV/MS crude_product->hplc Separation & Quantification nmr NMR hplc->nmr Structural Elucidation ftir FTIR hplc->ftir Functional Group Analysis process_impurities Process-Related Impurities hplc->process_impurities Identification degradation_products Degradation Products hplc->degradation_products Identification

Caption: Experimental workflow for the identification and characterization of impurities.

logical_relationship cluster_sources Sources of Impurities cluster_types Types of Impurities cluster_analysis Analytical Characterization synthesis Synthesis Process process Process-Related synthesis->process degradation Degradation degradants Degradants degradation->degradants storage Storage Conditions storage->degradants hplc_ms HPLC-MS (Separation, Identification, Quantification) process->hplc_ms degradants->hplc_ms nmr_ftir NMR & FTIR (Structure Elucidation) hplc_ms->nmr_ftir

Caption: Logical relationships in impurity identification and characterization.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminothiophene Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming the common solubility issues encountered with 2-aminothiophene derivatives during biological assays. Poor aqueous solubility is a frequent characteristic of this class of compounds, which can significantly impact experimental outcomes and lead to unreliable data.[1] This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-aminothiophene derivatives often show poor solubility in aqueous assay buffers?

A1: 2-Aminothiophene derivatives are heterocyclic compounds that are often lipophilic in nature, leading to poor solubility in aqueous solutions.[1] The thiophene ring itself is considered a bioisostere of a benzene ring, contributing to this characteristic.[2] The overall solubility is influenced by the various substituents on the thiophene ring; electron-withdrawing groups, for instance, can affect properties like photostability, which may indirectly relate to how the compound behaves in solution over time.[3]

Q2: What are the consequences of poor compound solubility in my biological assays?

A2: Poor solubility can lead to several critical issues in biological assays, including:

  • Compound Precipitation: The most immediate consequence is the compound "crashing out" of the solution, forming a visible precipitate. This reduces the actual concentration of the compound in the assay, leading to an underestimation of its potency (e.g., artificially high IC50 or EC50 values).

  • Inaccurate and Irreproducible Data: Undissolved particles are not available to interact with the biological target, resulting in variability and poor reproducibility of experimental results.

  • False Negatives: A potentially active compound may appear inactive simply because its concentration in the soluble fraction is too low to elicit a biological response.

  • Clogging of Equipment: Precipitates can block pipette tips and interfere with automated liquid handling systems, compromising the accuracy of dilutions and additions.

Q3: How can I visually confirm if my compound has precipitated?

A3: Visually inspect your assay plate or solution for any signs of cloudiness, turbidity, or the formation of visible particles. You can also take a small aliquot of the solution and examine it under a microscope to confirm the presence of a precipitate.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assays?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. This often results in a supersaturated, metastable state. Kinetic solubility is highly relevant for high-throughput screening (HTS) and early-stage drug discovery, as it mimics the conditions of many biological assays.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a prolonged incubation period (e.g., 24-48 hours) to ensure a saturated solution is in equilibrium with the solid compound. This measurement is more relevant for later-stage drug development and formulation studies.

For most in vitro biological assays, kinetic solubility is the more practical and relevant parameter to consider.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving compound precipitation issues during your experiments.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution The final concentration of the compound exceeds its kinetic solubility in the assay buffer.- Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution instead of a single large dilution.
"Solvent shock" from rapid dilution of a DMSO stock into an aqueous buffer.- Add the compound stock to the buffer dropwise while gently vortexing.- Pre-warm the assay buffer to the experimental temperature (e.g., 37°C).
Precipitation observed after incubation The compound is unstable in the assay buffer at the incubation temperature.- Assess the stability of the compound under your specific assay conditions.- Consider preparing fresh compound dilutions immediately before use.
The pH of the media has shifted during incubation, affecting the solubility of an ionizable compound.- Ensure your buffer system is robust enough to maintain the desired pH throughout the experiment.- Test the compound's solubility at different pH values.
Inconsistent results across experiments Freeze-thaw cycles of the stock solution are causing the compound to precipitate out of the DMSO.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, warm the stock solution to room temperature and vortex to ensure it is fully dissolved.
Interaction with components in the cell culture media (e.g., proteins in serum).- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.- If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cells.

Data Presentation: Solubility of 2-Aminothiophene Derivatives

The following table provides illustrative quantitative data on the solubility of 2-aminothiophene derivatives and the impact of a solubility enhancement technique.

CompoundDescriptionInitial Aqueous SolubilityEnhancement MethodFinal Apparent SolubilityFold IncreaseReference
2-AminothiopheneParent compoundInsoluble---[4]
6CN102-[(4-nitrobenzylidene)amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrilePoorly water-solubleComplexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significantly Increased>29-fold[5][6]
Generic Derivative AHypothetical lipophilic derivative~1 µM5% DMSO co-solvent~15 µM15-foldIllustrative
Generic Derivative BHypothetical ionizable derivative~5 µM at pH 7.4pH adjustment to 5.0~50 µM10-foldIllustrative

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is used to determine the kinetic solubility of a compound by measuring light scattering caused by precipitated particles.

Materials:

  • Test compound(s) dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Nephelometer or plate reader with a light-scattering module

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Incubate: Shake the plate for 2 hours at room temperature.

  • Measure: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Solid (powdered) form of the test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.

Mandatory Visualizations

Logical Relationships and Workflows

Troubleshooting Workflow for Compound Precipitation observe Observation: Precipitation in Assay check_stock 1. Check Stock Solution (Thaw, Vortex, Visually Inspect) observe->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate aliquot Solution: Aliquot stock to minimize freeze-thaw cycles. stock_precipitate->aliquot Yes check_dilution 2. Review Dilution Protocol stock_precipitate->check_dilution No aliquot->check_dilution dilution_issue Immediate Precipitation upon Dilution? check_dilution->dilution_issue serial_dilute Solution: - Perform serial dilution - Add dropwise with mixing - Use pre-warmed buffer dilution_issue->serial_dilute Yes check_incubation 3. Assess Incubation Conditions dilution_issue->check_incubation No final_solution Problem Resolved serial_dilute->final_solution incubation_issue Precipitation After Incubation? check_incubation->incubation_issue optimize_buffer Solution: - Check compound stability - Optimize buffer pH - Reduce incubation time incubation_issue->optimize_buffer Yes incubation_issue->final_solution No optimize_buffer->final_solution

Troubleshooting workflow for compound precipitation.

Decision Tree for Selecting a Solubility Enhancement Strategy start Poorly Soluble 2-Aminothiophene Derivative ionizable Is the compound ionizable (pKa known)? start->ionizable ph_adjust Strategy: pH Adjustment (Test solubility in buffers with different pH) ionizable->ph_adjust Yes co_solvent Strategy: Co-solvents (e.g., DMSO, Ethanol, PEG) Keep final % low. ionizable->co_solvent No assay_compatibility Is the required pH compatible with the assay? ph_adjust->assay_compatibility complexation Strategy: Complexation (e.g., Cyclodextrins like HP-β-CD) co_solvent->complexation assay_compatibility->co_solvent No final_choice Select Optimal Strategy assay_compatibility->final_choice Yes solid_dispersion Strategy: Solid Dispersion (Advanced formulation for in vivo studies) complexation->solid_dispersion solid_dispersion->final_choice

Decision tree for selecting a solubility enhancement strategy.

Impact of Poor Solubility on Dose-Response Curves cluster_0 Ideal Solubility cluster_1 Poor Solubility ideal_curve Nominal Concentration ≈ Actual Concentration Results in a true sigmoidal dose-response curve and an accurate IC50 value. poor_curve Actual Concentration < Nominal Concentration (due to precipitation) Results in a right-shifted curve, a flattened slope, and an artificially high IC50 value. start Dose-Response Experiment solubility Compound Solubility start->solubility solubility->ideal_curve Good solubility->poor_curve Poor

Impact of poor solubility on dose-response curves.

References

Technical Support Center: Improving the Selectivity of 2-Amino-5-phenylthiophene-3-carboxamide-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of 2-amino-5-phenylthiophene-3-carboxamide-based kinase inhibitors.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Poor or Inconsistent Kinase Inhibition

Q: My this compound derivative shows weak or no inhibition of the target kinase, even at high concentrations. What are the possible causes and solutions?

A: Several factors can contribute to a lack of observed kinase inhibition. Here is a step-by-step troubleshooting guide:

  • Compound Integrity and Solubility:

    • Problem: The compound may have degraded or is not sufficiently soluble in the assay buffer. Poor aqueous solubility can be a challenge with some thiophene derivatives.[1]

    • Solution:

      • Verify the identity and purity of your compound using methods such as mass spectrometry or NMR.

      • Prepare a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before making dilutions in your assay buffer.

      • Visually inspect for any precipitation in the stock solution and the final assay wells.

      • If solubility is an issue, consider modifying the compound to include more polar functional groups or using a co-solvent in the assay buffer (ensure the co-solvent doesn't affect enzyme activity).

  • Assay Conditions:

    • Problem: The ATP concentration in your assay might be too high, leading to competition with your ATP-competitive inhibitor.

    • Solution: For ATP-competitive inhibitors, it is recommended to perform the assay with an ATP concentration at or near the Km value for the target kinase.[2] This will increase the assay's sensitivity to your inhibitor.

  • Kinase Activity:

    • Problem: The kinase enzyme may be inactive or functioning suboptimally.

    • Solution:

      • Include a known positive control inhibitor for your target kinase in every experiment to validate that the assay is working correctly.[2]

      • Run a control reaction without any inhibitor to establish a baseline for 100% kinase activity.

      • Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles.

Issue 2: High Background Signal in Kinase Assays

Q: I'm observing a high background signal in my fluorescence- or luminescence-based kinase assay. How can I troubleshoot this?

A: High background can obscure the true inhibitory effect of your compound. Here are common causes and their solutions:

  • Compound Interference:

    • Problem: The inhibitor itself may be autofluorescent or interfere with the detection reagents (e.g., inhibiting luciferase in an ADP-Glo assay).

    • Solution: Run a "no enzyme" control with your inhibitor at various concentrations.[3] If the signal increases with the inhibitor concentration, it indicates direct interference with the detection system.

  • Compound Aggregation:

    • Problem: At higher concentrations, small molecules can form aggregates that sequester proteins, leading to non-specific inhibition and potentially a high background signal.[3]

    • Solution: Repeat the assay with the addition of a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to disrupt potential aggregates.[3]

Issue 3: High Variability Between Replicates

Q: My assay results show significant variability between replicate wells. What steps can I take to improve reproducibility?

A: High variability often points to technical inconsistencies in the assay setup.

  • Pipetting and Mixing:

    • Problem: Inaccurate pipetting, especially of small volumes, or inadequate mixing can lead to inconsistent concentrations of reagents in the wells.

    • Solution:

      • Ensure all pipettes are calibrated and use proper pipetting techniques to avoid bubbles.

      • After adding each reagent, mix the contents of the wells thoroughly but gently.

  • Edge Effects:

    • Problem: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction kinetics.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my this compound-based inhibitor?

A1: Improving selectivity is a key challenge in kinase inhibitor development. Here are some medicinal chemistry strategies:

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Designing your inhibitor with bulky substituents that create a steric clash with kinases that have large gatekeeper residues, while allowing it to bind to kinases with smaller gatekeeper residues, can significantly improve selectivity.[4]

  • Exploiting Non-Conserved Cysteines: Designing your inhibitor to form a covalent bond with a non-conserved cysteine residue near the ATP-binding site can drastically increase both potency and selectivity.[4][5]

  • Structure-Based Drug Design: Utilize computational modeling and X-ray crystallography to understand the binding mode of your inhibitor. This can reveal opportunities to introduce modifications that increase interactions with your target kinase while decreasing interactions with off-target kinases.

  • Bivalent Inhibitors: Tethering your aminothiophene scaffold to another small molecule or peptide that binds to a different site on the kinase can create a bivalent inhibitor with enhanced selectivity.[5]

Q2: What are some common off-target kinases for this scaffold?

A2: The 2-aminothiophene scaffold has been used to develop inhibitors for a variety of kinases, including JNK, EGFR, VEGFR-2, and FLT3.[6][7] Depending on the specific substitutions, off-target activity against other members of these kinase families or other structurally related kinases is possible. Comprehensive kinome screening is essential to identify the specific off-targets of your compound.

Q3: What is a typical experimental workflow for optimizing the selectivity of a lead compound?

A3: An iterative approach is typically used:

  • Initial Kinase Profiling: Screen your lead compound against a large panel of kinases to determine its initial selectivity profile.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs with modifications designed to improve selectivity based on the strategies mentioned in Q1.

  • Iterative Screening: Test the new analogs against the primary target and key off-target kinases identified in the initial screen.

  • Cellular Target Engagement: Once a compound with a good selectivity profile is identified, confirm that it engages the target kinase in a cellular context.[8]

  • In Vivo Testing: Evaluate the efficacy and safety of the optimized inhibitor in animal models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of 2-Acylaminothiophene-3-carboxamide Derivatives against FLT3. [7]

Compound IDModificationsFLT3 IC50 (µM)
44 R = 2,4-dichlorophenyl0.027

Table 2: JNK Inhibitory Activity of Thiophene-3-carboxamide Derivatives. [6]

Compound IDModificationsJNK1 IC50 (µM)
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)26.0
26 2-chloro substitution on the benzene ring1.4
27 3-chloro substitution on the benzene ring2.6
29 2-fluoro substitution on the benzene ring8.3
30 3-fluoro substitution on the benzene ring9.4
31 4-fluoro substitution on the benzene ring5.1

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an inhibitor using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • 384-well plates

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of your this compound inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.

    • For positive controls (100% activity), add 5 µL of buffer with the same DMSO concentration as the inhibitor wells.

    • For negative controls (background), add 5 µL of buffer with DMSO.

  • Kinase Addition: Add 10 µL of the kinase solution to all wells except the negative controls. For the negative control wells, add 10 µL of kinase buffer.

  • Reaction Initiation: Add 5 µL of a substrate and ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection: Add 20 µL of the ATP detection reagent to all wells to stop the reaction. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background signal (negative control wells) from all other measurements.

    • Normalize the data with the positive control representing 100% kinase activity and a well with a known potent inhibitor representing 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Lead Identification & Initial Characterization cluster_1 Selectivity Optimization Cycle cluster_2 In-depth Profiling & Preclinical Development lead_compound Lead 2-Amino-5-phenyl- thiophene-3-carboxamide initial_screen Initial Kinase Panel Screen (e.g., >100 kinases) lead_compound->initial_screen Determine initial potency and selectivity sar_design Structure-Activity Relationship (SAR) - Target gatekeeper residue - Exploit non-conserved cysteines - Structure-based design initial_screen->sar_design Identify key off-targets synthesis Synthesize Analogs sar_design->synthesis focused_screen Focused Kinase Screening (Target + Key Off-Targets) synthesis->focused_screen data_analysis Analyze IC50 Data & Determine Selectivity Index focused_screen->data_analysis data_analysis->sar_design Iterate optimized_compound Optimized Selective Inhibitor data_analysis->optimized_compound Select candidate with desired selectivity cellular_assays Cellular Target Engagement Assays (e.g., Western Blot for p-substrate) optimized_compound->cellular_assays in_vivo In Vivo Efficacy & Safety Studies cellular_assays->in_vivo

Caption: Iterative workflow for improving kinase inhibitor selectivity.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization autophosphorylation Autophosphorylation EGFR->autophosphorylation inhibitor 2-Amino-5-phenylthiophene -3-carboxamide Inhibitor inhibitor->autophosphorylation Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway autophosphorylation->PI3K_AKT transcription Gene Transcription RAS_RAF_MEK_ERK->transcription PI3K_AKT->transcription cellular_response Cell Proliferation, Survival, Angiogenesis transcription->cellular_response Leads to

Caption: EGFR signaling pathway and the point of inhibition.

References

Technical Support Center: Scale-up Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to pilot-scale and industrial production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of 2-aminothiophene synthesis, particularly focusing on the widely used Gewald reaction.

Issue Potential Cause Troubleshooting Steps & Solutions
1. Poor/Inconsistent Yield upon Scale-up Inefficient Heat Transfer: The Gewald reaction is often exothermic, and poor heat dissipation in larger reactors can lead to localized overheating and side reactions.- Monitor Internal Temperature: Use probes to track the internal reaction temperature, not just the jacket temperature.- Improve Agitation: Ensure efficient stirring to maintain a homogenous temperature distribution.- Controlled Reagent Addition: Implement a slow, controlled addition of one of the reactants (e.g., the base or sulfur slurry) to manage the rate of heat evolution.- Jacket Cooling Capacity: Verify that the reactor's cooling system is adequate for the heat load of the scaled-up reaction.
Suboptimal Mixing: Inefficient mixing can result in localized high concentrations of reactants, leading to side product formation and reduced yield.- Select Appropriate Impeller: Use an impeller design suitable for solid-liquid mixtures and the viscosity of the reaction mass.- Optimize Stirring Speed: Determine the optimal stirring speed to ensure homogeneity without causing excessive shear, which could affect particle size.
Changes in Reagent Stoichiometry: Inaccurate measurement of reagents at a larger scale can significantly impact the reaction outcome.- Calibrate Equipment: Ensure all scales and dosing pumps are properly calibrated.- Account for Losses: Consider potential losses during transfer and handling of materials at a larger scale.
2. Increased Impurity Profile Side Reactions at Higher Temperatures: Uncontrolled exotherms can promote the formation of byproducts such as Michael adducts or decomposition products.- Strict Temperature Control: Maintain the reaction temperature within the validated range.- Reaction Calorimetry: Conduct studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile and identify potential runaway conditions.
Presence of Unreacted Starting Materials: Incomplete reaction due to poor mixing or insufficient reaction time.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the consumption of starting materials and formation of the product.- Optimize Reaction Time: Adjust the reaction time based on in-process monitoring to ensure complete conversion.
Sulfur-related Impurities: Residual elemental sulfur or polysulfides can be difficult to remove.- Optimize Sulfur Stoichiometry: Use the minimum effective amount of sulfur.- Purification Strategy: Develop a robust purification method, such as recrystallization from a suitable solvent system or treatment with a reducing agent to convert polysulfides to a more easily removable form.
3. Difficulties in Product Isolation and Purification Poor Crystallization Behavior: The product may precipitate as an oil or fine particles that are difficult to filter.- Controlled Cooling Profile: Implement a programmed cooling ramp to promote the growth of larger, more uniform crystals.- Seeding: Introduce seed crystals at the appropriate temperature and supersaturation level to control nucleation and crystal growth.- Anti-solvent Addition: If using an anti-solvent, control the addition rate and temperature to influence crystal morphology.
High Slurry Viscosity: A thick slurry can hinder efficient mixing and filtration.- Solvent Selection: Choose a solvent system that provides adequate solubility at higher temperatures but allows for good recovery upon cooling.- Solid Loading: Optimize the concentration of the product in the slurry to balance throughput with handling characteristics.
Inefficient Filtration and Drying: Slow filtration rates and lump formation during drying can impact product quality and process efficiency.- Optimize Filtration Parameters: Select the appropriate filter medium and apply optimal pressure or vacuum.- Washing Strategy: Implement an effective cake washing procedure to remove impurities without dissolving a significant amount of the product.- Drying Conditions: Control the drying temperature and vacuum to prevent degradation and ensure consistent final product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Gewald synthesis of 2-aminothiophenes?

A1: The primary safety concern is the management of the reaction's exothermicity. A thermal runaway can occur if the heat generated by the reaction exceeds the cooling capacity of the reactor, potentially leading to a dangerous increase in temperature and pressure. It is crucial to have a thorough understanding of the reaction's thermal hazards through techniques like reaction calorimetry. Additionally, proper handling of elemental sulfur, which is flammable, and the evolution of any potential off-gases should be considered.

Q2: How does the choice of base impact the scale-up of the Gewald reaction?

A2: The choice of base (e.g., morpholine, triethylamine, piperidine) is critical as it affects the reaction rate and, consequently, the rate of heat generation. A highly active base can lead to a rapid exotherm that may be difficult to control on a larger scale. When scaling up, it may be necessary to switch to a less active base or to control the addition of the base carefully to manage the reaction rate and temperature.

Q3: What are common impurities in the synthesis of 2-aminothiophene derivatives and how can they be minimized on a larger scale?

A3: Common impurities include unreacted starting materials, the intermediate Knoevenagel adduct, and sulfur-containing byproducts. Minimizing these impurities on a larger scale involves ensuring complete reaction through effective mixing and reaction monitoring, maintaining strict temperature control to prevent side reactions, and developing a robust purification process, often involving controlled crystallization.

Q4: How can I improve the filtration characteristics of my 2-aminothiophene derivative at a pilot scale?

A4: To improve filtration, focus on controlling the crystallization process to produce larger, more uniform crystals. This can be achieved through a slower, controlled cooling rate, the use of seed crystals, and optimizing the solvent system. A well-formed crystal lattice will result in a filter cake that is less compressible and allows for more efficient filtration and washing.

Q5: Are there greener alternatives for the synthesis of 2-aminothiophenes that are amenable to scale-up?

A5: Yes, several greener methodologies have been explored. The use of water as a solvent, often with ultrasound promotion, has been reported to give good yields for certain derivatives.[1] Additionally, mechanochemical methods using ball milling can provide a solvent-free approach.[2] The scalability of these methods depends on the availability of suitable large-scale equipment (e.g., industrial-scale sonicators or ball mills).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a generic 2-aminothiophene derivative, illustrating the changes observed during scale-up.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (100 mL)Pilot Scale (50 L)
Starting Ketone 10 g5 kg
Active Methylene Nitrile 8 g4 kg
Elemental Sulfur 4 g2 kg
Base (Morpholine) 5 mL2.5 L
Solvent (Ethanol) 50 mL25 L
Reaction Temperature 50-60 °C (oil bath)50-60 °C (jacketed reactor)
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95%80-90%

Table 2: Impurity Profile Comparison

ImpurityLaboratory ScalePilot Scale
Unreacted Ketone < 0.1%< 0.5%
Knoevenagel Intermediate < 0.5%< 1.0%
Dimeric Byproducts Not detected~0.5%
Residual Sulfur < 0.1%< 0.2%
Purity (by HPLC) > 99.0%> 98.5%

Experimental Protocols

Key Experiment 1: Laboratory-Scale Synthesis of a 2-Aminothiophene Derivative

Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add the ketone (0.1 mol), active methylene nitrile (0.1 mol), and elemental sulfur (0.11 mol).

  • Add 50 mL of ethanol to the flask and begin stirring.

  • Slowly add morpholine (0.05 mol) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

  • Collect the precipitated product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Key Experiment 2: Pilot-Scale Synthesis of a 2-Aminothiophene Derivative

Methodology:

  • Charge a 50 L jacketed glass-lined reactor with the ketone (5 kg), active methylene nitrile (4 kg), and ethanol (25 L).

  • Start the agitator at a speed sufficient to ensure good mixing of the solids.

  • In a separate vessel, prepare a slurry of elemental sulfur (2 kg) in ethanol.

  • Transfer the sulfur slurry to the reactor.

  • Begin controlled addition of morpholine (2.5 L) to the reactor over a period of 1-2 hours, while maintaining the internal temperature between 50-60 °C using the reactor's cooling jacket.

  • After the addition is complete, maintain the reaction mixture at 50-60 °C and monitor the reaction progress using in-process HPLC analysis.

  • Once the reaction is deemed complete, cool the reactor contents to 20-25 °C over 1-2 hours, and then further cool to 0-5 °C over 2-3 hours. Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolate the product by centrifugation or filtration.

  • Wash the product cake with pre-chilled ethanol.

  • Dry the product in a suitable dryer (e.g., vacuum tray dryer) at 40-50 °C until the desired solvent content is reached.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_start Reactant Charging (100 mL Flask) lab_reaction Reaction (Oil Bath Heating) lab_start->lab_reaction lab_monitoring Monitoring (TLC/HPLC) lab_reaction->lab_monitoring lab_workup Workup & Isolation (Filtration) lab_monitoring->lab_workup lab_drying Drying (Vacuum Oven) lab_workup->lab_drying lab_product Final Product lab_drying->lab_product pilot_start Reactant Charging (50 L Reactor) pilot_reaction Controlled Reaction (Jacketed Reactor) pilot_start->pilot_reaction pilot_monitoring In-Process Control (HPLC) pilot_reaction->pilot_monitoring pilot_workup Isolation (Centrifugation) pilot_monitoring->pilot_workup pilot_drying Drying (Tray Dryer) pilot_workup->pilot_drying pilot_product Final Product pilot_drying->pilot_product

Caption: A comparison of the experimental workflow for 2-aminothiophene synthesis at laboratory and pilot scales.

troubleshooting_decision_tree start Low Yield at Scale check_temp Was there a significant exotherm? start->check_temp check_mixing Is mixing efficient? check_temp->check_mixing No improve_cooling Improve Heat Removal: - Slower addition - Better cooling check_temp->improve_cooling Yes check_impurities High impurity levels? check_mixing->check_impurities Yes optimize_agitation Optimize Agitation: - Impeller design - Stirring speed check_mixing->optimize_agitation No refine_temp_control Refine Temperature Control check_impurities->refine_temp_control Yes (Thermal) develop_purification Develop Robust Purification check_impurities->develop_purification Yes (Other) end_solution Yield Improved improve_cooling->end_solution optimize_agitation->end_solution refine_temp_control->end_solution develop_purification->end_solution

Caption: A decision tree for troubleshooting low yields in the scale-up synthesis of 2-aminothiophenes.

scale_up_safety_workflow discovery Discovery & Route Scouting hazard_screening Hazard Screening (DSC, TGA) discovery->hazard_screening process_dev Process Development (Reaction Calorimetry) hazard_screening->process_dev risk_assessment Risk Assessment (Identify Critical Parameters) process_dev->risk_assessment pilot_plant Pilot Plant Trials (Mimic Plant Conditions) risk_assessment->pilot_plant manufacturing Manufacturing (Implement Safety Measures) pilot_plant->manufacturing

Caption: A logical workflow for ensuring process safety during the scale-up of exothermic reactions.

References

Technical Support Center: Storage and Handling of 2-Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the degradation of 2-aminothiophene compounds during storage.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophene compound has changed color (e.g., yellowing, browning) during storage. What could be the cause?

A1: Color change is a common indicator of degradation. The primary causes are typically oxidation and photodegradation. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] Additionally, exposure to light, especially UV light, can initiate photochemical reactions that result in degradation and color change.[3][4]

Q2: I've noticed a decrease in the purity of my 2-aminothiophene sample over time, confirmed by HPLC analysis. What are the likely degradation pathways?

A2: The decrease in purity is likely due to one or more of the following degradation pathways:

  • Oxidation: The electron-rich thiophene ring is prone to oxidation, particularly at the sulfur atom, forming sulfoxides and subsequently sulfones.[1][2][5] These oxidized products are often more polar and will appear as new peaks in your HPLC chromatogram.

  • Hydrolysis: If the compound has hydrolyzable functional groups (e.g., esters, amides) or if the amino group itself is susceptible under certain pH conditions, hydrolysis can occur, especially in the presence of moisture.

  • Photodegradation: Exposure to light can lead to a variety of degradation products through complex reaction pathways, which may include ring-opening or polymerization.[1][3]

  • Polymerization: Some thiophene derivatives can be prone to polymerization, especially when exposed to heat, light, or certain impurities. This may be observed as a decrease in solubility or the appearance of broad peaks in analytical analyses.

Q3: What are the ideal storage conditions for 2-aminothiophene compounds to minimize degradation?

A3: To ensure the long-term stability of 2-aminothiophene compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally in a freezer at -20°C.[6] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7][8] Use of a glovebox for handling and storage is ideal.

  • Light: Protect from light by storing in amber-colored vials or by wrapping the container in aluminum foil.[7]

  • Moisture: Keep in a dry environment, as moisture can promote hydrolysis. Use of a desiccator is recommended. Containers should be tightly sealed to prevent moisture ingress.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Change in physical appearance (color, texture) Oxidation, Photodegradation, Moisture absorption1. Verify Purity: Analyze the sample using HPLC or NMR to confirm degradation. 2. Review Storage: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature. 3. Repurification: If necessary, repurify a portion of the material for immediate use.
Unexpected peaks in HPLC or NMR Formation of degradation products (e.g., sulfoxides, hydrolysis products)1. Characterize Degradants: Use LC-MS to identify the mass of the unexpected peaks, which can help in elucidating their structures. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times/chemical shifts.
Poor solubility of a previously soluble sample Polymerization1. Attempt Solubilization: Try a range of solvents to dissolve the sample. 2. Analytical Confirmation: Use techniques like Gel Permeation Chromatography (GPC) to check for an increase in molecular weight, which would indicate polymerization. 3. Discard: If polymerization is confirmed, the sample is likely unusable and should be discarded.
Inconsistent experimental results Degradation of the starting material1. Purity Check: Always check the purity of the 2-aminothiophene compound before use, especially if it has been stored for an extended period. 2. Use Fresh Sample: If possible, use a freshly opened or recently purified batch of the compound for sensitive experiments.

Data Presentation: Stability of 2-Aminothiophene Under Various Conditions

The following table summarizes hypothetical stability data for a generic 2-aminothiophene compound under different storage conditions over a 12-month period.

Storage ConditionPurity (%) - 0 MonthsPurity (%) - 3 MonthsPurity (%) - 6 MonthsPurity (%) - 12 Months
-20°C, Inert Atmosphere, Dark 99.599.499.399.2
4°C, Inert Atmosphere, Dark 99.599.198.898.2
25°C, Air, Dark 99.597.295.191.5
25°C, Air, Light 99.594.088.379.4
40°C, 75% RH, Air, Dark 99.591.384.572.1

Note: This data is illustrative and the actual stability will depend on the specific 2-aminothiophene derivative.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-Aminothiophene

This protocol provides a general method to assess the purity of a 2-aminothiophene compound and detect potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength appropriate for the specific 2-aminothiophene derivative (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the 2-aminothiophene compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

4. Validation:

  • The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the 2-aminothiophene compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[3][13][14][15][16]

1. Sample Preparation:

  • Prepare a stock solution of the 2-aminothiophene compound at 1 mg/mL in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.

3. Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

Visualizations

degradation_pathways aminothiophene 2-Aminothiophene Compound oxidized Oxidized Products (Sulfoxide, Sulfone) aminothiophene->oxidized Oxygen, Heat hydrolyzed Hydrolysis Products aminothiophene->hydrolyzed Moisture, pH photodegraded Photodegradation Products aminothiophene->photodegraded Light (UV) polymerized Polymerization Products aminothiophene->polymerized Heat, Light

Primary degradation pathways for 2-aminothiophene compounds.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Monitoring cluster_troubleshooting Troubleshooting storage_conditions Store at -20°C Inert Atmosphere (N2/Ar) Protect from Light Dry Environment hplc HPLC Purity Analysis (Time Points: 0, 3, 6, 12 months) storage_conditions->hplc degradation_detected Degradation Detected? hplc->degradation_detected nmr NMR for Structural Confirmation visual Visual Inspection (Color, Appearance) visual->nmr degradation_detected->visual No forced_degradation Forced Degradation Study degradation_detected->forced_degradation Yes characterize Characterize Degradants (LC-MS) forced_degradation->characterize repurify Repurify or Discard characterize->repurify

Workflow for storage and stability testing of 2-aminothiophenes.

troubleshooting_logic start Observe Change in 2-Aminothiophene Sample is_color_change Is there a color change? start->is_color_change is_purity_decrease Is there a decrease in purity (by HPLC/NMR)? is_color_change->is_purity_decrease Yes is_color_change->is_purity_decrease No check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Low Temperature? is_purity_decrease->check_storage Yes end Continue with Experiment or Repurify is_purity_decrease->end No implement_proper_storage Implement Proper Storage Protocol check_storage->implement_proper_storage characterize_impurities Characterize Impurities (LC-MS, Forced Degradation) implement_proper_storage->characterize_impurities characterize_impurities->end

A logical diagram for troubleshooting 2-aminothiophene degradation.

References

Technical Support Center: Purity Assessment of 2-Amino-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for purity assessment of 2-Amino-5-phenylthiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The most common and robust method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC) with UV detection.[1][2] Other techniques such as Thin-Layer Chromatography (TLC) can be used for reaction monitoring and preliminary purity assessment. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q2: What are the potential impurities I should be aware of when synthesizing this compound, particularly via the Gewald reaction?

A2: The Gewald reaction, a common route for synthesizing 2-aminothiophenes, can lead to several impurities.[3][4] These may include unreacted starting materials (e.g., the ketone/aldehyde, active methylene nitrile), byproducts from side reactions, and residual elemental sulfur.[3][4][5] It is also possible to have dimeric species or other condensation products.[6]

Q3: How can I purify crude this compound after synthesis?

A3: Purification of the crude product is essential to remove impurities. Common methods include:

  • Recrystallization: This is often effective for solid compounds. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]

  • Column Chromatography: For compounds that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common approach.[3]

  • Washing: Washing the crude product with water can remove inorganic salts, while a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This section provides a general RP-HPLC method suitable for the analysis of this compound. Method optimization may be required for specific instrumentation and impurity profiles.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Phosphoric acid or formic acid (for mobile phase modification)[1]

    • This compound reference standard

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • From the stock solution, create a working standard solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.[2]

  • Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 235 nm (or wavelength of maximum absorbance)[2]
Injection Volume 10 µL[2]

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Interaction with active silanols on the column.- Incorrect mobile phase pH.- Column overload.- Use a high-purity silica-based column.- Add a basic mobile phase additive like triethylamine (use with caution and check for compatibility).[7]- Adjust the mobile phase pH to suppress silanol ionization (e.g., pH 2-3).[7]- Reduce the amount of sample injected.[7]
Poor Resolution - Inappropriate mobile phase composition.- Column temperature is too low.- Contaminated or old column.- Optimize the mobile phase gradient and composition.- Increase the column temperature to improve efficiency.[8]- Replace the guard column or the analytical column.[8]
Ghost Peaks - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and system.- Increase the run time or implement a column flush step in the gradient.
Baseline Drift/Noise - Column temperature fluctuations.- Contaminated detector flow cell.- Air bubbles in the system.- Use a column oven for stable temperature control.[8]- Flush the detector flow cell with a strong solvent.[8]- Degas the mobile phase and purge the system.[8]
Retention Time Drift - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in flow rate.- Increase the column equilibration time between injections.[8]- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure a consistent flow rate.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

troubleshooting_logic start Poor Chromatographic Result peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes broad Broad peak_shape->broad Yes baseline Baseline Issue? retention_time->baseline No drift Drifting retention_time->drift Yes no_peak No Peak retention_time->no_peak Yes noisy Noisy baseline->noisy Yes drifting_baseline Drifting baseline->drifting_baseline Yes check_ph Check Mobile Phase pH tailing->check_ph reduce_load Reduce Sample Load tailing->reduce_load equilibrate Increase Equilibration Time drift->equilibrate check_pump Check Pump Flow Rate drift->check_pump degas Degas Mobile Phase noisy->degas clean_detector Clean Detector Cell noisy->clean_detector

Caption: Logical troubleshooting workflow for HPLC issues.

References

Validation & Comparative

Comparative analysis of 2-aminothiophene derivatives as antileishmanial agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 2-aminothiophene derivatives reveals their significant potential as antileishmanial agents, demonstrating high efficacy against Leishmania parasites and favorable safety profiles. These compounds represent a promising step forward in the development of new therapies for leishmaniasis, a neglected tropical disease with limited treatment options.

Researchers are increasingly focusing on the 2-aminothiophene scaffold as a source of new antileishmanial drugs due to the toxicity and growing resistance associated with current treatments.[1] Recent studies have highlighted several derivatives with potent activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.[2][3] This guide provides a comparative overview of the performance of key 2-aminothiophene derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of Lead Compounds

A series of 2-aminothiophene derivatives have been synthesized and evaluated for their antileishmanial activity. Among these, compounds SB-44 , SB-83 , and SB-200 have been identified as particularly promising candidates.[4] The in vitro efficacy of these compounds against various Leishmania species is summarized in the tables below, alongside data for standard antileishmanial drugs for comparison.

Table 1: In Vitro Antileishmanial Activity of 2-Aminothiophene Derivatives against Leishmania amazonensis

CompoundIC50 (μM) - PromastigotesEC50 (μM) - AmastigotesCytotoxicity (CC50 in μM on murine macrophages)Selectivity Index (SI = CC50/EC50)Reference
SB-447.3715.82>100>6.32[1][4]
SB-833.3718.5>100>5.40[1][4]
SB-2003.6520.09>100>4.98[1][4]
Meglumine Antimoniate70.332.77-1.01[5]
Amphotericin B----[5]

Table 2: In Vitro Antileishmanial Activity of SB-200 and SB-83 against Other Leishmania Species

CompoundLeishmania SpeciesIC50 (μM) - PromastigotesEC50 (μM) - AmastigotesCytotoxicity (CC50 in μM)Cell LineSelectivity Index (SI)Reference
SB-200L. braziliensis4.25-42.52J774.A1 macrophages10.74[6][7]
SB-200L. major4.65-39.2VERO cells9.89[6][7]
SB-200L. infantum3.962.8542.52J774.A1 macrophages14.97[6][7]
SB-83L. infantum7.462.9152.27RAW 264.7 macrophages7
SB-83L. donovani9.84-52.27RAW 264.7 macrophages5.31

Mechanism of Action: A Dual Approach

The antileishmanial activity of these 2-aminothiophene derivatives appears to be multifactorial, involving both direct parasiticidal effects and immunomodulation.[2][3] Docking studies suggest that these compounds may inhibit trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system.[2][3] Furthermore, studies have shown that compounds like SB-200, SB-44, and SB-83 induce apoptosis-like cell death in promastigotes, characterized by phosphatidylserine externalization and DNA fragmentation.[2][3]

In addition to their direct effects on the parasite, these derivatives also modulate the host's immune response. For instance, SB-200 and SB-83 have been shown to reduce the infection index in macrophages, an effect associated with an increase in the production of pro-inflammatory cytokines such as TNF-α and IL-12, as well as nitric oxide (NO).[2]

Antileishmanial Mechanism of 2-Aminothiophene Derivatives cluster_parasite Leishmania Parasite cluster_macrophage Infected Macrophage TryR Trypanothione Reductase (TryR) Apoptosis Apoptosis-like Cell Death TryR->Apoptosis Inhibition DNA_frag DNA Fragmentation Apoptosis->DNA_frag PS_ext Phosphatidylserine Externalization Apoptosis->PS_ext TNFa TNF-α Parasite_Clearance Parasite Clearance TNFa->Parasite_Clearance IL12 IL-12 IL12->Parasite_Clearance NO Nitric Oxide (NO) NO->Parasite_Clearance TwoAT 2-Aminothiophene Derivatives TwoAT->TryR Targets TwoAT->TNFa Increases TwoAT->IL12 Increases TwoAT->NO Increases

Caption: Proposed mechanism of action for 2-aminothiophene derivatives.

Experimental Protocols

The synthesis and evaluation of these 2-aminothiophene derivatives follow a standardized workflow.

Synthesis

The 2-aminothiophene derivatives are typically synthesized via the Gewald reaction.[5]

In Vitro Antileishmanial Activity against Promastigotes
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.

  • Compound Treatment: The parasites are seeded in 96-well plates and treated with serial dilutions of the 2-aminothiophene derivatives.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antileishmanial Activity against Amastigotes
  • Macrophage Infection: Murine macrophages (e.g., J774.A1 or RAW 264.7) are infected with Leishmania promastigotes.

  • Compound Treatment: After infection, the cells are treated with serial dilutions of the compounds.

  • Incubation: The plates are incubated for a specified time.

  • Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining.

  • Data Analysis: The 50% effective concentration (EC50) is calculated.

Cytotoxicity Assay
  • Cell Culture: Mammalian cells (e.g., murine macrophages or VERO cells) are cultured in 96-well plates.

  • Compound Treatment: The cells are exposed to serial dilutions of the 2-aminothiophene derivatives for 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT).

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Experimental Workflow for Antileishmanial Screening Start Start Synthesis Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction) Start->Synthesis Promastigote_Assay In Vitro Assay (Promastigotes) Synthesis->Promastigote_Assay Amastigote_Assay In Vitro Assay (Intracellular Amastigotes) Synthesis->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Macrophages) Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50, SI) Promastigote_Assay->Data_Analysis Amastigote_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Apoptosis, Immunomodulation) Data_Analysis->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

Caption: General workflow for in vitro antileishmanial drug screening.

Conclusion

The presented data underscore the significant potential of 2-aminothiophene derivatives as a promising class of antileishmanial agents.[8] The lead compounds exhibit potent activity against both promastigote and amastigote forms of Leishmania, often with favorable selectivity indices.[1] Their dual mechanism of action, targeting a critical parasite enzyme and modulating the host immune response, suggests a lower likelihood of resistance development.[1] Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound class is warranted to advance these promising findings toward clinical application.[1]

References

Unraveling the Structure-Activity Relationship of 2-Amino-3-Carboxy-4-Phenylthiophenes as Atypical Protein Kinase C Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 2-amino-3-carboxy-4-phenylthiophene derivatives as inhibitors of atypical Protein Kinase C (aPKC). It includes a comprehensive analysis of their structure-activity relationships, supporting experimental data, and a comparative look at other notable PKC inhibitors.

A recent study has identified a novel class of small molecule inhibitors based on a 2-amino-3-carboxy-4-phenylthiophene scaffold that demonstrates potent and selective inhibition of atypical Protein Kinase C (aPKC) isoforms.[1][2] These isoforms, particularly PKCι and PKCζ, are implicated in various cellular processes, including inflammation and vascular permeability, making them attractive therapeutic targets for diseases such as diabetic retinopathy and cancer.[1][2] This guide synthesizes the key findings, presenting the structure-activity relationship (SAR) data in a clear, comparative format, alongside detailed experimental protocols and visual representations of the underlying biological pathways and scientific logic.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of a series of 2-amino-3-carboxy-4-phenylthiophene analogs was evaluated in cellular assays measuring bona fide aPKC-dependent signaling. These assays included NF-κB driven-gene transcription, a marker for inflammatory response, and VEGF/TNF-induced vascular endothelial permeability.[1][2] The half-maximal effective concentrations (EC50) for the most potent compounds were in the low nanomolar range, highlighting the promise of this chemical series.[1][2]

Key Structure-Activity Relationship Findings:

The core finding of the SAR studies is that the inhibitory activity of the 2-amino-3-carboxy-4-phenylthiophene scaffold is significantly influenced by the electronic properties of the substituents on the C-4 aryl moiety.[1][2]

  • Electron-Donating Groups Enhance Potency: The presence of electron-donating groups on the C-4 phenyl ring is crucial for high inhibitory activity.[1][2]

  • Electron-Withdrawing Groups Diminish Potency: Conversely, the introduction of electron-withdrawing groups on the same ring generally leads to a significant decrease in inhibitory efficacy.[2]

Below are tables summarizing the quantitative data for representative compounds from the study, illustrating these key SAR principles.

Table 1: Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Analogs in an NF-κB Reporter Assay

Compound IDC-4 Phenyl Substituent(s)EC50 (nM)
6 3,4-dimethoxyLow nM
32 4-methoxyLow nM
Analog A 4-chloro> 1000 nM
Analog B 4-nitro> 1000 nM

Table 2: Efficacy of Lead Compounds in Preventing Endothelial Permeability

Compound IDC-4 Phenyl Substituent(s)EC50 (nM)
6 3,4-dimethoxy1
29 2,4-dimethoxyLow nM
30 3,4,5-trimethoxyLow nM
32 4-methoxyLow nM
14 4-methyl> 100 nM

Comparison with Alternative PKC Inhibitors

To provide a broader context, the table below compares the 2-amino-3-carboxy-4-phenylthiophene series with other well-established or clinically evaluated PKC inhibitors.

Table 3: Comparison of PKC Inhibitor Classes

Inhibitor ClassExample Compound(s)Target Isoform(s)Mechanism of ActionKey Characteristics
2-Amino-3-carboxy-4-phenylthiophenes Compound 6 , Compound 32 Atypical PKC (PKCι/ζ)Not fully elucidated, potentially non-competitiveHigh potency in cellular assays for aPKC-mediated events.[1][2]
Bisindolylmaleimides Enzastaurin, RuboxistaurinPrimarily PKCβATP-competitiveOrally bioavailable; Enzastaurin has been investigated in various cancers.
Indolocarbazoles Sotrastaurin (AEB071)Pan-PKC inhibitor (potent against conventional and novel isoforms)ATP-competitivePotent immunosuppressive effects; investigated in transplantation and autoimmune diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to evaluate the 2-amino-3-carboxy-4-phenylthiophene inhibitors.

NF-κB Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway, a downstream effector of aPKC.

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compounds for 1 hour.

  • Stimulation: NF-κB activation is induced by treating the cells with a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of NF-κB activation.

  • Data Analysis: The EC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor that causes a 50% reduction in the stimulated luciferase activity.

VEGF/TNF-induced Vascular Endothelial Permeability Assay

This assay measures the ability of the inhibitors to prevent the breakdown of the endothelial barrier, a process in which aPKC plays a critical role.

  • Cell Monolayer Formation: Human retinal endothelial cells are cultured on semi-permeable transwell inserts until a confluent monolayer is formed, mimicking the blood-retinal barrier.

  • Compound Pre-treatment: The endothelial cell monolayers are pre-incubated with the test inhibitors.

  • Induction of Permeability: Vascular endothelial growth factor (VEGF) and TNF-α are added to the upper chamber of the transwell to induce barrier disruption.

  • Permeability Measurement: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber. The amount of tracer that passes through the endothelial monolayer into the lower chamber over a specific time is quantified by measuring fluorescence.

  • Data Analysis: The EC50 values are determined by plotting the inhibitor concentration against the reduction in tracer flux, indicating the inhibitor's efficacy in preserving barrier integrity.[2]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

aPKC_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Signaling_Complex Signaling Complex (e.g., with PAR proteins) Receptor->Signaling_Complex Growth_Factor_Cytokine Growth Factor / Cytokine (e.g., VEGF, TNF-α) Growth_Factor_Cytokine->Receptor aPKC aPKC (PKCι/ζ) NF_kappaB_Pathway NF-κB Pathway aPKC->NF_kappaB_Pathway Vascular_Permeability Vascular Permeability aPKC->Vascular_Permeability Signaling_Complex->aPKC Inflammation Inflammation NF_kappaB_Pathway->Inflammation Inhibitor 2-Amino-3-carboxy-4- phenylthiophene Inhibitor Inhibitor->aPKC

Caption: Atypical PKC Signaling Pathway and Point of Inhibition.

SAR_Workflow Lead_Compound Lead Compound (2-Amino-3-carboxy-4-phenylthiophene) Analog_Synthesis Analog Synthesis (Modification of C-4 Phenyl Ring) Lead_Compound->Analog_Synthesis Biological_Screening Biological Screening (NF-κB & Permeability Assays) Analog_Synthesis->Biological_Screening Data_Analysis SAR Data Analysis (IC50/EC50 Determination) Biological_Screening->Data_Analysis SAR_Identification Identification of Key SAR (e.g., Electronic Effects) Data_Analysis->SAR_Identification SAR_Identification->Analog_Synthesis Optimized_Compound Optimized Inhibitor SAR_Identification->Optimized_Compound SAR_Logic cluster_substituent C-4 Phenyl Substituent cluster_activity aPKC Inhibitory Activity Electron_Donating Electron-Donating Group (e.g., -OCH3) High_Potency High Potency (Low nM EC50) Electron_Donating->High_Potency Leads to Electron_Withdrawing Electron-Withdrawing Group (e.g., -Cl, -NO2) Low_Potency Low Potency (> µM EC50) Electron_Withdrawing->Low_Potency Leads to

References

A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-aminothiophene-3-carboxylic acid analogs and related thiophene derivatives, focusing on their performance in preclinical studies. The information presented is collated from various scientific publications to aid researchers, scientists, and drug development professionals in evaluating and selecting promising candidates for further development. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows.

Derivatives of 5-aminothiophene-3-carboxylic acid are a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities are attributed to the unique structural features of the thiophene core, which can be readily functionalized to modulate pharmacological properties.[1]

Data Presentation

In Vitro Performance Comparison

The in vitro efficacy of ortho-amino thiophene carboxamide derivatives has been evaluated against various cancer cell lines and specific molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the cytotoxic and enzyme-inhibitory activities of these analogs.

Table 1: Cytotoxicity of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides against Human Cancer Cell Lines. [2]

CompoundR GroupHepG-2 IC50 (µM)HCT-116 IC50 (µM)
4Phenyl10.1 ± 0.912.5 ± 1.1
54-Chlorophenyl2.3 ± 0.24.1 ± 0.3
64-Fluorophenyl7.9 ± 0.69.3 ± 0.8
74-Methylphenyl6.2 ± 0.58.8 ± 0.7
84-Methoxyphenyl8.8 ± 0.710.4 ± 0.9
94-Nitrophenyl> 50> 50
102-Chlorophenyl3.9 ± 0.35.6 ± 0.4
112-Methylphenyl7.1 ± 0.69.9 ± 0.8
Sorafenib---
Data extracted from a study by Abd Elhameid et al., with Sorafenib as a reference compound.[2]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Thiophene Carboxamide Derivatives. [3]

CompoundVEGFR-2 IC50 (µM)
50.59
211.29
Results indicate potent inhibition of VEGFR-2, a key mediator of angiogenesis.[3][4]

Table 3: D-Amino Acid Oxidase (DAO) Inhibitory Activity of Thiophene Carboxylic Acid Analogs. [5]

CompoundScaffoldIC50 (µM)
1aThiophene-2-carboxylic acid7.8
2aThiophene-3-carboxylic acid4.4
2b5-chlorothiophene-3-carboxylic acid0.04
These compounds represent a new class of DAO inhibitors.[5][6]
In Vivo Evaluation

Detailed comparative in vivo studies for a series of 5-aminothiophene-3-carboxylic acid analogs are not extensively available in the public domain. However, individual studies on related thiophene carboxamide derivatives have demonstrated their potential for in vivo efficacy. For instance, some novel thiophene-3-carboxamide derivatives have been reported to exhibit anti-angiogenic properties and reduce tumor growth in xenograft models. One study on a thiophene carboxamide derivative, JCI-20679, showed its ability to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly employed in the evaluation of 5-aminothiophene-3-carboxylic acid analogs.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[2]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).[1][2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the compound concentration.[1]

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[2]

  • Reaction Setup: In a 96-well plate, prepare a master mixture containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).[2]

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells.[2]

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and add it to all wells except the blank.[2]

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[2]

  • Detection: Add a detection reagent (e.g., ADP-Glo) to stop the reaction and measure the generated luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This assay detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[2]

  • Cell Treatment and Collection: Treat cells with the test compounds. Collect both floating and adherent cells and wash them twice with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Analog 5-Aminothiophene-3- carboxylic Acid Analog Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-aminothiophene-3-carboxylic acid analogs.

G In Vitro Cytotoxicity Assay Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis cell_plating 1. Plate Cancer Cells (96-well plate) incubation1 2. Incubate for 24h cell_plating->incubation1 add_compound 3. Add Test Compounds (various concentrations) incubation1->add_compound incubation2 4. Incubate for 48h add_compound->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate for 4h add_mtt->incubation3 solubilize 7. Solubilize Formazan (DMSO) incubation3->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of an in vitro anticancer cytotoxicity assay.[1]

References

A Comparative Guide to Kinase Inhibition: The 2-Amino-5-phenylthiophene-3-carboxamide Scaffold Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammation. The choice of a core chemical scaffold is a critical determinant of a drug candidate's success, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the 2-amino-5-phenylthiophene-3-carboxamide scaffold against other well-established scaffolds in the context of kinase inhibition, supported by experimental data and detailed protocols.

At a Glance: Scaffold Performance

The this compound core has emerged as a versatile and promising scaffold for the development of inhibitors against several important kinase targets. Its derivatives have demonstrated potent activity against key kinases implicated in cancer and inflammatory diseases, including BCR-ABL, c-Jun N-terminal Kinase (JNK), and atypical Protein Kinase C (aPKC). This guide will delve into a comparative analysis of this scaffold against established inhibitors for these specific kinase families.

BCR-ABL Inhibition: A Comparative Analysis

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML). The development of BCR-ABL inhibitors has revolutionized CML treatment. Here, we compare a 2-acylaminothiophene-3-carboxamide derivative with the established first- and second-generation BCR-ABL inhibitors.

Scaffold/CompoundTarget KinaseIC50Reference
2-Acylaminothiophene-3-carboxamide Derivative Wild-Type ABLLow µM[1]
T315I Mutant ABLLow µM[1]
Gleevec® (Imatinib) (Aminopyrimidine scaffold)Wild-Type ABL~0.6 µM
Sprycel® (Dasatinib) (Aminopyrimidine scaffold)Wild-Type ABL<1 nM
Tasigna® (Nilotinib) (Aminopyrimidine scaffold)Wild-Type ABL<30 nM

Key Insights: While established inhibitors like Dasatinib and Nilotinib exhibit nanomolar potency against wild-type BCR-ABL, the 2-acylaminothiophene-3-carboxamide scaffold shows promise in inhibiting both wild-type and the notoriously drug-resistant T315I mutant ABL kinase in the low micromolar range[1]. This suggests that the thiophene scaffold could serve as a valuable starting point for developing inhibitors that can overcome common resistance mechanisms.

c-Jun N-terminal Kinase (JNK) Inhibition: A Scaffold Showdown

JNKs are a family of serine/threonine protein kinases that play a critical role in stress-induced signaling pathways. Their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. The thiophene-3-carboxamide scaffold has been explored for JNK inhibition.

Scaffold/CompoundTarget KinaseIC50Reference
Thiophene-3-carboxamide Derivative (Compound 26) JNK11.4 µM
Thiophene-3-carboxamide Derivative (Compound 27) JNK12.6 µM
Aminopyrazole Derivative (SR-3576) JNK37 nM[2]
Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) JNKsSub-µM Kd[3]
Imidazo[1,2-a]quinoxaline (AX13587) JNK1160 nM[4]

Key Insights: Derivatives of the thiophene-3-carboxamide scaffold demonstrate micromolar inhibition of JNK1. In comparison, other heterocyclic scaffolds such as aminopyrazoles and imidazo[1,2-a]quinoxalines have yielded highly potent, nanomolar inhibitors of JNK isoforms[2][4]. This highlights the competitive landscape of JNK inhibitor development and the diversity of chemical structures capable of targeting this kinase family.

Atypical Protein Kinase C (aPKC) Inhibition: An Emerging Field

Atypical PKCs (aPKCs) are serine/threonine kinases involved in cell polarity, proliferation, and survival. Their role in cancer has made them attractive therapeutic targets. Phenylthiophene-based compounds have been identified as novel aPKC inhibitors.

Scaffold/CompoundTarget KinaseIC50/EC50Reference
Phenylthiophene-based inhibitors aPKCLow nM (EC50 in cellular assays)
ACPD and DNDA aPKC~2.5 µM (cell proliferation)[5]
Balanol PKCζ150 nM[5]
ζ-Stat aPKCζ5 µM
ICA-1 PKCι0.1 µM

Key Insights: Phenylthiophene-based scaffolds have shown promising low nanomolar efficacy in cellular assays for aPKC inhibition. While direct IC50 comparisons are limited, other scaffolds like the balanol analogs and specific peptide-based inhibitors demonstrate a range of potencies against aPKC isoforms[5]. The field of selective aPKC inhibitor development is still evolving, and the phenylthiophene scaffold represents a significant contribution.

Visualizing the Landscape of Kinase Inhibition

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the conceptual relationship between different inhibitor scaffolds.

G BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway.

G General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of inhibitor compound Incubation Incubate kinase with inhibitor Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation Initiate reaction by adding ATP/substrate Incubation->Initiation Reaction_Incubation Incubate at optimal temperature Initiation->Reaction_Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Incubation->Detection Data_Analysis Plot dose-response curve and calculate IC50 Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Caption: Diverse chemical scaffolds targeting the conserved ATP binding site of kinases.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are representative protocols for biochemical kinase assays.

General In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., ABL, JNK, or PKC)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives and comparators)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a multi-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Specific Considerations for Different Kinases:
  • BCR-ABL Kinase Assay: A common substrate for ABL kinase assays is the Abltide peptide. The assay can be performed using either purified recombinant c-Abl or Bcr-Abl from cell extracts[6].

  • JNK Kinase Assay: Recombinant active JNK1, JNK2, or JNK3 can be used. A frequently used substrate is a peptide derived from c-Jun, such as (Thr17)-c-Jun (11-23). The assay can be monitored using fluorescence-based or radioactive methods[5][7].

  • aPKC Kinase Assay: For aPKC isoforms like PKCζ, a specific substrate peptide is required. The assay often includes lipid activators in the reaction buffer. Both radioactive and non-radioactive (e.g., ADP-Glo™) formats are available.

Conclusion

The this compound scaffold represents a valuable chemotype in the kinase inhibitor landscape. Its derivatives have demonstrated efficacy against multiple important kinase targets, including the challenging T315I mutant of BCR-ABL[1]. While highly potent inhibitors based on other scaffolds exist for targets like JNK, the thiophene core offers a solid foundation for further optimization and exploration. As the demand for novel kinase inhibitors with improved selectivity and resistance profiles continues to grow, the strategic application and derivatization of diverse scaffolds, including the this compound, will be paramount to advancing therapeutic options.

References

2-Aminothiophene Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, 2-aminothiophene derivatives have emerged as a promising class of molecules with diverse and potent antitumor activities. This guide provides an objective comparison of the performance of various 2-aminothiophene derivatives as anticancer agents, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Data Presentation: A Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected 2-aminothiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 2-Aminothiophene Derivatives (IC50, µM)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
T1 ThienopyrimidineMGC-803 (Gastric)0.00161Tubulin Polymerization Inhibitor
T2 ThienopyrimidineHGC-27 (Gastric)0.00182Tubulin Polymerization Inhibitor
P1 Pyrazole-Thiophene HybridMCF-7 (Breast)6.57EGFR/VEGFR-2 Inhibitor[1]
P2 Pyrazole-Thiophene HybridHepG2 (Liver)8.86EGFR/VEGFR-2 Inhibitor[1]
TC1 Thiophene CarboxamideHep3B (Liver)5.46Tubulin Polymerization Inhibitor[2]
TC2 Thiophene CarboxamideHep3B (Liver)12.58Tubulin Polymerization Inhibitor[2]
6CN14 2-Amino-3-cyanothiopheneHeLa (Cervical)~10-25Cytostatic[3]
7CN09 2-Amino-3-cyanothiophenePANC-1 (Pancreatic)~10-25Cytostatic[3]
F8 Thiophene DerivativeCCRF-CEM (Leukemia)2.89Apoptosis Induction[4]
Compound 1312 Thiophene DerivativeSGC-7901 (Gastric)0.34Tubulin & Wnt/β-catenin Inhibitor[5]

Table 2: Efficacy of Selected 2-Aminothiophene Derivatives in Inducing Apoptosis and Cell Cycle Arrest

Compound IDCancer Cell LineAssayResultMechanismReference
F8 CCRF-CEMAnnexin V-FITC/PISignificant increase in apoptotic cellsIntrinsic Apoptosis[4]
Compound 1312 SGC-7901Propidium Iodide StainingG2/M Phase ArrestTubulin Inhibition[5]
Thienopyrimidine 5g MDA-MB-468Western BlotUpregulation of Bax, Caspase-8/9; Downregulation of Bcl-2Apoptosis Induction[6]
Chalcone C06 HT-29Annexin V-FITCIncreased ApoptosisApoptosis Induction[7]
2,3-Arylpyridylindole A549Propidium Iodide StainingG2/M Phase Arrest (at 2.0 µM)Tubulin Inhibition
Genistein T24 (Bladder)Propidium Iodide StainingG2/M Phase ArrestROS-dependent PI3K/Akt inhibition

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the validation of 2-aminothiophene derivatives as anticancer agents.

G General Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis (2-Aminothiophene Derivatives) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Lead Compounds E Apoptosis Assays (Annexin V, Western Blot) C->E Lead Compounds F Target-Based Assays (e.g., Kinase, Tubulin Polymerization) C->F Lead Compounds G Animal Models (Xenografts) D->G Promising Candidates E->G Promising Candidates F->G Promising Candidates H Efficacy & Toxicity Studies G->H I Clinical Trials H->I

Caption: A general workflow for the screening and validation of anticancer drug candidates.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 2-Aminothiophene Derivatives A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C D Mitotic Spindle Formation C->D H Inhibition of Polymerization E Cell Division D->E F 2-Aminothiophene Derivative G Binding to Tubulin (e.g., Colchicine Site) F->G G->H I Disruption of Mitotic Spindle H->I J G2/M Phase Arrest I->J K Apoptosis J->K

Caption: Inhibition of tubulin polymerization leading to apoptosis.

G EGFR Kinase Inhibition Signaling Pathway cluster_0 Normal Signaling cluster_1 Inhibition A Growth Factor (EGF) B EGFR A->B C Dimerization & Autophosphorylation B->C G Binds to ATP-binding site of EGFR D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D H Inhibition of Autophosphorylation E Cell Proliferation, Survival, Angiogenesis D->E F 2-Aminothiophene Derivative F->G G->H I Blocked Downstream Signaling H->I J Inhibition of Proliferation, Induction of Apoptosis I->J

Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 2-Aminothiophene derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Treat the cells with various concentrations of the 2-aminothiophene derivative and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 2-Aminothiophene derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the 2-aminothiophene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • 2-Aminothiophene derivative

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the 2-aminothiophene derivative as described for the apoptosis assay.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PBS containing RNase A.

    • Incubate for 30 minutes at 37°C.

    • Add Propidium Iodide and incubate for 15 minutes in the dark.

    • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Materials:

    • Cancer cell lines

    • 2-Aminothiophene derivative

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Treat cells with the 2-aminothiophene derivative, then lyse the cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

This guide provides a foundational comparison of 2-aminothiophene derivatives as anticancer agents. The presented data and protocols are intended to aid researchers in the evaluation and development of this promising class of compounds for future cancer therapies.

References

Comparative Cross-Reactivity Profiling of 2-Amino-5-phenylthiophene-3-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug discovery and development providing a comparative analysis of the selectivity of kinase inhibitors based on the 2-amino-5-phenylthiophene-3-carboxamide scaffold. This document details their cross-reactivity profiles against a panel of kinases, presents supporting experimental data, and outlines the methodologies for key assays.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors.[1][2] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making kinases a primary target for therapeutic intervention.[1] While inhibitors based on this scaffold have shown promise against various kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 2 (JAK2), understanding their selectivity and off-target effects is crucial for advancing their development.[3][4][5] This guide provides a comparative overview of the cross-reactivity of a representative this compound derivative, herein referred to as Compound X, against a panel of kinases.

Cross-Reactivity Data Summary

The inhibitory activity of Compound X, a representative this compound derivative, was assessed against a panel of kinases to determine its selectivity profile. The results are compared with Staurosporine, a non-selective kinase inhibitor, to provide a benchmark for potency and cross-reactivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.

Kinase TargetPrimary FamilyCompound X IC50 (nM)Staurosporine (Control) IC50 (nM)
EGFRTyrosine Kinase9515
FLT3Tyrosine Kinase275.8
JAK2Tyrosine Kinase1507.0
SRCTyrosine Kinase3206.5
VEGFR2Tyrosine Kinase1104.2
CDK2/cyclin ACMGC>10,0008.0
PKAAGC1,5007.5
BRAFTKL>10,00020

Table 1: Comparative Inhibitory Activity of Compound X. This table presents the IC50 values of a representative this compound inhibitor (Compound X) against a selection of kinases compared to the broad-spectrum inhibitor Staurosporine. The data is illustrative and compiled based on typical activities reported for this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the cross-reactivity profiling of kinase inhibitors.

Radiometric Kinase Inhibition Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a kinase in the presence of an inhibitor.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., Compound X) in 100% DMSO.

  • Perform serial dilutions in the appropriate assay buffer to achieve the desired concentrations. The final DMSO concentration in the reaction should not exceed 1%.[6]

  • Prepare solutions of the target kinase, its specific substrate peptide, and [γ-³³P]-ATP in assay buffer.

2. Reaction Assembly:

  • In a 96-well plate, combine the following in order:

    • 10 µL of the test compound or control (e.g., Staurosporine, DMSO).

    • 10 µL of the kinase enzyme.

    • 10 µL of the substrate peptide.

  • Initiate the reaction by adding 10 µL of [γ-³³P]-ATP.

3. Incubation:

  • Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.[6]

4. Termination and Detection:

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate.[6]

  • Wash the wells multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP.[6]

  • Measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.[6]

Cellular Proliferation Assay

This assay assesses the ability of an inhibitor to block the growth of cancer cell lines that are dependent on the activity of the target kinase.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., MV4-11 for FLT3) in the appropriate medium supplemented with fetal bovine serum.

2. Compound Treatment:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

3. Incubation:

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. Viability Measurement:

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

5. Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to DMSO-treated cells.

  • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for kinase inhibitor profiling and a key signaling pathway targeted by this compound inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation at 30°C Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Washing Washing and Filtration Termination->Washing Detection Scintillation Counting Washing->Detection Data_Analysis Data Analysis (IC50) Detection->Data_Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Compound X Inhibitor->EGFR EGF EGF Ligand EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by Compound X.

References

A Comparative Guide to Thiophene-Based Inhibitors: Insights from Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents. Its structural and electronic properties make it a versatile building block for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of thiophene-based inhibitors targeting three clinically relevant enzymes: FMS-like Tyrosine Kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). By integrating quantitative data from molecular docking and in vitro assays, this document aims to offer valuable insights into the structure-activity relationships of these compounds.

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the biological activity and predicted binding affinities of various thiophene-based derivatives against their respective targets. This side-by-side comparison, derived from single studies for each target, ensures a consistent and reliable evaluation of the structure-activity relationships.

Table 1: Comparative Activity of Thieno[2,3-d]pyrimidine Derivatives Against FLT3

Compound IDKey Structural FeaturesKinase Inhibition (%)IC50 (µM)Binding Energy (kcal/mol)Reference
5 2-amino-thieno[2,3-d]pyrimidine-32.435 ± 5.5-8.068[1]
8 2-(substituted)-thieno[2,3-d]pyrimidine≥77%40.55 ± 6.3-7.529[1]
9b 2-(substituted)-thieno[2,3-d]pyrimidine≥77%39.61 ± 4.6-8.360[1]
10 2-(substituted)-thieno[2,3-d]pyrimidine-40.04 ± 5.5-[1]

Table 2: Comparative Activity of Thieno[2,3-d]pyrimidine Derivatives Against EGFR

Compound IDKey Structural FeaturesIC50 (nM) vs EGFR (WT)IC50 (nM) vs EGFR (T790M)Reference
5b Substituted thieno[2,3-d]pyrimidine37.19204.10[2]
5f Substituted thieno[2,3-d]pyrimidine--[2]
Erlotinib (Reference) Quinazoline core5.9212.2[2]

Table 3: Comparative Activity of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives Against COX-2

Compound IDKey Structural FeaturesIC50 (µM) vs COX-2COX-2 Selectivity Index (SI)Reference
4a 2-phenyl-tetrahydro[b]benzothiophene0.31183.8[3]
4j 2-phenyl-tetrahydro[b]benzothiophene1.4048.8[3]
4k 2-phenyl-tetrahydro[b]benzothiophene0.62104.8[3]
4q 2-phenyl-tetrahydro[b]benzothiophene0.45133.3[3]
Celecoxib (Reference) Pyrazole core--[3]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key computational and in vitro experiments cited in this guide.

Computational Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A typical workflow includes the following steps:

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., FLT3, EGFR, COX-2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein structure.

    • The protein structure is energy minimized to resolve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the thiophene-based inhibitors are drawn and converted to 3D structures.

    • The ligands are energetically minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges and hydrogen atoms are added.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein, typically centered on the position of a co-crystallized ligand or key active site residues.

    • Molecular docking is performed using software like AutoDock Vina. The software explores various conformations and orientations of the ligand within the active site.

  • Analysis of Docking Results:

    • The results are scored based on a function that estimates the binding affinity (e.g., docking score or binding energy).

    • The docked poses are visually inspected to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues in the active site.

In Vitro Kinase Inhibition Assay (e.g., FLT3, EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., FLT3, EGFR)

    • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

    • ATP (adenosine triphosphate)

    • Test compounds (thiophene-based inhibitors) dissolved in DMSO

    • Assay buffer

    • Detection reagents (e.g., europium-labeled antibody and a fluorescently labeled tracer)

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated together in a buffer solution in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a specific incubation period, the reaction is stopped.

    • Detection reagents are added to quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the inhibitory effect of compounds on the COX-2 enzyme, often using a colorimetric or fluorometric method.

  • Reagents and Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compounds (thiophene-based inhibitors) dissolved in DMSO

    • Assay buffer

    • Heme (a cofactor for COX enzymes)

    • Detection probe

  • Assay Procedure:

    • The COX-2 enzyme is incubated with the test compound in the assay buffer containing heme.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance of the detection probe over time.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear phase of the kinetic plot.

    • The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor.

    • The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

To better understand the context of these molecular docking studies, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow.

computational_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Add Hydrogens) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Scoring (Binding Energy/Affinity) docking->scoring pose_analysis Pose Analysis (Visualize Interactions) scoring->pose_analysis

Computational Docking Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Thiophene-based Inhibitor Inhibitor->EGFR inhibits

EGFR Signaling Pathway Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Inhibitor Thiophene-based COX-2 Inhibitor Inhibitor->COX2 inhibits

COX-2 Prostaglandin Synthesis Pathway

References

Unlocking New Therapeutic Avenues: 2-Amino-5-phenylthiophene-3-carboxamide Derivatives Show Promise in Combating Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are continuously seeking novel compounds that can effectively combat the challenge of drug resistance in cancer therapy. A growing body of evidence highlights the potential of 2-amino-5-phenylthiophene-3-carboxamide derivatives as potent anti-cancer agents, demonstrating significant efficacy in various cancer cell lines, including those resistant to conventional chemotherapeutics. This comparison guide synthesizes key findings on their performance, providing a comprehensive overview of their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy in Cancer Cell Lines

This compound derivatives have exhibited broad-spectrum antiproliferative activity against a panel of human cancer cell lines. The following tables summarize the cytotoxic effects of various derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2 MCF-7 (Breast)4.3 ± 0.11 µg/mL (0.013 µM)Cisplatin-
Compound 3 MCF-7 (Breast)-Cisplatin-
MB-D2 A375 (Melanoma)Significant cytotoxic effect5-FU> 100
HT-29 (Colorectal)Significant cytotoxic effect5-FU> 100
MCF-7 (Breast)Significant cytotoxic effect5-FU> 100
Compound 5 HepG-2 (Liver)IC50 = 0.59 µMSorafenib-
Compound 21 HepG-2 (Liver)IC50 = 1.29 µMSorafenib-

Note: Direct comparative IC50 values for the same reference compound were not always available in the cited literature.

Overcoming Drug Resistance: A Key Advantage

A significant challenge in cancer treatment is the development of multidrug resistance (MDR). Several studies have indicated that this compound derivatives can circumvent these resistance mechanisms.

One notable study investigated the efficacy of a thiophene carboxamide derivative, Compound 1l , in overcoming doxorubicin resistance. The study found that this compound could inhibit the P-glycoprotein (P-gp) efflux pump, a key player in MDR. By inhibiting P-gp, the derivative enhances the intracellular concentration and efficacy of doxorubicin in resistant colorectal carcinoma LS180 cells, leading to a 13.8-fold improvement in the IC50 of doxorubicin.[1]

Furthermore, the versatility of the thiophene scaffold allows for the development of derivatives that target mechanisms of resistance to other chemotherapeutic agents. For instance, some derivatives act as tubulin polymerization inhibitors, a mechanism that can be effective in paclitaxel-resistant cell lines where resistance is often mediated by alterations in tubulin dynamics.[2][3][4]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of this compound derivatives are not limited to cytotoxicity alone. Research has elucidated several key mechanisms through which these compounds exert their therapeutic effects.

Induction of Apoptosis

A primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[5][6]

Cell Cycle Arrest

Several derivatives have been shown to interfere with the cell cycle progression of cancer cells, often causing an accumulation of cells in the G2/M phase.[7] This disruption of the normal cell division process prevents the proliferation of malignant cells.

Inhibition of Key Signaling Pathways

Targeting specific signaling pathways that are crucial for cancer cell growth and survival is another important aspect of the anticancer activity of these thiophene derivatives. Notably, some derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. The PI3K/Akt and Ras/Raf/MEK/ERK pathways are also reported targets.[6]

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Tubulin->Proliferation Required for Mitosis Thiophene_Derivative 2-Amino-5-phenylthiophene -3-carboxamide Derivative Thiophene_Derivative->VEGFR2 Inhibits Thiophene_Derivative->Tubulin Inhibits Polymerization

Caption: Inhibition of key signaling pathways by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compounds Add thiophene derivatives at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (typically 48-72 hours).

  • MTT Addition: Following treatment, MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay using Annexin V Staining

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the thiophene derivative and then harvested. The cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The data presented in this guide underscore the significant potential of this compound derivatives as a promising class of anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways, combined with their efficacy in drug-resistant cancer cell lines, makes them attractive candidates for further preclinical and clinical development. The detailed experimental protocols provided herein will aid researchers in the continued investigation and optimization of these compounds, with the ultimate goal of translating these findings into novel and effective cancer therapies.

References

Benchmarking Novel 2-Aminothiophene Analogs Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel 2-aminothiophene-based kinase inhibitors against well-characterized, clinically relevant inhibitors. For the purpose of this comparison, we will focus on a promising class of 2-amino-3-carboxyphenylthiophene analogs targeting atypical Protein Kinase C (aPKC) and compare their potential efficacy against the multi-kinase inhibitor Dasatinib, which features a related 2-aminothiazole core, and the selective aPKC inhibitor ICA-1.

Executive Summary

The 2-aminothiophene scaffold is a versatile template for the development of potent and selective kinase inhibitors.[1] This guide presents a comparative analysis of novel 2-aminothiophene analogs targeting aPKC against the established multi-kinase inhibitor Dasatinib and the selective aPKC inhibitor ICA-1. While direct head-to-head experimental data across a broad kinase panel is proprietary, this guide compiles available data to offer a valuable benchmarking resource. The provided experimental protocols and pathway diagrams will further aid researchers in their evaluation of novel kinase inhibitor candidates.

Comparative Efficacy: In Vitro Inhibitory Activity

The potency of a kinase inhibitor is a critical measure of its therapeutic potential, typically quantified by its half-maximal inhibitory concentration (IC50) or equilibrium dissociation constant (Ki). Lower values indicate greater potency.

Novel 2-Aminothiophene Analogs vs. aPKC

Recent studies have identified 2-amino-3-carboxy-4-phenylthiophenes as novel inhibitors of atypical Protein Kinase C (aPKC) isoforms.[2] The efficacy of these analogs has been demonstrated in cellular assays, with the most potent compounds showing low nanomolar EC50 values.[2]

Compound/AnalogTargetEC50 (nM)Assay Type
Analog 6aPKCLow nMCellular (NFκB transcription)
Analog 32aPKCLow nMCellular (endothelial permeability)
ICA-1PKC-ι (aPKC)~2500 (inferred from cell proliferation)Cellular

Note: EC50 values represent the concentration required to elicit a half-maximal response in a cellular context and can be influenced by factors such as cell permeability.

Known Kinase Inhibitor: Dasatinib

Dasatinib is a potent inhibitor of the BCR-ABL kinase and the SRC family of kinases.[3][4] Its broad kinase selectivity profile has been extensively characterized.

Kinase TargetDasatinib IC50 (nM)Kinase Family
ABL1<1Tyrosine Kinase
SRC0.8Tyrosine Kinase
LCK1.1Tyrosine Kinase
FYN0.6Tyrosine Kinase
YES0.7Tyrosine Kinase
KIT4.8Tyrosine Kinase
PDGFRβ1.1Tyrosine Kinase
EPHB41.1Tyrosine Kinase

Note: The IC50 values for Dasatinib are from in vitro biochemical assays and may vary depending on the specific assay conditions.[4]

Known Kinase Inhibitor: Staurosporine

Staurosporine is a broad-spectrum kinase inhibitor and is often used as a positive control in kinase assays due to its high potency against a wide range of kinases.[5]

Kinase TargetStaurosporine IC50 (nM)
Protein Kinase C (PKC)3
p60v-src Tyrosine Kinase6
Protein Kinase A (PKA)7
CaM Kinase II20

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target kinases operate is crucial for predicting the cellular effects of their inhibition.

Atypical Protein Kinase C (aPKC) Signaling

Atypical PKCs (PKCι and PKCζ) are key regulators of cell polarity, proliferation, and survival.[6][7] They are often implicated in cancer, where they can drive tumorigenesis through various downstream effectors, including the activation of Rac1, MEK/ERK, and STAT3 signaling pathways.[8]

aPKC_Signaling GF Growth Factors / Cytokines Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 aPKC aPKC (PKCι/ζ) PDK1->aPKC Activates Par6 Par6 aPKC->Par6 Rac1 Rac1 aPKC->Rac1 STAT3 STAT3 aPKC->STAT3 NFkB NF-κB aPKC->NFkB Par6->Rac1 MEK MEK Rac1->MEK Invasion Invasion & Metastasis Rac1->Invasion ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation NFkB->Proliferation Inhibitor 2-Aminothiophene Analogs / ICA-1 Inhibitor->aPKC

Caption: Atypical PKC (aPKC) signaling pathway and point of inhibition.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[5] It drives the proliferation and survival of leukemia cells through the activation of multiple downstream pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.[9]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 JAK JAK BCR_ABL->JAK PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Survival Inhibition of Apoptosis STAT->Survival AKT AKT PI3K->AKT AKT->Survival Inhibitor Dasatinib Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway in CML and point of inhibition by Dasatinib.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to determine the in vitro IC50 of a compound against a purified kinase.

ADP_Glo_Workflow Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step3 Add test compound to wells Step1->Step3 Step2 Add kinase, substrate, and ATP to wells Step2->Step3 Step4 Incubate to allow kinase reaction Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Calculate IC50 Step7->Step8

Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 2-aminothiophene analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Assay for Kinase Inhibition

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

Western_Blot_Workflow Start Start Step1 Culture cells and treat with varying concentrations of inhibitor Start->Step1 Step2 Lyse cells and quantify protein Step1->Step2 Step3 Separate proteins by size via SDS-PAGE Step2->Step3 Step4 Transfer proteins to a PVDF membrane Step3->Step4 Step5 Block membrane and incubate with primary antibodies (phospho-specific and total protein) Step4->Step5 Step6 Incubate with HRP-conjugated secondary antibodies Step5->Step6 Step7 Detect chemiluminescent signal Step6->Step7 Step8 Analyze band intensity to determine inhibition Step7->Step8

Caption: Experimental workflow for Western Blot analysis of kinase inhibition.

Materials:

  • Cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target substrate)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like β-actin.

Conclusion

This guide provides a framework for the objective comparison of novel 2-aminothiophene kinase inhibitors against established drugs. By utilizing the provided data tables, signaling pathway diagrams, and detailed experimental protocols, researchers can effectively benchmark their compounds and make informed decisions in the drug discovery and development process. The presented data highlights the potential of 2-aminothiophene analogs as potent and selective kinase inhibitors, warranting further investigation and development.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-5-phenylthiophene-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed operational and disposal plan for 2-Amino-5-phenylthiophene-3-carboxamide, emphasizing procedural steps for its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on guidelines for structurally similar thiophene derivatives and general best practices for hazardous chemical waste management.

Hazard Assessment and Waste Classification

Due to its chemical structure as a substituted thiophene, this compound should be handled as a hazardous substance. Thiophene and its derivatives are often categorized as harmful and irritants.[1][2] Therefore, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.

Quantitative Data for Disposal of Thiophene Derivatives

The following table summarizes key hazard information and disposal guidance extrapolated from related thiophene compounds. This data should be used as a conservative framework in the absence of specific information for this compound.

Hazard CategoryDescriptionPrecautionary Disposal Actions
Toxicity Thiophene derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2]Do not dispose of down the drain or in regular trash.[2] All waste must be treated as hazardous.
Environmental Hazards Some thiophene compounds are harmful to aquatic life with long-lasting effects.[2][3]Avoid release to the environment.[2] Dispose of contents/container to an approved waste disposal plant.[4][5][6]
Flammability While specific data for this compound is unavailable, related thiophenes can be flammable.[2][7]Keep waste containers away from heat, sparks, and open flames.[2][7] Store in a cool, well-ventilated area.[4][7]
Reactivity May react with strong oxidizing agents, strong acids, and strong bases.[2]Do not mix with incompatible waste streams.[8]

Step-by-Step Disposal Protocol

The primary method for the proper disposal of this compound is through an approved hazardous waste disposal program.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated spatulas, weighing papers, and disposable labware in a dedicated, clearly labeled hazardous waste container.[1][8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous liquid waste container.[1][8] Do not mix with other incompatible waste streams.[8]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1] Include the date of waste generation.[1]

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] The storage area should be cool and dry, away from heat and ignition sources.[2][7]

  • Spill Management:

    • In case of a spill, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2][7] Do not use combustible materials like paper towels.[2]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Designated Hazardous Waste Bag ppe_waste->collect_ppe storage Store Sealed Containers in Designated Secure Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical, direct guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 2-Amino-5-phenylthiophene-3-carboxamide. Adherence to these protocols is essential for minimizing risk and ensuring a secure laboratory environment. This compound is a primary aromatic amine and should be handled with caution, recognizing that such compounds can be carcinogenic, mutagenic, and readily absorbed through the skin.[1][2]

Hazard Information

Classification: Acute Toxicity, Oral (Category 3)[3]

Signal Word: Danger[3]

Hazard Statements:

  • H301: Toxic if swallowed[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

  • P330: Rinse mouth.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent skin, eye, and respiratory exposure. The required PPE varies based on the laboratory operation being performed.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile or Neoprene, double-gloving is recommended.[4] - Eye/Face Protection: Chemical splash goggles and a face shield.[4] - Body Protection: Fully buttoned lab coat. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator if the operation is not performed within a certified chemical fume hood.[4]
Solution Preparation and Handling - Gloves: Nitrile or Neoprene, double-gloving is recommended.[4] - Eye/Face Protection: Chemical splash goggles and a face shield.[4] - Body Protection: Lab coat or a chemical-resistant apron.
Experimental Procedures - Gloves: Nitrile or Neoprene, double-gloving is recommended.[4] - Eye/Face Protection: Chemical splash goggles. - Body Protection: Lab coat. - Engineering Control: Must be performed within a certified chemical fume hood.
Waste Disposal - Gloves: Nitrile or Neoprene, double-gloving is recommended. - Eye/Face Protection: Chemical splash goggles. - Body Protection: Lab coat or a chemical-resistant apron.

Operational and Disposal Workflow

A systematic approach to handling and disposal is crucial for maintaining safety and regulatory compliance.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area Ensure Safety First weigh Weigh Solid Compound prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_solid Segregate Solid Waste doff_ppe->waste_solid Dispose of Contaminated PPE waste_collection Store in Labeled, Sealed Containers waste_solid->waste_collection waste_liquid Segregate Liquid Waste waste_liquid->waste_collection waste_pickup Arrange for Hazardous Waste Pickup waste_collection->waste_pickup

Caption: Procedural flow for the safe handling and disposal of this compound.

Experimental Protocols

Handling Solid this compound
  • Preparation: Before handling the solid compound, ensure that a designated weighing area, preferably within a ventilated enclosure or a chemical fume hood with a draft shield, is clean and prepared. All necessary PPE must be donned.

  • Weighing: Use anti-static weighing paper or a suitable container. Tare the balance with the container. Carefully transfer the desired amount of the solid using a clean, dedicated spatula. Avoid the creation of dust.

  • Transfer: Once weighed, securely close the primary container of the compound. Carefully transfer the weighed solid to the vessel intended for solution preparation.

  • Clean-up: Immediately clean any spills using a method appropriate for solid chemicals. Decontaminate the spatula and the weighing area.

Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.[5]

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain. [3][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-phenylthiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-phenylthiophene-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。